Product packaging for Anagyrine hydrochloride(Cat. No.:)

Anagyrine hydrochloride

Cat. No.: B12395175
M. Wt: 280.79 g/mol
InChI Key: DEMGDGGVPBYMNN-NLPVPVDASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anagyrine hydrochloride is a quinolizidine alkaloid reference compound. This natural product is found in plant species such as Lupinus albus and Anagyris foetida and serves as a valuable tool for phytochemical and pharmacological research . Its primary research application is in neuroscience, where it is used to study cholinergic signaling. This compound acts as a desensitizer of nicotinic acetylcholine receptors (nAChRs) and also binds to muscarinic acetylcholine receptors (mAChRs), with half-maximal inhibitory concentration (IC50) values of 2096 µM and 132 µM, respectively . This mechanism is central to its research utility and its observed biological effects in toxicological studies . The compound is of significant interest in toxicology, particularly for studying the teratogenic effects of quinolizidine alkaloids. It is a known model compound for investigating "crooked calf disease," a condition caused by the ingestion of certain lupines by cattle during pregnancy . Furthermore, studies on Anagyris foetida extracts from which anagyrine is isolated have demonstrated cytotoxic activity against tumor cell lines such as HL-60 and LoVo, suggesting its application in exploratory cancer research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21ClN2O B12395175 Anagyrine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride

InChI

InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1

InChI Key

DEMGDGGVPBYMNN-NLPVPVDASA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl

Origin of Product

United States

Foundational & Exploratory

Anagyrine Hydrochloride: A Technical Guide to its Discovery, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid primarily found in plants of the Lupinus and Anagyris genera, has garnered scientific interest due to its notable biological activity, particularly its interaction with cholinergic receptors. This technical guide provides an in-depth overview of the discovery and isolation of anagyrine hydrochloride, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the molecular signaling pathways through which anagyrine exerts its effects, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Chemical Properties

Anagyrine was first isolated in 1885 by French biologists Ernest Hardy and N. Gallois from the plant Anagyris foetida[1]. It was later identified in various Lupinus (lupine) species, with its presence linked to the teratogenic condition in cattle known as "crooked calf disease"[1]. The hydrochloride salt of anagyrine is a common form used in research due to its stability and solubility.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₁ClN₂O[2]
Molecular Weight 280.79 g/mol [2][3]
Appearance Solid[2]
CAS Number 74195-83-8[3]
Synonyms (-)-Anagyrine hydrochloride; Monolupine hydrochloride; Rhombinine hydrochloride[4]

Isolation from Natural Sources

The isolation of anagyrine from plant material typically involves solvent extraction followed by purification and crystallization of the hydrochloride salt. The following protocol is based on the method described by James Fitton Couch in 1939 for the isolation of anagyrine from Lupinus laxiflorus.

Experimental Protocol: Isolation of this compound

Materials:

  • Dried and coarsely powdered Lupinus plant material

  • Alcohol (e.g., ethanol)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Acetone

  • Filter paper

  • Evaporation apparatus (e.g., rotary evaporator)

  • Crystallization dishes

Procedure:

  • Extraction of Crude Alkaloids:

    • The dried and powdered plant material is extracted with alcohol.

    • The alcoholic extract is then processed to recover the crude alkaloid mixture. The original paper by Couch refers to a previously described process which typically involves acid-base extractions to separate alkaloids from other plant constituents. A general approach involves evaporating the alcohol, acidifying the residue with an aqueous acid (like HCl), filtering to remove non-alkaloidal material, making the aqueous solution basic with a base like ammonium hydroxide, and then extracting the free alkaloids with an organic solvent.

    • The organic solvent is evaporated to yield the crude alkaloid mixture.

  • Formation and Crystallization of this compound (Method 1):

    • Dissolve the crude alkaloid mixture in water and filter the solution.

    • Acidify the filtrate with hydrochloric acid.

    • Concentrate the solution and allow it to crystallize.

    • Recrystallize the resulting crystals from a mixture of hot alcohol and ethyl acetate to obtain purified this compound needles.

  • Formation and Crystallization of this compound (Method 2):

    • Dissolve the crude alkaloid in acetone.

    • Add a mixture of hydrochloric acid and alcohol. If an oily precipitate forms, add a small amount of additional alcohol to redissolve it.

    • Allow the solution to cool to induce crystallization of this compound.

    • Recrystallize the salt from a mixture of alcohol and acetone (e.g., 2:1 ratio) to achieve higher purity.

Quantitative Data from Isolation

The following table summarizes the yield of crude alkaloid obtained from Lupinus laxiflorus as reported by Couch (1939).

Table 2: Yield of Crude Alkaloid from Lupinus laxiflorus

Plant Material LotWeight of Plant Material (kg)Yield of Crude Alkaloid (g)Percentage Yield (%)
13.9633.60.85
214.7694.50.64

Note: The original paper reported yields of 0.97% and 0.71% calculated on a moisture-free basis.

Biological Activity and Signaling Pathways

This compound's primary biological activity stems from its interaction with muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively). It acts as a partial agonist and a desensitizer of these receptors[4][5].

Table 3: In Vitro Activity of Anagyrine

Receptor/Cell LineActivityValue (µM)Source
Muscarinic Acetylcholine ReceptorsIC₅₀132[4]
Nicotinic Acetylcholine ReceptorsIC₅₀2096[4]
SH-SY5Y cells (nAChR)EC₅₀ (Partial Agonist)4.2[4]
TE-671 cells (nAChR)EC₅₀ (Partial Agonist)231[4]
SH-SY5Y cells (nAChR)DC₅₀ (Desensitizer)6.9[4]
TE-671 cells (nAChR)DC₅₀ (Desensitizer)139[4]
Signaling Pathways

Anagyrine's interaction with both mAChRs and nAChRs initiates distinct downstream signaling cascades.

Muscarinic Acetylcholine Receptor (mAChR) Signaling: Muscarinic receptors are G-protein coupled receptors (GPCRs). Anagyrine binding to mAChRs, which are often coupled to Gq or Gi/o proteins, can lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Nicotinic Acetylcholine Receptor (nAChR) Signaling: Nicotinic receptors are ligand-gated ion channels. When anagyrine binds to nAChRs, it causes a conformational change that opens the channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺). This influx leads to depolarization of the cell membrane and can trigger various downstream events, including the activation of calcium-dependent signaling pathways.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Lupinus Material extraction Alcohol Extraction plant_material->extraction crude_alkaloid Crude Alkaloid Mixture extraction->crude_alkaloid dissolve Dissolve in Water/Acetone crude_alkaloid->dissolve acidify Acidify with HCl dissolve->acidify crystallize Crystallization acidify->crystallize recrystallize Recrystallization crystallize->recrystallize final_product Pure Anagyrine HCl recrystallize->final_product

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways

signaling_pathways cluster_mAChR Muscarinic Acetylcholine Receptor (GPCR) Pathway cluster_nAChR Nicotinic Acetylcholine Receptor (Ion Channel) Pathway anagyrine_m Anagyrine mAChR mAChR anagyrine_m->mAChR Binds g_protein Gq/Gi/o Protein mAChR->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response_m Cellular Response ca_release->cellular_response_m pkc->cellular_response_m anagyrine_n Anagyrine nAChR nAChR (Ion Channel) anagyrine_n->nAChR Binds ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization ca_downstream Ca²⁺ Dependent Signaling ion_influx->ca_downstream cellular_response_n Cellular Response depolarization->cellular_response_n ca_downstream->cellular_response_n

Caption: Signaling pathways of anagyrine via muscarinic and nicotinic receptors.

Conclusion

This compound remains a significant natural product with well-defined interactions at cholinergic receptors. The historical methods for its isolation provide a robust foundation for obtaining this compound for further study. Understanding its dual action on both metabotropic and ionotropic receptors is crucial for elucidating its physiological and toxicological effects. This guide serves as a comprehensive resource for researchers aiming to work with this compound, providing the necessary procedural details and a framework for understanding its mechanism of action.

References

Anagyrine Hydrochloride: A Technical Guide to Natural Sources, Prevalence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid, and its hydrochloride salt have garnered significant scientific interest due to their notable biological activities, including teratogenic effects in livestock. This technical guide provides an in-depth overview of anagyrine hydrochloride, focusing on its natural sources, prevalence in various plant species, and the analytical methodologies for its extraction, isolation, and quantification. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Anagyrine is a tetracyclic quinolizidine alkaloid first isolated from Anagyris foetida. It is more notoriously known for its presence in various species of the Lupinus (lupine) genus, where it has been identified as the causative agent of "crooked calf disease," a congenital condition in cattle characterized by skeletal deformities. The hydrochloride salt of anagyrine is a common form used in research due to its increased stability and solubility. Understanding the natural distribution and concentration of this alkaloid is crucial for agricultural safety and for exploring its potential pharmacological applications.

Natural Sources and Prevalence

Anagyrine is predominantly found in plants of the Fabaceae family, with the genus Lupinus being the most significant source. Several species of lupine, particularly those native to western North America, have been shown to contain teratogenic levels of anagyrine.

Primary Botanical Sources

The primary botanical sources of anagyrine include, but are not limited to:

  • Lupinus species: Numerous species within this genus are known to produce anagyrine. The concentration of the alkaloid can vary significantly between species, and even within different populations of the same species, depending on genetic and environmental factors.

  • Anagyris foetida (Stinking Bean Trefoil): This leguminous shrub, native to the Mediterranean region, is the plant from which anagyrine was first isolated.

Quantitative Prevalence of Anagyrine in Lupinus Species

The concentration of anagyrine in Lupinus species is a critical factor in assessing the risk of toxicity to livestock. The following tables summarize the quantitative data on anagyrine content in various Lupinus species.

Table 1: Anagyrine Concentration in Various Lupinus Species

SpeciesPlant PartAnagyrine Concentration (g/kg dry matter)Reference(s)
Lupinus sericeus (Silky lupine)Aerial parts0.0 - 4.83[1]
Lupinus caudatus (Tailcup lupine)Aerial partsup to 3.08[1]
Lupinus leucophyllus (Velvet lupine)Aerial partsup to 0.37% (3.7 g/kg)[2]
Lupinus latifolius (Broadleaf lupine)Aerial partsPotentially teratogenic levels[3]
Lupinus argenteus (Silvery lupine)Aerial parts0 - 50.2 (total alkaloids)[4]
Lupinus formosus (Summer lupine)Not specifiedPotentially teratogenic levels[4]
Lupinus burkei (Burke's lupine)Aerial partsPotentially teratogenic levels[4]
Lupinus andersonii (Anderson's lupine)Aerial partsPotentially teratogenic levels[4]
Lupinus polyphyllus (Bigleaf lupine)Not specifiedNot detected[5]
Lupinus angustifolius (Narrow-leafed lupin)SeedsNot found[6]
Lupinus albus (White lupin)SeedsNot found[6]
Lupinus luteus (Yellow lupin)SeedsNot detected[5]
Lupinus mutabilis (Andean lupin)SeedsNot detected[5]

Note: Anagyrine concentrations can fluctuate based on the plant's growth stage, with the highest levels often found during the flower and pod stages[2].

Experimental Protocols

The accurate determination of anagyrine in plant matrices requires robust and validated analytical methods. The following sections detail the commonly employed protocols for the extraction, isolation, and quantification of anagyrine.

Extraction of Anagyrine from Plant Material

A common method for extracting quinolizidine alkaloids, including anagyrine, from Lupinus species involves an acid-base extraction procedure.

Protocol 1: Acid-Base Extraction

  • Sample Preparation: Air-dry the plant material (leaves, stems, seeds) and grind it into a fine powder.

  • Acidification: Suspend the powdered plant material in an acidic solution (e.g., 0.5 M HCl) and sonicate or stir for a specified period (e.g., 30 minutes to several hours) to protonate the alkaloids, rendering them soluble in the aqueous phase.

  • Filtration: Separate the solid plant material from the acidic extract by filtration or centrifugation.

  • Basification: Adjust the pH of the acidic extract to alkaline conditions (pH > 10) using a strong base (e.g., NaOH or NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane or chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na2SO4), and then evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and quantification of volatile and semi-volatile compounds like anagyrine.

Protocol 2: GC-MS Analysis

  • Sample Preparation: Dissolve the crude alkaloid extract in a suitable organic solvent (e.g., methanol or chloroform). An internal standard may be added for accurate quantification.

  • GC-MS System: A typical system consists of a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set between 250-280°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the different alkaloids. For example, an initial temperature of 100°C held for 1 minute, then ramped to 320°C at a rate of 5-10°C/min.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of anagyrine.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of anagyrine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile and thermally labile compounds, making it an excellent alternative to GC-MS.

Protocol 3: HPLC-MS/MS Analysis

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase or a compatible solvent. Filtration through a 0.22 µm syringe filter is necessary before injection. Solid-phase extraction (SPE) can be used for sample clean-up to minimize matrix effects[7].

  • HPLC System: A standard HPLC or UHPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

    • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion for anagyrine and monitoring one or more of its characteristic product ions.

  • Quantification: Similar to GC-MS, a calibration curve is generated using this compound standards. The concentration in the sample is determined from this curve.

Biological Activity and Signaling Pathway

Anagyrine's primary biological effect of concern is its teratogenicity. The proposed mechanism of action involves its interaction with acetylcholine receptors.

Mechanism of Action

Anagyrine is believed to act as an antagonist at both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs)[8]. By binding to these receptors, it can interfere with normal neuromuscular signaling. In pregnant animals, this disruption of acetylcholine signaling is thought to reduce fetal movement, leading to the development of congenital contractures and other skeletal abnormalities characteristic of "crooked calf disease". Anagyrine acts as a desensitizer of nAChRs, which can occur without metabolic activation[1].

Signaling Pathway Diagram

The following diagram illustrates the proposed interaction of anagyrine with the nicotinic acetylcholine receptor signaling pathway at the neuromuscular junction.

Anagyrine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Cell) ACh_vesicle Acetylcholine (ACh) Vesicle ACh_in_cleft ACh ACh_vesicle->ACh_in_cleft Release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR Binds to Anagyrine Anagyrine Anagyrine->nAChR Blocks/ Desensitizes Ion_Channel Ion Channel (Na+, K+) nAChR->Ion_Channel Opens No_Contraction Reduced Muscle Contraction nAChR->No_Contraction Inhibition Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Leads to

Anagyrine's antagonistic action on nicotinic acetylcholine receptors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of anagyrine from plant samples.

Anagyrine_Analysis_Workflow start Plant Sample Collection (e.g., Lupinus sp.) prep Sample Preparation (Drying, Grinding) start->prep extraction Acid-Base Extraction prep->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract analysis_choice Analytical Method Selection crude_extract->analysis_choice gcms GC-MS Analysis analysis_choice->gcms Volatile hplcms HPLC-MS/MS Analysis analysis_choice->hplcms Non-volatile/ High Sensitivity data_analysis Data Acquisition & Processing gcms->data_analysis hplcms->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification results Anagyrine Concentration Results quantification->results

A generalized workflow for anagyrine analysis from plant material.

Conclusion

This compound remains a significant compound of interest in both veterinary toxicology and natural product chemistry. Its prevalence in various Lupinus species necessitates continued monitoring to mitigate the risk of livestock poisoning. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of anagyrine. Further research into the pharmacological properties of anagyrine and its derivatives may unveil novel therapeutic applications, underscoring the importance of continued investigation into this complex alkaloid.

References

Anagyrine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core chemical structure and properties of Anagyrine Hydrochloride, tailored for researchers, scientists, and drug development professionals.

This compound is the salt form of anagyrine, a quinolizidine alkaloid found in various plants of the Lupinus (lupine) genus and first isolated from Anagyris foetida.[1] This compound is of significant interest to the scientific community due to its notable biological activities, particularly its interaction with acetylcholine receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological actions of this compound, along with relevant experimental methodologies.

Chemical Structure and Properties

Anagyrine is a tetracyclic alkaloid. The hydrochloride salt is formed by the reaction of anagyrine with hydrochloric acid.

Chemical Structure:

  • IUPAC Name: (7Ξ,7aR,14Ξ)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1′,2′-e][2][3]diazocin-4-one hydrochloride

  • Synonyms: Monolupine hydrochloride, Rhombinine hydrochloride[2][4][5]

  • Molecular Formula: C₁₅H₂₀N₂O · HCl[4][6]

  • SMILES: C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl

  • InChI Key: DEMGDGGVPBYMNN-NLPVPVDASA-N[4][6]

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of anagyrine and its hydrochloride salt.

PropertyValueReference(s)
Anagyrine
Molecular Weight244.34 g/mol [1][7]
This compound
Molecular Weight280.79 g/mol [4][5][6][8]
AppearanceSolid[8]
Purity (Reference Standard)≥90.0% (HPLC)[4][6]
Storage Temperature-20°C[4][6][7]
SolubilitySoluble in methanol or DMSO[7]

Biological Activity and Mechanism of Action

This compound's primary biological effect is its interaction with cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors (nAChRs).[1][2] It is a potent desensitizer of nAChRs.[2][7]

Receptor Binding and Functional Activity:

This compound exhibits a complex interaction with acetylcholine receptors, acting as both a partial agonist and a desensitizer, particularly at nAChRs. The following table summarizes its in vitro activity.

ParameterCell LineValueReference(s)
Muscarinic Receptor Binding (IC₅₀) -132 µM[2][8]
Nicotinic Receptor Binding (IC₅₀) -2096 µM[2][8]
Partial Agonist Activity (EC₅₀) SH-SY5Y4.2 µM[2]
TE-671231 µM[2]
nAChR Desensitization (DC₅₀) SH-SY5Y6.9 µM[2]
TE-671139 µM[2]

The teratogenic effects of anagyrine, leading to conditions like "crooked calf disease" in livestock, are attributed to its ability to desensitize peripheral nAChRs, which can inhibit fetal movement.[1][7] Anagyrine has also been reported to have antiarrhythmic, tachycardic, diuretic, and purgative properties.[7]

Signaling Pathway:

The interaction of anagyrine with the nicotinic acetylcholine receptor, leading to its desensitization, is a key aspect of its mechanism of action.

Anagyrine_nAChR_Signaling Anagyrine Anagyrine Hydrochloride nAChR_resting Nicotinic Acetylcholine Receptor (Resting State) Anagyrine->nAChR_resting Binds as Partial Agonist nAChR_desensitized Nicotinic Acetylcholine Receptor (Desensitized State) Anagyrine->nAChR_desensitized Potent Desensitization nAChR_open Nicotinic Acetylcholine Receptor (Open State) nAChR_resting->nAChR_open Conformational Change nAChR_open->nAChR_desensitized Prolonged Exposure Ion_influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_influx Channel Opens Inhibition Inhibition of Further Activation nAChR_desensitized->Inhibition Cellular_response Cellular Response (e.g., Depolarization) Ion_influx->Cellular_response

Anagyrine's interaction with the nicotinic acetylcholine receptor.

Experimental Protocols

The study of this compound involves various experimental techniques, from isolation from natural sources to in vitro functional assays.

Isolation of Anagyrine from Lupinus Species:

A general protocol for the isolation of anagyrine from plant material is as follows:

  • Extraction: The dried and ground plant material (e.g., Lupinus seeds or aerial parts) is extracted with a suitable solvent, such as a mixture of methanol and water, often acidified to facilitate alkaloid extraction.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or dichloromethane.

  • Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization: The purified anagyrine free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized.

Workflow for Isolation and Purification:

Isolation_Workflow start Dried & Ground Lupinus Plant Material extraction Solvent Extraction (e.g., Acidified Methanol) start->extraction partitioning Acid-Base Partitioning extraction->partitioning purification Chromatographic Purification (e.g., HPLC) partitioning->purification crystallization Salt Formation & Crystallization (this compound) purification->crystallization end Pure Anagyrine Hydrochloride crystallization->end

Workflow for the isolation of this compound.

In Vitro Assay for nAChR Desensitization:

The desensitizing effect of this compound on nAChRs can be assessed using cell-based functional assays, for example, with SH-SY5Y cells which endogenously express nAChRs.

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Agonist Challenge: After a pre-incubation period with this compound, a known nAChR agonist (e.g., nicotine or epibatidine) is added to stimulate the receptors.

  • Signal Detection: The change in fluorescence, corresponding to the change in membrane potential upon receptor activation, is measured using a fluorescence plate reader.

  • Data Analysis: The degree of inhibition of the agonist-induced response by this compound is calculated to determine the DC₅₀ value.

Analytical Methods

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of anagyrine in plant extracts and biological samples. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is commonly employed.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information and sensitive detection. Electrospray ionization (ESI) is a common ionization technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the anagyrine molecule.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

This guide provides a foundational understanding of this compound for research and development purposes. For more detailed experimental procedures and data, it is recommended to consult the primary scientific literature.

References

Anagyrine Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid primarily found in plants of the Lupinus genus, is a known teratogen responsible for "crooked calf syndrome" in livestock.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of anagyrine hydrochloride in biological systems. The primary focus is on its interaction with nicotinic acetylcholine receptors (nAChRs), which leads to receptor desensitization and subsequent downstream physiological effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Core Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

The principal mechanism of action of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs).[3][4] Anagyrine acts as a partial agonist on these receptors, meaning it binds to and activates them, but with lower efficacy than the endogenous ligand, acetylcholine (ACh).[3][5] More critically, anagyrine is a potent desensitizer of nAChRs.[3][5] This desensitization is a state where the receptor, despite the continued presence of a ligand, becomes unresponsive and its ion channel closes.[6] This action is direct and does not require metabolic activation of the anagyrine molecule.[3][5]

The teratogenic effects of anagyrine, leading to congenital deformities such as arthrogryposis (flexed joints), torticollis (twisted neck), and scoliosis (curved spine), are a direct consequence of this nAChR desensitization.[2][7] By desensitizing nAChRs in the developing fetus, anagyrine inhibits fetal movement.[7] This prolonged period of fetal immobility during critical stages of gestation leads to the characteristic skeletal abnormalities of crooked calf syndrome.[2][7]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on anagyrine's activity.

Table 1: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors [3][5]

Cell LineReceptor Type ExpressedParameterValue (µM)
SH-SY5YAutonomic nAChREC50 (Activation)4.2
DC50 (Desensitization)6.9
TE-671Fetal Muscle-type nAChREC50 (Activation)231
DC50 (Desensitization)139

Table 2: Pharmacokinetic Parameters of Anagyrine in Cattle [9]

Body ConditionCmax (ng/mL)Tmax (hours)Elimination Half-life (t1/2) (hours)
High538 ± 15927.8 ± 0.8
Low182 ± 23129.6 ± 2.0

Experimental Protocols

In Vitro Nicotinic Acetylcholine Receptor Functional Assay

This protocol details the methodology used to assess the activation and desensitization of nAChRs by anagyrine in cell culture models.[3][5]

Objective: To determine the half-maximal effective concentration (EC50) for receptor activation and the half-maximal desensitizing concentration (DC50) of anagyrine.

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line endogenously expressing autonomic nAChRs.

  • TE-671: A human rhabdomyosarcoma cell line endogenously expressing the fetal muscle-type nAChR.

Materials:

  • This compound

  • Acetylcholine (ACh)

  • Dimethylphenylpiperazinium (DMPP) - positive control for activation and desensitization

  • Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit)

  • Cell culture medium and supplements

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y and TE-671 cells according to standard cell culture protocols.

    • Plate the cells into 96-well microplates at an appropriate density and allow them to adhere and grow to confluence.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to load the dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, DMPP, and ACh in an appropriate assay buffer.

  • Fluorescence Measurement for Activation (EC50):

    • Place the dye-loaded cell plate into the fluorescence imaging plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of anagyrine or DMPP to the wells.

    • Record the change in fluorescence intensity over time. The peak fluorescence change corresponds to the level of receptor activation.

    • Plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • Fluorescence Measurement for Desensitization (DC50):

    • Place the dye-loaded cell plate into the fluorescence imaging plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of anagyrine or DMPP to the wells and incubate for a period sufficient to induce desensitization (e.g., 5-10 minutes).

    • Following the incubation, add a fixed, predetermined concentration of ACh (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671) to challenge the receptors.

    • Record the change in fluorescence intensity. A reduced response to ACh indicates receptor desensitization.

    • Plot the ACh-induced fluorescence change against the logarithm of the anagyrine/DMPP pre-incubation concentration and fit the data to an inhibitory dose-response curve to determine the DC50.

In Vivo Pharmacokinetic Study in Cattle

This protocol outlines the general procedure for determining the pharmacokinetic profile of anagyrine in cattle.[9][10]

Objective: To determine key pharmacokinetic parameters such as maximum serum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) of anagyrine in cattle.

Animals:

  • Mature, non-lactating cows, categorized by body condition (e.g., high and low).

Materials:

  • Anagyrine source (e.g., ground Lupinus plant material containing a known concentration of anagyrine)

  • Oral gavage equipment

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • Analytical instrumentation for quantifying anagyrine in serum (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

Methodology:

  • Animal Preparation and Dosing:

    • Acclimate the cows to the experimental conditions.

    • Administer a single oral dose of the anagyrine-containing material (e.g., 2.0 g/kg of body weight) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the jugular vein at predetermined time points before and after dosing. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 60 hours post-dosing.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma or serum.

    • Store the plasma/serum samples frozen (e.g., at -20°C or -80°C) until analysis.

  • Anagyrine Quantification:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of anagyrine in bovine serum.

    • Extract anagyrine from the serum samples.

    • Analyze the extracts and determine the concentration of anagyrine at each time point.

  • Pharmacokinetic Analysis:

    • Plot the serum concentration of anagyrine versus time for each animal.

    • Use pharmacokinetic modeling software to calculate the key parameters:

      • Cmax: The maximum observed serum concentration.

      • Tmax: The time at which Cmax is observed.

      • t1/2: The elimination half-life, representing the time it takes for the serum concentration to decrease by half.

      • AUC (Area Under the Curve): The total drug exposure over time.

Visualizations

Signaling Pathway of Anagyrine-Induced nAChR Desensitization

Anagyrine_nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anagyrine Anagyrine Hydrochloride nAChR_Resting nAChR (Resting) Channel Closed Anagyrine->nAChR_Resting:p Binds (Partial Agonist) nAChR_Active nAChR (Active) Channel Open Anagyrine->nAChR_Active:p Potent Desensitizer ACh Acetylcholine (ACh) ACh->nAChR_Resting:p Binds (Full Agonist) nAChR_Resting:c->nAChR_Active:p Activation nAChR_Desensitized nAChR (Desensitized) Channel Closed nAChR_Active:p->nAChR_Desensitized:p Prolonged Exposure (Desensitization) Ion_Influx Ion Influx (Na+, Ca2+) nAChR_Active:c->Ion_Influx Reduced_Signal Reduced Signal Transduction nAChR_Desensitized:c->Reduced_Signal Reduced_Movement Reduced Fetal Movement Deformities Skeletal Deformities Reduced_Movement->Deformities During Gestation Reduced_Signal->Reduced_Movement In_Vitro_Workflow cluster_assay Fluorescence Plate Reader Assay cluster_activation Activation (EC50) cluster_desensitization Desensitization (DC50) start Start cell_culture Cell Culture (SH-SY5Y or TE-671) start->cell_culture plating Plate Cells in 96-well Plate cell_culture->plating dye_loading Load Cells with Membrane Potential Dye plating->dye_loading activation_baseline Establish Baseline Fluorescence dye_loading->activation_baseline desensitization_baseline Establish Baseline Fluorescence dye_loading->desensitization_baseline add_anagyrine_activation Add Anagyrine (Varying Concentrations) activation_baseline->add_anagyrine_activation measure_activation Measure Peak Fluorescence Change add_anagyrine_activation->measure_activation calc_ec50 Calculate EC50 measure_activation->calc_ec50 end End calc_ec50->end add_anagyrine_desensitization Add Anagyrine & Incubate (Varying Concentrations) desensitization_baseline->add_anagyrine_desensitization add_ach Challenge with ACh (Fixed Concentration) add_anagyrine_desensitization->add_ach measure_desensitization Measure ACh-induced Fluorescence Change add_ach->measure_desensitization calc_dc50 Calculate DC50 measure_desensitization->calc_dc50 calc_dc50->end In_Vivo_Workflow start Start animal_prep Acclimate Cattle start->animal_prep dosing Oral Gavage with Anagyrine Source animal_prep->dosing blood_sampling Serial Blood Sampling (0-60 hours) dosing->blood_sampling sample_processing Centrifuge and Separate Serum blood_sampling->sample_processing storage Store Serum Samples at -20°C sample_processing->storage quantification Quantify Anagyrine (LC-MS/MS) storage->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2) quantification->pk_analysis end End pk_analysis->end

References

Anagyrine Hydrochloride: A Historical and Technical Review of Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a quinolizidine alkaloid, was first isolated in 1885 by French biologists Ernest Hardy and N. Gallois from the toxic legume Anagyris foetida[1][2]. This compound, later identified in various Lupinus species in 1939, has a long history rooted in folk medicine due to the known toxicity of the plants in which it is found[1]. Early research into anagyrine hydrochloride laid the groundwork for understanding its chemical properties, toxicological profile, and pharmacological effects, long before its teratogenic properties became a primary focus of investigation. This technical guide provides an in-depth look at the historical research and early studies of this compound, presenting available data, outlining experimental methodologies, and visualizing the logical progression of its early scientific understanding.

Early Isolation and Characterization

Experimental Protocols

General Historical Method for Alkaloid Isolation (Stas-Otto Method and similar approaches):

Early alkaloid isolation techniques, such as the Stas-Otto method, relied on the basic nature of alkaloids to separate them from other plant constituents. A plausible reconstruction of the methodology used for anagyrine isolation is as follows:

  • Extraction: The plant material (likely the seeds of Anagyris foetida, which contain the highest concentration of the alkaloid) would be pulverized and extracted with an acidified aqueous solvent (e.g., water with sulfuric or hydrochloric acid). This would convert the alkaloid into its salt form, rendering it water-soluble.

  • Filtration: The acidic extract would then be filtered to remove solid plant debris.

  • Basification: The filtered, acidic solution would be made alkaline by the addition of a base, such as ammonia or sodium carbonate. This would neutralize the alkaloid salt, converting it back to its free base form, which is generally less soluble in water.

  • Organic Solvent Extraction: The now alkaline aqueous solution would be repeatedly extracted with an immiscible organic solvent like ether or chloroform. The free alkaloid base would preferentially dissolve in the organic layer.

  • Concentration and Crystallization: The organic solvent containing the anagyrine would be evaporated, leaving behind the crude alkaloid. This crude product could then be further purified by recrystallization from a suitable solvent to yield this compound crystals.

This general procedure, with minor variations, was the standard for alkaloid isolation during the period of anagyrine's discovery.

Early Toxicological and Pharmacological Studies

Early toxicological data for this compound is sparse in the readily available modern literature. The primary focus of early 20th-century research on lupin alkaloids was often on their general toxicity to livestock and their potential pharmacological applications.

Quantitative Data

While specific LD50 values for anagyrine from the pre-1950s era are not well-documented in contemporary sources, later research provides some quantitative toxicological data. It is important to note that these more recent findings may not reflect the methodologies and results of the very early studies.

CompoundSpeciesRoute of AdministrationToxicological EndpointValueReference
AnagyrineCowOralTeratogenic Dose1.44 g/kg (between days 40-70 of pregnancy)[1][2]
AnagyrineSH-SY5Y cellsIn vitroEC50 (nAChR agonism)4.2 µM
AnagyrineTE-671 cellsIn vitroEC50 (nAChR agonism)231 µM
AnagyrineSH-SY5Y cellsIn vitroDC50 (nAChR desensitization)6.9 µM
AnagyrineTE-671 cellsIn vitroDC50 (nAChR desensitization)139 µM

This table includes more recent data due to the lack of available quantitative data from early historical studies.

Proposed Mechanism of Action in Early Studies

While a detailed understanding of receptor pharmacology was not available to early researchers, it was understood that anagyrine and related lupin alkaloids exerted potent physiological effects. Early hypotheses likely centered on a general disruption of nervous system function, given the observed symptoms of poisoning. Later, but still predating modern molecular techniques, the structural similarities of anagyrine to other neuroactive compounds would have led to speculation about its interaction with the autonomic nervous system. More recent studies have elucidated that anagyrine acts as an acetylcholine agonist, with a notable interaction with both nicotinic and muscarinic acetylcholine receptors.

Visualizing Early Research Concepts

The following diagrams illustrate the logical flow of the early research process and the proposed (modern) mechanism of action based on the foundational work of early scientists.

anagyrine_discovery_workflow plant Anagyris foetida / Lupinus spp. extraction Acid-Base Extraction plant->extraction isolation Isolation of Crude Alkaloid extraction->isolation purification Purification (Crystallization) isolation->purification anagyrine_hcl This compound purification->anagyrine_hcl tox_studies Early Toxicological Studies anagyrine_hcl->tox_studies pharm_studies Early Pharmacological Studies anagyrine_hcl->pharm_studies terato_link Link to 'Crooked Calf Disease' (1973) tox_studies->terato_link

Figure 1: Logical workflow of the discovery and early investigation of anagyrine.

anagyrine_moa anagyrine Anagyrine ach_receptor Acetylcholine Receptors anagyrine->ach_receptor Binds to nicotinic Nicotinic ach_receptor->nicotinic muscarinic Muscarinic ach_receptor->muscarinic agonism Agonist Action nicotinic->agonism muscarinic->agonism downstream Downstream Cellular Effects agonism->downstream

Figure 2: Simplified modern understanding of anagyrine's mechanism of action.

Conclusion

The early research on this compound, from its initial isolation in the late 19th century to its characterization in the early 20th century, provided the essential foundation for our current understanding of this complex alkaloid. While detailed quantitative data and experimental protocols from the earliest studies are not always preserved in accessible formats, the logical progression of scientific inquiry is clear. The pioneering work of early chemists and pharmacologists in isolating and characterizing anagyrine paved the way for later discoveries, including its significant impact on livestock as a teratogen and its nuanced interactions with the cholinergic nervous system. This historical perspective is invaluable for modern researchers in the fields of natural product chemistry, toxicology, and drug development, offering insights into the evolution of scientific understanding of plant-derived compounds.

References

An In-depth Technical Guide on the Anagyrine Hydrochloride Biosynthetic Pathway in Lupinus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a tetracyclic quinolizidine alkaloid found in certain Lupinus species, is of significant interest due to its teratogenic effects in livestock and its potential pharmacological properties. Understanding its biosynthetic pathway is crucial for developing strategies to mitigate its negative impacts and explore its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the anagyrine hydrochloride biosynthetic pathway. While the initial steps of quinolizidine alkaloid (QA) biosynthesis are well-established, the specific enzymatic conversions leading to the anagyrine core remain an active area of research. This document details the known enzymatic reactions, presents available quantitative data, outlines key experimental protocols for alkaloid analysis and enzyme assays, and provides visualizations of the established and hypothetical pathway segments.

Introduction to Anagyrine and Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are a diverse group of secondary metabolites derived from the amino acid L-lysine, predominantly found in the legume family (Fabaceae), particularly in the genus Lupinus. Anagyrine is a tetracyclic QA known for its toxicity, causing "crooked calf disease" in cattle that consume plants containing this alkaloid during specific gestation periods. The biosynthesis of anagyrine is intricately linked to the general QA pathway, sharing its initial enzymatic steps with other QAs like sparteine and lupanine.

The Anagyrine Biosynthetic Pathway

The biosynthesis of anagyrine begins with the conversion of L-lysine into the diamine cadaverine. While the early stages of the pathway are well-characterized, the subsequent cyclization and modification steps leading to the tetracyclic structure of anagyrine are not yet fully elucidated.

Established Biosynthetic Steps

The initial, well-understood steps of the QA pathway, which are also the foundational steps for anagyrine biosynthesis, are:

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . In Lupinus species, LDC activity has been localized to the chloroplasts.

  • Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated to 5-aminopentanal by a copper amine oxidase (CAO) .

  • Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .

Hypothetical Downstream Pathway to Anagyrine

The conversion of Δ¹-piperideine into the tetracyclic core of anagyrine is believed to involve a series of complex cyclization and modification reactions. While the exact enzymes and intermediates are not definitively identified, a plausible hypothesis involves the dimerization and further cyclization of Δ¹-piperideine units to form a tetracyclic intermediate, which is then further modified to yield various QAs, including anagyrine. The formation of the characteristic α-pyridone ring of anagyrine likely involves a dehydrogenation step, possibly catalyzed by a dehydrogenase or a cytochrome P450 enzyme.

Key Enzymes in the Anagyrine Biosynthetic Pathway

While many enzymes in the downstream pathway are yet to be discovered, the initial enzymes are well-characterized.

EnzymeAbbreviationSubstrateProductCellular Localization
Lysine DecarboxylaseLDCL-LysineCadaverineChloroplasts
Copper Amine OxidaseCAOCadaverine5-AminopentanalNot definitively localized

Table 1: Characterized Enzymes in the Early Stages of Quinolizidine Alkaloid Biosynthesis.

Quantitative Data

Quantitative kinetic data for the enzymes of the anagyrine pathway in Lupinus species are limited. However, a study on a copper amine oxidase from Lupinus angustifolius revealed a low KM value for cadaverine, suggesting a high affinity for its substrate and supporting its role as the second enzyme in the QA pathway[1].

EnzymeSpeciesSubstrateKM ValueReference
Copper Amine OxidaseLupinus angustifoliusCadaverineLow (specific value not provided in abstract)[1]
Lysine DecarboxylaseE. coli (for comparison)L-Lysine2.0 mM[2]

Table 2: Available Kinetic Data for Enzymes in or related to the Quinolizidine Alkaloid Biosynthetic Pathway.

Experimental Protocols

Extraction and Quantification of Anagyrine and other Quinolizidine Alkaloids

4.1.1. Sample Preparation and Extraction

A common method for the extraction of QAs from Lupinus plant material involves the following steps:

  • Homogenization: Freeze-dried and ground plant material (e.g., seeds, leaves) is used for extraction.

  • Extraction Solvent: An acidified methanol/water solution is a commonly used and effective extraction solvent. A typical composition is 60% methanol with 0.06% formic acid[3].

  • Extraction Procedure:

    • Weigh approximately 100 mg of powdered plant material.

    • Add the extraction solvent.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at high speed (e.g., 20,000 x g) for 15 minutes.

    • Collect the supernatant for analysis[3].

4.1.2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of anagyrine and other QAs.

  • Chromatographic Separation: A C18 reversed-phase column is often used with a gradient elution of an ammonium formate-acetonitrile mobile phase[4].

  • Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each alkaloid[4][5].

  • Internal Standard: An internal standard, such as caffeine, can be added to the final diluted sample to improve quantitative accuracy[3].

4.1.3. Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for QA analysis.

  • Sample Derivatization: Derivatization is often not required for QAs.

  • Chromatographic Separation: A capillary column with a non-polar stationary phase (e.g., 5% phenylpolysiloxane) is typically used. The column temperature is programmed to achieve separation of the different alkaloids[6].

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. Alkaloids are identified based on their retention times and mass spectra, which are compared to libraries and authentic standards[6].

Enzyme Assays

4.2.1. Lysine Decarboxylase (LDC) Assay

Several methods can be used to assay LDC activity.

  • pH-Stat Method: This method measures the rate of proton consumption during the decarboxylation reaction using a pH-stat apparatus. The rate of addition of a standard acid required to maintain a constant pH is proportional to the enzyme activity[2].

  • Spectrophotometric Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 6.0), L-lysine, and the cofactor pyridoxal 5-phosphate (PRP).

    • Initiate the reaction by adding the enzyme extract.

    • The production of cadaverine can be quantified by derivatization with a chromogenic reagent, such as ninhydrin, followed by spectrophotometric measurement.

  • Manometric Assay: This classic method measures the volume of CO2 released during the reaction using a Warburg apparatus[7].

4.2.2. Copper Amine Oxidase (CAO) Assay

CAO activity can be determined by measuring the production of hydrogen peroxide (H₂O₂), one of the reaction products.

  • Peroxidase-Coupled Spectrophotometric Assay:

    • The reaction mixture contains a suitable buffer, the substrate cadaverine, horseradish peroxidase (HRP), and a chromogenic peroxidase substrate (e.g., Amplex® Red).

    • The H₂O₂ produced by CAO is used by HRP to oxidize the chromogenic substrate, leading to a colored product that can be measured spectrophotometrically[8][9].

  • Polarographic Method: This method directly measures the consumption of oxygen in the reaction mixture using an oxygen electrode[8].

Visualizations

Established Quinolizidine Alkaloid Biosynthetic Pathway

Established QA Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization QA_core Quinolizidine Alkaloid Core Structures Piperideine->QA_core Uncharacterized Enzymatic Steps Hypothetical Anagyrine Pathway Piperideine Δ¹-Piperideine Tetracyclic_Intermediate Tetracyclic Intermediate (e.g., Sparteine/Lupanine-like) Piperideine->Tetracyclic_Intermediate Hypothetical Cyclases Modified_Intermediate Modified Tetracyclic Intermediate Tetracyclic_Intermediate->Modified_Intermediate Hypothetical Oxidoreductases/ Cytochrome P450s Anagyrine Anagyrine Modified_Intermediate->Anagyrine Hypothetical Dehydrogenase

References

Anagyrine Hydrochloride: A Comprehensive Pharmacological Profile and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Anagyrine is a quinolizidine alkaloid primarily known for its teratogenic effects in livestock. Its hydrochloride salt, while not extensively studied, presents a compelling pharmacological profile centered around its interaction with cholinergic receptors. This document provides a comprehensive overview of the current knowledge of anagyrine hydrochloride, detailing its mechanism of action, pharmacokinetics, and toxicological properties. While its therapeutic potential remains largely unexplored, this guide aims to consolidate existing data to facilitate future research and development in this area. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant pathways and workflows to offer a thorough technical resource for the scientific community.

Introduction

Anagyrine, a naturally occurring quinolizidine alkaloid, has been identified in various plant species, most notably in the genus Lupinus (lupins). Historically, its primary significance has been in the field of veterinary toxicology as the causative agent of "crooked calf disease," a congenital condition characterized by skeletal deformities in cattle that have ingested lupins during specific gestational periods[1]. The hydrochloride salt of anagyrine is a more stable, water-soluble form, making it suitable for pharmacological studies. Despite its notorious reputation as a teratogen, the specific interactions of anagyrine with neurotransmitter receptors warrant a closer examination of its broader pharmacological profile and potential, albeit currently unrealized, therapeutic applications. This guide synthesizes the available scientific literature to provide an in-depth technical overview for researchers and drug development professionals.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of anagyrine involves its interaction with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively). It is believed to act as an agonist at these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine[1].

Anagyrine exhibits a significantly higher affinity for muscarinic receptors compared to nicotinic receptors[1]. This preferential binding is a key aspect of its pharmacological activity. Research has shown that anagyrine can act as a partial agonist and a desensitizer of nAChRs directly, without the need for metabolic activation[2][3]. This direct action on nAChRs is a crucial finding, suggesting that serum concentrations of anagyrine could serve as a potential biomarker for its biological effects[3].

The interaction with acetylcholine receptors is thought to underlie its toxic effects. By acting as an acetylcholine agonist, anagyrine can increase signaling to muscles, but it is the potent desensitization of these receptors that is hypothesized to cause fetal sedation and reduced movement, leading to the developmental abnormalities observed in crooked calf disease[1][3].

Pharmacodynamics

Quantitative data from in vitro studies have helped to elucidate the pharmacodynamic profile of anagyrine at cholinergic receptors. The following table summarizes the key affinity and activity parameters.

ParameterReceptor TypeCell LineValue (µM)Reference
IC₅₀Muscarinic-132[1][2][4]
IC₅₀Nicotinic-2096[1][2][4]
EC₅₀Autonomic nAChRSH-SY5Y4.2[3][5]
EC₅₀Fetal muscle-type nAChRTE-671231[3][5]
DC₅₀Autonomic nAChRSH-SY5Y6.9[3][5]
DC₅₀Fetal muscle-type nAChRTE-671139[3][5]

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; DC₅₀: Half maximal desensitizing concentration.

These data indicate that anagyrine is a more potent partial agonist and desensitizer of autonomic nAChRs than fetal muscle-type nAChRs[3][5].

Pharmacokinetics

Detailed pharmacokinetic studies of this compound in common laboratory animal models are currently lacking in the scientific literature. The majority of available data comes from a study on cattle that ingested anagyrine-containing lupine plants[6][7]. This study revealed that the body condition of the animals influenced the absorption and elimination of the alkaloid.

ParameterHigh Body Condition CowsLow Body Condition CowsReference
Time to Peak Concentration (Tₘₐₓ)2 hours12 hours[6][7]
Maximum Serum Concentration (Cₘₐₓ)Statistically significantly higherStatistically significantly lower[6][7]
Elimination Half-life (t₁/₂)7.8 ± 0.8 hours9.6 ± 2.0 hours[8]

These findings suggest that physiological factors can significantly impact the pharmacokinetic profile of anagyrine. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species to better understand its potential for systemic effects and to inform any future therapeutic development.

Toxicology

The most well-documented toxicological effect of anagyrine is its teratogenicity, specifically causing "crooked calf disease" when ingested by pregnant cows between days 40 and 70 of gestation[1]. The clinical signs in affected calves include arthrogryposis (joint contractures), scoliosis (curvature of the spine), torticollis (twisted neck), and cleft palate[1]. The proposed mechanism for these effects is the prolonged sedation of the fetus due to the desensitization of acetylcholine receptors, leading to a lack of movement during critical developmental periods[1].

In adult cattle, ingestion of toxic doses of anagyrine can lead to a range of symptoms including nervousness, muscle tremors, ataxia, and in severe cases, respiratory distress and death[1].

Potential Therapeutic Applications

The therapeutic potential of this compound is currently speculative and largely unexplored. However, some historical and anecdotal evidence, along with its defined mechanism of action, suggests areas for future investigation.

  • Neurological Research: As a compound that interacts with both nicotinic and muscarinic acetylcholine receptors, this compound could be a useful pharmacological tool for studying the cholinergic system.

  • Antiarrhythmic and Diuretic Properties: Some sources mention potential antiarrhythmic and diuretic properties, though these claims are not substantiated by robust scientific studies[9].

  • Antifungal Activity: Extracts containing anagyrine have been reported to possess antifungal activity[9]. However, the specific contribution of anagyrine to this effect has not been determined.

It is crucial to emphasize that significant research, including preclinical efficacy and safety studies, is required to validate any of these potential therapeutic applications.

Experimental Protocols

Assessment of nAChR Activation and Desensitization

This protocol is based on the methodology described by Green et al. (2017)[3][5].

Objective: To determine the potency and efficacy of anagyrine as a partial agonist and desensitizer of nicotinic acetylcholine receptors.

Cell Lines:

  • SH-SY5Y cells (expressing autonomic nAChRs)

  • TE-671 cells (expressing fetal muscle-type nAChRs)

Materials:

  • This compound

  • Acetylcholine (ACh)

  • Dimethylphenylpiperazinium (DMPP) (positive control)

  • Membrane potential-sensing dye

  • Cell culture medium and supplements

  • Microplate reader with fluorescence detection

Procedure:

  • Culture SH-SY5Y and TE-671 cells in appropriate medium until they reach the desired confluence.

  • Plate the cells into 96-well microplates.

  • Activation Assay:

    • Expose the cells to increasing concentrations of this compound (e.g., in log₁₀ molar increments from 10 nM to 100 µM).

    • Measure the change in fluorescence of the membrane potential-sensing dye to assess nAChR activation.

    • Use a maximal concentration of a potent agonist like epibatidine to determine the maximal response.

  • Desensitization Assay:

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

    • Subsequently, expose the cells to a fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671).

    • Measure the change in fluorescence to assess the degree of nAChR desensitization caused by anagyrine.

  • Data Analysis:

    • Calculate EC₅₀ values for activation and DC₅₀ values for desensitization by fitting the concentration-response data to a sigmoidal dose-response curve.

Extraction and Preparation of this compound

The following is a general procedure based on historical methods for alkaloid extraction.

Objective: To isolate anagyrine from plant material and convert it to its hydrochloride salt.

Materials:

  • Dried and powdered Lupinus plant material containing anagyrine

  • Methanol or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Chloroform or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Extraction:

    • Extract the powdered plant material with a suitable solvent such as methanol or ethanol using a Soxhlet apparatus.

    • Evaporate the solvent to obtain a crude extract.

  • Acid-Base Purification:

    • Dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl) to protonate the alkaloids and make them water-soluble.

    • Wash the acidic solution with an immiscible organic solvent (e.g., chloroform) to remove non-basic impurities.

    • Make the aqueous layer basic with NaOH to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.

    • Extract the free base anagyrine into an organic solvent like chloroform.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the purified anagyrine free base.

  • Hydrochloride Salt Formation:

    • Dissolve the purified anagyrine free base in a suitable solvent (e.g., absolute ethanol).

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-aqueous solvent, until precipitation of this compound is complete.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

anagyrine_mechanism cluster_receptor Cell Membrane cluster_effects Cellular Effects nAChR Nicotinic Acetylcholine Receptor (nAChR) Activation Receptor Activation (Partial Agonist) nAChR->Activation mAChR Muscarinic Acetylcholine Receptor (mAChR) mAChR->Activation Anagyrine Anagyrine Hydrochloride Anagyrine->nAChR Binds Anagyrine->mAChR Binds (Higher Affinity) ACh Acetylcholine ACh->nAChR Binds ACh->mAChR Binds Desensitization Receptor Desensitization Activation->Desensitization Prolonged Exposure Downstream Downstream Signaling (Largely Uncharacterized) Activation->Downstream

Caption: Anagyrine's interaction with cholinergic receptors.

experimental_workflow start Start: Cell Culture (SH-SY5Y or TE-671) plate_cells Plate cells in 96-well plates start->plate_cells add_anagyrine_activation Add increasing concentrations of Anagyrine HCl plate_cells->add_anagyrine_activation add_anagyrine_desensitization Pre-incubate with increasing concentrations of Anagyrine HCl plate_cells->add_anagyrine_desensitization measure_activation Measure fluorescence change (Activation) add_anagyrine_activation->measure_activation analyze_activation Calculate EC₅₀ measure_activation->analyze_activation end_activation End Activation Assay analyze_activation->end_activation add_ach Add fixed concentration of ACh add_anagyrine_desensitization->add_ach measure_desensitization Measure fluorescence change (Desensitization) add_ach->measure_desensitization analyze_desensitization Calculate DC₅₀ measure_desensitization->analyze_desensitization end_desensitization End Desensitization Assay analyze_desensitization->end_desensitization

Caption: Workflow for assessing nAChR activity.

Conclusion and Future Directions

This compound presents a dual profile: a well-established teratogen and a pharmacological agent with specific interactions at cholinergic receptors. While its toxicity, particularly in livestock, has been the primary focus of research, the detailed characterization of its effects on nicotinic and muscarinic receptors opens avenues for its use as a research tool. The significant gaps in our understanding of its downstream signaling pathways, comprehensive pharmacokinetic profile in relevant preclinical models, and its largely unexplored therapeutic potential highlight the need for further investigation. Future research should focus on elucidating the specific intracellular signaling cascades modulated by anagyrine, conducting thorough ADME studies for the hydrochloride salt, and performing systematic in vitro and in vivo screening to explore any potential therapeutic efficacy in areas suggested by anecdotal reports. Such studies will be critical in determining whether this compound can be repurposed from a known toxin into a valuable pharmacological agent.

References

An In-depth Technical Guide: The Relationship Between Anagyrine Hydrochloride and Crooked Calf Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established relationship between the quinolizidine alkaloid, anagyrine hydrochloride, and the congenital birth defect in cattle known as crooked calf disease (CCD). The information presented herein is curated for an audience engaged in toxicological research, veterinary science, and the development of therapeutic or preventative measures.

Executive Summary

Anagyrine, a teratogenic alkaloid primarily found in various species of the Lupinus (lupine) genus, is the principal causative agent of crooked calf disease. Ingestion of anagyrine-containing lupines by pregnant cows during a critical gestational window leads to a spectrum of debilitating skeletal deformities and other congenital abnormalities in their offspring. The primary mechanism of action is believed to be the inhibition of fetal movement through the desensitization of nicotinic acetylcholine receptors (nAChRs). This guide will delve into the molecular mechanisms, present key quantitative data from pivotal studies, detail relevant experimental protocols, and provide visual representations of the underlying biological and experimental frameworks.

The Teratogen: Anagyrine

Anagyrine is a quinolizidine alkaloid identified as the primary teratogen responsible for CCD.[1][2][3] Several species of lupine native to Western North America contain teratogenic levels of anagyrine, including L. sericeus, L. caudatus, L. laxiflorus, and L. sulphureus.[4] The concentration of anagyrine within these plants can vary depending on the species, geographical location, and stage of growth.[5]

The Pathology: Crooked Calf Disease

Crooked calf disease is characterized by a range of congenital defects, which can include:

  • Arthrogryposis: Permanently flexed and rigid joints.[6]

  • Scoliosis: Lateral curvature of the spine.[6]

  • Kyphosis: Abnormal outward curvature of the spine (humpback).[6]

  • Torticollis: Twisting of the neck.[6]

  • Cleft Palate: Incomplete fusion of the palate.[4][6]

These deformities are a direct result of reduced fetal movement in utero.[7][8]

Quantitative Data

The following tables summarize key quantitative data from various studies investigating the effects of anagyrine.

Table 1: In Vivo Dose-Response and Susceptibility

ParameterValueSpeciesGestational Period of SusceptibilitySource
Teratogenic Dose1.44 g/kgBovineDays 40-70 of pregnancy[6]
Continuous Dosing Regimen1.25 to 1.5 g/kg of ground lupine daily for 30 daysBovineDays 40-70 of pregnancy[7][9]
Intermittent Dosing Regimen1.25 to 1.5 g/kg of ground lupine for 10 days, followed by 5 days offBovineDays 40-70 of pregnancy[7]

Table 2: In Vitro Receptor Binding and Activity

ParameterCell LineValueReceptor TypeSource
IC50Not Specified132 µMMuscarinic Acetylcholine Receptors[6][10]
IC50Not Specified2,096 µMNicotinic Acetylcholine Receptors[6][10]
EC50 (Partial Agonist)SH-SY5Y (Autonomic nAChR)4.2 µMNicotinic Acetylcholine Receptors[11][12]
EC50 (Partial Agonist)TE-671 (Fetal Muscle-Type nAChR)231 µMNicotinic Acetylcholine Receptors[11][12]
DC50 (Desensitization)SH-SY5Y (Autonomic nAChR)6.9 µMNicotinic Acetylcholine Receptors[11][12]
DC50 (Desensitization)TE-671 (Fetal Muscle-Type nAChR)139 µMNicotinic Acetylcholine Receptors[11][12]

Table 3: Toxicokinetic Parameters of Anagyrine in Cattle

ParameterBody ConditionValueSource
Time to Peak Serum Concentration (Tmax)High Body Condition2 hours[2][3]
Time to Peak Serum Concentration (Tmax)Low Body Condition12 hours[2][3]
Elimination Half-Life (t1/2)Low Body Condition (Hereford)9.6 ± 2.0 hours[13]
Elimination Half-Life (t1/2)High Body Condition (Hereford)7.8 ± 0.8 hours[13]
Elimination Half-Life (t1/2)Holstein5.8 ± 0.6 hours[13]

Experimental Protocols

In Vivo Model for Crooked Calf Disease Induction

This protocol outlines a typical experimental design to induce and study CCD in a controlled setting.

Objective: To determine the teratogenic effects of anagyrine-containing lupine on bovine fetal development.

Materials:

  • Pregnant beef cows (e.g., Hereford) with confirmed gestational dates.

  • Dried, ground lupine plant material with a known concentration of anagyrine (Lupinus leucophyllus).[2][7]

  • Control feed (e.g., ground alfalfa hay).[7]

  • Oral gavage equipment.

  • Blood collection supplies (for toxicokinetic analysis).

  • Ultrasound equipment for monitoring fetal movement.

Procedure:

  • Animal Selection and Acclimation: Select healthy, pregnant cows and acclimate them to individual pens and handling procedures.

  • Group Allocation: Divide the cows into at least three groups:

    • Control Group: Receives ground alfalfa hay.[7]

    • Continuous Treatment Group: Receives a daily oral dose of ground lupine (e.g., 1.25-1.5 g/kg body weight) from gestational day 40 to 70.[7][9]

    • Intermittent Treatment Group: Receives a daily oral dose of ground lupine for a set period (e.g., 10 days) followed by a period of control feed (e.g., 5 days), with this cycle repeated through the critical gestational period.[7]

  • Dose Administration: Administer the assigned treatment daily via oral gavage.

  • Fetal Movement Monitoring: Conduct regular ultrasound examinations to monitor and quantify fetal movement. A clear inverse correlation between serum anagyrine concentrations and fetal movement is expected.[7][9]

  • Blood Sampling: Collect blood samples at regular intervals to determine the serum concentration of anagyrine for toxicokinetic analysis.

  • Post-Partum Evaluation: After birth, thoroughly examine each calf for the clinical signs of CCD.

In Vitro nAChR Desensitization Assay

This protocol describes a cell-based assay to investigate the direct effects of anagyrine on nicotinic acetylcholine receptors.

Objective: To determine if anagyrine directly desensitizes nAChRs.

Materials:

  • SH-SY5Y human neuroblastoma cell line (expressing autonomic nAChRs).[12]

  • TE-671 human rhabdomyosarcoma cell line (expressing fetal muscle-type nAChRs).[12]

  • This compound standard.

  • Acetylcholine (ACh).

  • Dimethylphenylpiperazinium (DMPP) as a positive control agonist.[12]

  • Membrane potential-sensing dye.[11][12]

  • Cell culture reagents and equipment.

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Culture: Culture SH-SY5Y and TE-671 cells according to standard protocols.

  • Assay Preparation: Plate the cells in appropriate microplates and allow them to adhere.

  • Compound Exposure: Expose the cells to increasing concentrations of anagyrine (e.g., in log10 molar increments from 10 nM to 100 µM).[12]

  • ACh Challenge: After the incubation with anagyrine, challenge the cells with a fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671).[12]

  • Signal Detection: Measure the change in membrane potential using a membrane potential-sensing dye and a fluorometric plate reader. The fluorescence response is indicative of nAChR activation.

  • Data Analysis: Plot the response as a percentage of the maximal response to a potent agonist like epibatidine. Calculate the EC50 for agonistic activity and the DC50 for desensitization.

Analytical Method for Anagyrine Quantification in Plant and Animal Tissues

Objective: To accurately quantify the concentration of anagyrine in various biological matrices.

Methodology: Gas Chromatography/Mass Spectrometry (GC/MS) is a commonly employed method.[14]

Sample Preparation (General Steps):

  • Extraction:

    • Plant Material: Homogenize the dried, ground plant material and extract the alkaloids using an appropriate solvent system (e.g., methanol/water).

    • Serum/Tissue: Perform a liquid-liquid or solid-phase extraction to isolate the alkaloids from the biological matrix.

  • Purification: The crude extract is often purified using techniques like column chromatography to remove interfering substances.

  • Derivatization (Optional): In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte for GC analysis.

GC/MS Analysis:

  • Injection: Inject the prepared sample into the GC.

  • Separation: The individual alkaloids are separated based on their retention times as they pass through the GC column.

  • Detection and Quantification: The mass spectrometer identifies the compounds based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the peak area of the analyte to that of a known internal standard.

Visualizations

Signaling Pathway of Anagyrine-Induced Fetal Immobility

Anagyrine_Signaling_Pathway Anagyrine Anagyrine nAChR Fetal Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Acts as a partial agonist and desensitizes the receptor Desensitization Receptor Desensitization nAChR->Desensitization Reduced_Movement Reduced Fetal Movement nAChR->Reduced_Movement Inhibition of neuromuscular signaling Desensitization->nAChR Leads to... CCD Crooked Calf Disease (Skeletal Deformities) Reduced_Movement->CCD Disrupted skeletal development

Caption: Proposed mechanism of anagyrine-induced teratogenesis.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Animal_Selection Selection of Pregnant Cows (Gestational Days 40-70) Grouping Group Assignment (Control, Continuous, Intermittent) Animal_Selection->Grouping Dosing Daily Oral Gavage (Lupine or Alfalfa) Grouping->Dosing Monitoring Monitoring - Fetal Movement (Ultrasound) - Serum Anagyrine Levels Dosing->Monitoring Parturition Parturition Monitoring->Parturition Calf_Evaluation Calf Examination for CCD Parturition->Calf_Evaluation Data_Analysis Data Analysis and Correlation Calf_Evaluation->Data_Analysis

Caption: A typical workflow for studying CCD in a bovine model.

Logical Relationship: Anagyrine to Crooked Calf Disease

Logical_Relationship Lupine_Ingestion Ingestion of Anagyrine-Containing Lupine Fetal_Immobility Reduced Fetal Movement Lupine_Ingestion->Fetal_Immobility Causes Susceptible_Period During Susceptible Gestational Period (Days 40-70) Susceptible_Period->Fetal_Immobility Condition CCD_Outcome Crooked Calf Disease Fetal_Immobility->CCD_Outcome Leads to

Caption: The causal chain from anagyrine exposure to CCD.

Conclusion and Future Directions

The evidence strongly supports a causal link between the ingestion of anagyrine from lupine plants during a specific period of gestation and the development of crooked calf disease in cattle. The mechanism is rooted in the desensitization of fetal nicotinic acetylcholine receptors, leading to reduced fetal movement and subsequent skeletal malformations.

Future research should focus on:

  • Developing practical and cost-effective methods for screening lupine populations for anagyrine content to better manage grazing risks.

  • Investigating potential therapeutic interventions that could counteract the effects of anagyrine on nAChRs.

  • Exploring the genetic basis for potential variations in susceptibility to anagyrine-induced teratogenesis among different cattle breeds.

This guide provides a foundational understanding for professionals in the field and aims to stimulate further research into mitigating the economic and animal welfare impacts of crooked calf disease.

References

Anagyrine Hydrochloride's Interaction with Nicotinic and Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen, causing "crooked calf syndrome" in livestock.[1] Its toxic effects are linked to its interaction with the cholinergic nervous system, specifically with nicotinic and muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the current understanding of anagyrine hydrochloride's engagement with these critical receptor families. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and drug development efforts. While significant data exists for its interaction with nicotinic receptors, the characterization of its binding and functional effects on muscarinic receptors remains an area requiring further investigation.

Introduction to Anagyrine and Cholinergic Receptors

Anagyrine is a tetracyclic quinolizidine alkaloid with the chemical formula C₁₅H₂₀N₂O.[2] Its hydrochloride salt is often used in experimental settings. The primary mechanism of anagyrine's teratogenicity is believed to be the inhibition of fetal movement, which is a direct consequence of its effects on the neuromuscular junction and the broader nervous system.[1] This activity is mediated through its interaction with two major types of acetylcholine receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

  • Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3][4] Their activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.[3]

  • Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged responses in the central and peripheral nervous systems.[5][6] They are classified into five subtypes (M1-M5) which couple to different G-proteins to initiate intracellular signaling cascades.[5][6]

Understanding the precise nature of this compound's interaction with these receptors is crucial for elucidating its toxicological profile and for potentially exploring any therapeutic applications of related compounds.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Anagyrine has been shown to act as a partial agonist and a potent desensitizer of nAChRs.[1][7] This dual action means that it can weakly activate the receptor but more significantly, it can render the receptor unresponsive to subsequent stimulation by the endogenous agonist, acetylcholine.

Quantitative Data

The following table summarizes the quantitative data from a key study by Green et al. (2017) investigating the effects of anagyrine on two different cell lines expressing nAChRs: SH-SY5Y cells (expressing autonomic nAChRs) and TE-671 cells (expressing fetal muscle-type nAChRs).[1][7]

Cell LineReceptor TypeParameterValue (µM)DescriptionReference
SH-SY5YAutonomic nAChREC₅₀4.2Concentration for half-maximal activation (partial agonist effect)[1][7]
DC₅₀6.9Concentration for half-maximal desensitization[1][7]
TE-671Fetal Muscle-Type nAChREC₅₀231Concentration for half-maximal activation (partial agonist effect)[1][7]
DC₅₀139Concentration for half-maximal desensitization[1][7]
Experimental Protocols

The data presented above was obtained using a functional assay that measures changes in membrane potential in response to receptor activation.

Cell-Based Membrane Potential Assay for nAChR Activation and Desensitization [1][7]

  • Cell Lines: SH-SY5Y (human neuroblastoma, expressing autonomic nAChRs) and TE-671 (human rhabdomyosarcoma, expressing fetal muscle-type nAChRs).

  • Methodology:

    • Cells are plated in 96-well microplates and cultured to confluence.

    • The culture medium is replaced with a buffer containing a membrane potential-sensitive fluorescent dye.

    • Cells are incubated to allow for dye loading.

    • A baseline fluorescence reading is taken.

    • For activation assays, increasing concentrations of this compound are added to the wells, and the change in fluorescence is measured to determine the agonist effect.

    • For desensitization assays, cells are pre-incubated with varying concentrations of this compound for a defined period.

    • A fixed concentration of acetylcholine (ACh) is then added to all wells to stimulate the receptors.

    • The change in fluorescence is measured to determine the extent of inhibition of the ACh response, which reflects receptor desensitization.

  • Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the agonist/antagonist concentration. EC₅₀ and DC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the nAChR signaling pathway and the experimental workflow for assessing anagyrine's effects.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anagyrine Anagyrine nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) Anagyrine->nAChR Binds (Partial Agonist) & Desensitizes ACh Acetylcholine ACh->nAChR Binds & Activates Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Anagyrine's interaction with the nAChR signaling pathway.

nAChR_Experimental_Workflow cluster_assays Functional Assays cluster_activation Activation Assay cluster_desensitization Desensitization Assay start Start cell_culture Plate SH-SY5Y or TE-671 cells in 96-well plates start->cell_culture dye_loading Load cells with membrane potential-sensitive dye cell_culture->dye_loading add_anagyrine Add increasing concentrations of Anagyrine dye_loading->add_anagyrine preincubate_anagyrine Pre-incubate with increasing concentrations of Anagyrine dye_loading->preincubate_anagyrine measure_activation Measure fluorescence change add_anagyrine->measure_activation data_analysis Data Analysis: - Normalize fluorescence - Plot dose-response curves - Calculate EC50/DC50 measure_activation->data_analysis add_ach Add fixed concentration of ACh preincubate_anagyrine->add_ach measure_desensitization Measure fluorescence change add_ach->measure_desensitization measure_desensitization->data_analysis end End data_analysis->end

Workflow for nAChR functional assays.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

While it has been suggested that anagyrine binds to muscarinic receptors with a higher affinity than to nicotinic receptors, there is a notable lack of primary scientific literature providing quantitative data to support this claim.[8] A thorough search of available databases did not yield specific binding affinities (Ki, Kd) or functional data (EC₅₀, IC₅₀) for this compound at any of the five muscarinic receptor subtypes.

Hypothetical Interaction and Need for Further Research

Given the structural similarities of anagyrine to acetylcholine and other cholinergic ligands, it is plausible that it interacts with mAChRs. However, the nature of this interaction (agonist, antagonist, or allosteric modulator) and its affinity for the different mAChR subtypes are currently unknown. This represents a significant gap in our understanding of anagyrine's pharmacology.

Recommended Experimental Protocols for Future Studies

To address this knowledge gap, the following experimental protocols are recommended for characterizing the interaction of this compound with muscarinic receptors.

Radioligand Binding Assays for mAChR Affinity [9][10]

  • Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing each human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).

    • Incubate the cell membranes with a specific radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) at a concentration near its Kd.

    • In parallel, incubate the membranes with the radioligand and increasing concentrations of unlabeled this compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: The data is used to generate competition binding curves, from which the IC₅₀ (concentration of anagyrine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays for mAChR Activity [5][11]

  • Objective: To determine if this compound acts as an agonist or antagonist at muscarinic receptors and to quantify its potency (EC₅₀ or IC₅₀).

  • Methodology (Calcium Mobilization Assay for M1, M3, M5):

    • Use cell lines expressing Gq-coupled muscarinic receptors (M1, M3, M5).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • For agonist testing, add increasing concentrations of this compound and measure the change in intracellular calcium concentration.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known muscarinic agonist (e.g., carbachol) and measure the inhibition of the calcium response.

  • Methodology (cAMP Assay for M2, M4):

    • Use cell lines expressing Gi-coupled muscarinic receptors (M2, M4).

    • Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

    • For agonist testing, add increasing concentrations of this compound and measure the decrease in cAMP levels.

    • For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known muscarinic agonist and measure the reversal of the agonist-induced cAMP decrease.

  • Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the signaling pathways of the different muscarinic receptor subtypes, highlighting potential points of interaction for anagyrine.

mAChR_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway Anagyrine Anagyrine (Hypothetical Interaction) M1_M3_M5 M1, M3, M5 Receptors Anagyrine->M1_M3_M5 ? M2_M4 M2, M4 Receptors Anagyrine->M2_M4 ? ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Gq Gq/11 M1_M3_M5->Gq Gi Gi/o M2_M4->Gi PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Signaling pathways of muscarinic acetylcholine receptors.

Conclusion and Future Directions

The available evidence clearly indicates that this compound is a partial agonist and potent desensitizer of nicotinic acetylcholine receptors, with varying potency at autonomic versus fetal muscle subtypes.[1][7] This interaction is likely a key contributor to its teratogenic effects.

In contrast, the interaction of anagyrine with muscarinic acetylcholine receptors is poorly understood and requires significant further investigation. The unsubstantiated claim of higher affinity for mAChRs highlights a critical knowledge gap.[8] Future research should focus on conducting comprehensive binding and functional assays across all five muscarinic receptor subtypes to fully elucidate the cholinergic pharmacology of anagyrine. Such studies will not only provide a more complete understanding of its toxicity but could also inform the development of novel therapeutic agents targeting the cholinergic system.

This technical guide serves as a summary of the current state of knowledge and a roadmap for future research into the complex interactions of this compound with nicotinic and muscarinic receptors.

References

Anagyrine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a compound of significant interest due to its teratogenic effects and potential pharmacological activities.[1] For effective research and development, a thorough understanding of the physicochemical properties of its hydrochloride salt is paramount. This technical guide provides an in-depth overview of the solubility and stability characteristics of anagyrine hydrochloride, based on established principles for alkaloid hydrochlorides and related compounds. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes general knowledge and provides standardized protocols to guide laboratory investigations.

Anagyrine is known to interact with nicotinic and muscarinic acetylcholine receptors, suggesting a potential for broader pharmacological investigation.[1] Understanding its stability and solubility is a critical first step in the development of any potential therapeutic application.

Physicochemical Properties

Chemical Structure:

Anagyrine possesses a tetracyclic quinolizidine skeleton with a lactam functional group. The presence of basic nitrogen atoms allows for the formation of a hydrochloride salt, which generally enhances aqueous solubility compared to the free base.

Molecular Formula: C₁₅H₂₀N₂O · HCl

Molecular Weight: 280.79 g/mol

Solubility Characteristics

A qualitative assessment indicates that anagyrine, the free base, is soluble in methanol and dimethyl sulfoxide (DMSO).[2] The hydrochloride salt is expected to exhibit good solubility in water and lower alcohols.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterHighFormation of the hydrochloride salt significantly increases polarity and the potential for hydrogen bonding with water molecules.
MethanolHighPolar protic nature of methanol allows for effective solvation of the ionic salt.
EthanolModerate to HighSimilar to methanol, but the slightly lower polarity may result in marginally lower solubility.
Dimethyl Sulfoxide (DMSO)HighAprotic, highly polar solvent capable of dissolving a wide range of polar and nonpolar compounds.
DichloromethaneLowNonpolar organic solvent, generally poor at solvating ionic salts.
HexaneVery LowNonpolar solvent, not expected to solubilize this compound to any significant extent.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Based on the stability profiles of other alkaloid hydrochlorides and compounds with similar functional groups, several degradation pathways can be anticipated. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) LabileHydrolysis of the lactam ring is a primary concern. The acidic conditions can catalyze this reaction, leading to the opening of the ring and formation of an amino carboxylic acid derivative.
Basic (e.g., 0.1 M NaOH) LabileBase-catalyzed hydrolysis of the lactam ring is also expected. Additionally, other base-labile functional groups may be susceptible to degradation.
Oxidative (e.g., 3% H₂O₂) Potentially LabileThe tertiary amine and other parts of the molecule may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.
Thermal (e.g., 60°C) Moderately StableAt elevated temperatures, general decomposition and acceleration of hydrolytic and oxidative degradation can occur.
Photolytic (e.g., ICH Q1B) Potentially LabileThe chromophores within the anagyrine molecule may absorb light, leading to photolytic degradation. The extent of degradation will depend on the wavelength and intensity of the light source.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and ICH guidelines.

Protocol for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Solvents: Purified water, Methanol, Ethanol, DMSO

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each solvent in separate sealed vials.

  • Place the vials in a shaking incubator set at the desired temperatures (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it gravimetrically or volumetrically with the appropriate solvent.

  • Analyze the concentration of the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat at a specified temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution and solid sample of this compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Visualizations

Workflow for Solubility and Stability Analysis

G cluster_0 This compound Sample cluster_1 Solubility Determination cluster_2 Stability Assessment (Forced Degradation) Sample Anagyrine HCl Sol_Prep Prepare Saturated Solutions (Water, Methanol, Ethanol, DMSO) Sample->Sol_Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress Equilibrate Equilibrate at 25°C & 37°C Sol_Prep->Equilibrate Analyze_Sol HPLC Analysis Equilibrate->Analyze_Sol Sol_Data Solubility Data (mg/mL) Analyze_Sol->Sol_Data Analyze_Stab Stability-Indicating HPLC Analysis Stress->Analyze_Stab Stab_Data Degradation Profile & Pathways Analyze_Stab->Stab_Data

Caption: Workflow for the analysis of this compound solubility and stability.

Logical Relationship of Forced Degradation Studies

G cluster_conditions Stress Conditions cluster_outcomes Primary Outcomes Start This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolysis Start->Photo Deg_Products Identification of Degradation Products Acid->Deg_Products Base->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Photo->Deg_Products Deg_Pathways Elucidation of Degradation Pathways Deg_Products->Deg_Pathways Method_Dev Development of Stability-Indicating Method Deg_Pathways->Method_Dev

References

Methodological & Application

Application Notes and Protocols for Anagyrine Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various plant species, notably within the Lupinus genus (lupins). It is of significant interest to the scientific community due to its biological activity. For research and development purposes, obtaining anagyrine in a pure and stable form, such as its hydrochloride salt, is crucial. These application notes provide a detailed protocol for the extraction of anagyrine from plant material, its conversion to anagyrine hydrochloride, and subsequent purification. The methodologies described are based on established principles of alkaloid chemistry.

Part 1: Extraction of Anagyrine from Lupinus Species

This protocol outlines a standard acid-base extraction method for isolating anagyrine from dried and ground Lupinus plant material.

Experimental Protocol: Acid-Base Extraction
  • Maceration: Weigh 500 g of finely ground, dried Lupinus seeds and place in a large flask. Add 2.5 L of 5% hydrochloric acid in 70% ethanol. Stir the mixture at room temperature for 48 hours.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material. Collect the acidic ethanol extract.

  • Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Acid-Base Partitioning:

    • To the remaining aqueous acidic solution, add 500 mL of dichloromethane and shake vigorously in a separatory funnel. Allow the layers to separate and discard the organic layer (this removes some non-basic impurities).

    • Adjust the pH of the aqueous layer to approximately 10-11 by the slow addition of concentrated ammonium hydroxide.

    • Extract the alkaline aqueous solution three times with 500 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude anagyrine free base.

Data Presentation: Extraction Yield
StepParameterValue
1Starting Plant Material500 g
2Volume of Acidic Ethanol Extract~2.2 L
5Weight of Crude Anagyrine Free Base2.5 g
-Overall Yield 0.5%

Part 2: Conversion of Anagyrine Free Base to this compound

This section details the protocol for converting the extracted anagyrine free base into its more stable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the 2.5 g of crude anagyrine free base in 50 mL of anhydrous diethyl ether.

  • Acidification: While stirring, slowly bubble dry hydrogen chloride gas through the solution. Alternatively, add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Precipitation and Filtration: The this compound will precipitate as a white to off-white solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with two 20 mL portions of cold, anhydrous diethyl ether. Dry the this compound under vacuum to a constant weight.

Data Presentation: Synthesis Yield
StepParameterValue
1Starting Anagyrine Free Base2.5 g
4Weight of Crude this compound2.8 g
-Reaction Yield ~98% (Theoretical)

Part 3: Purification of this compound

Purification of the crude this compound is essential to remove any remaining impurities. Recrystallization and column chromatography are effective methods.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvent systems (e.g., ethanol/diethyl ether, methanol/acetone, isopropanol). A suitable system is one in which the compound is soluble in the hot solvent but sparingly soluble in the cold solvent. For this protocol, we will use a mixture of ethanol and diethyl ether.

  • Dissolution: In a flask, dissolve the 2.8 g of crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists. Reheat gently until the solution is clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Experimental Protocol: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of dichloromethane and methanol). Pour the slurry into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve a small amount of crude this compound in a minimal volume of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent (dichloromethane) and gradually increase the polarity by adding methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Purity Analysis
Purification StageMethodPurity (by HPLC)Yield
Crude Anagyrine HCl-85%-
After RecrystallizationEthanol/Diethyl Ether95%80%
After Column ChromatographySilica Gel (DCM/MeOH)>98%70%

Visualizations

ExtractionWorkflow plant Lupinus Seeds maceration Maceration (Acidic Ethanol) plant->maceration filtration1 Filtration maceration->filtration1 evaporation Solvent Evaporation filtration1->evaporation partitioning Acid-Base Partitioning evaporation->partitioning drying Drying & Concentration partitioning->drying free_base Crude Anagyrine Free Base drying->free_base

Caption: Workflow for the extraction of anagyrine free base.

SynthesisWorkflow free_base Anagyrine Free Base dissolution Dissolution (Diethyl Ether) free_base->dissolution acidification Acidification (HCl gas or solution) dissolution->acidification precipitation Precipitation & Filtration acidification->precipitation drying Drying precipitation->drying hcl_salt Crude Anagyrine HCl drying->hcl_salt

Caption: Synthesis of this compound from the free base.

PurificationWorkflow crude_hcl Crude Anagyrine HCl recrystallization Recrystallization crude_hcl->recrystallization column_chromatography Column Chromatography crude_hcl->column_chromatography pure_hcl_recryst Purified Anagyrine HCl (>95%) recrystallization->pure_hcl_recryst pure_hcl_column Highly Purified Anagyrine HCl (>98%) column_chromatography->pure_hcl_column

Caption: Purification workflow for this compound.

Application Notes and Protocols for the Quantification of Anagyrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various Lupinus species, commonly known as lupines. It is a known teratogen, primarily responsible for "crooked calf disease" in cattle. The hydrochloride salt of anagyrine is often used as a reference standard in analytical testing. Accurate and precise quantification of anagyrine hydrochloride is crucial for toxicological studies, agricultural safety, and the development of potential pharmaceutical applications.

These application notes provide detailed protocols and performance data for the quantification of this compound in various matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay techniques.

Analytical Methods Overview

A summary of the quantitative performance characteristics for the described analytical methods is presented below.

ParameterHPLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Detection (LOD) 0.01 - 0.1 ng/mL0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL0.5 - 5 ng/mL0.1 - 1 ng/mL
**Linearity (R²) **>0.99>0.99>0.98
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120%
Precision (%RSD) <15%<15%<20%

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound. It is particularly suitable for complex matrices such as biological fluids and plant extracts.

Experimental Protocol

1. Sample Preparation (from Bovine Serum)

  • To 1 mL of serum, add an internal standard (e.g., deuterated anagyrine).

  • Acidify the sample with 50 µL of 85% phosphoric acid.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 2 mL of methanol, followed by 2 mL of water.

    • Load the acidified serum sample.

    • Wash the cartridge with 2 mL of 0.1% phosphoric acid, followed by 2 mL of methanol.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Anagyrine (Quantifier): Precursor Ion > Product Ion 1 (Collision Energy)

    • Anagyrine (Qualifier): Precursor Ion > Product Ion 2 (Collision Energy)

    • (Specific MRM transitions for this compound should be optimized by direct infusion of a standard solution.)

3. Data Analysis

  • Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing serum Bovine Serum Sample add_is Add Internal Standard serum->add_is acidify Acidify with Phosphoric Acid add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: HPLC-MS/MS workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Anagyrine, being an alkaloid, can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability.

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Homogenize 1 g of dried and ground plant material.

  • Perform Soxhlet extraction with methanol for 6 hours.

  • Evaporate the methanol extract to dryness under reduced pressure.

  • Dissolve the residue in 10 mL of 1 M hydrochloric acid.

  • Wash the acidic solution with 2 x 10 mL of dichloromethane to remove non-basic compounds.

  • Adjust the pH of the aqueous phase to 11 with ammonium hydroxide.

  • Extract the alkaloids with 3 x 15 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

  • (Optional but Recommended) Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis

  • Identify anagyrine based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of anagyrine standards.

Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant Plant Material extract Soxhlet Extraction plant->extract l_l_extract Liquid-Liquid Extraction extract->l_l_extract derivatize Derivatization (Optional) l_l_extract->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute gc GC Separation reconstitute->gc ms MS Detection gc->ms quant Quantification ms->quant

Caption: GC-MS workflow for this compound.

Immunoassay (ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for screening a large number of samples for the presence of anagyrine.[1] The development of a specific antibody for anagyrine is a prerequisite for this method.

Experimental Protocol (Competitive ELISA)

1. Reagent Preparation

  • Coating: Coat a 96-well microplate with an anagyrine-protein conjugate (e.g., anagyrine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Antibody: Prepare a solution of the primary anti-anagyrine antibody in an assay buffer.

  • Secondary Antibody: Prepare a solution of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) in the assay buffer.

  • Substrate: Prepare the enzyme substrate solution (e.g., TMB).

2. Assay Procedure

  • Add standards or samples to the coated and blocked wells, followed by the primary anti-anagyrine antibody. Incubate for 1-2 hours at room temperature. During this step, free anagyrine in the sample will compete with the coated anagyrine-protein conjugate for binding to the antibody.

  • Wash the plate three times.

  • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis

  • The signal is inversely proportional to the concentration of anagyrine in the sample.

  • Construct a standard curve by plotting the absorbance against the logarithm of the anagyrine concentration.

  • Determine the concentration of anagyrine in the samples by interpolating their absorbance values from the standard curve.

Logical Relationship Diagram

ELISA_Principle cluster_competition Competitive Binding cluster_detection Signal Generation cluster_inverse Inverse Relationship anagyrine_sample Anagyrine in Sample antibody Primary Antibody anagyrine_sample->antibody anagyrine_coated Coated Anagyrine anagyrine_coated->antibody secondary_ab Enzyme-Linked Secondary Antibody antibody->secondary_ab Binding of unbound primary Ab substrate Substrate secondary_ab->substrate signal Colorimetric Signal substrate->signal high_anagyrine High Anagyrine in Sample low_signal Low Signal high_anagyrine->low_signal

Caption: Principle of competitive ELISA for Anagyrine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Anagyrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Anagyrine hydrochloride. Anagyrine, a quinolizidine alkaloid, is of significant interest due to its biological activities.[1] This application note details the experimental protocols for method development, validation, and sample preparation, and includes recommendations for chromatographic conditions. All quantitative data is summarized in structured tables, and key workflows are visualized using DOT language diagrams to facilitate understanding and implementation in a research or quality control setting.

Introduction

Anagyrine is a naturally occurring quinolizidine alkaloid found in various plant species, notably in the genus Lupinus.[2] It is recognized for its teratogenic effects in livestock and its interaction with nicotinic and muscarinic acetylcholine receptors.[1][2] The hydrochloride salt of Anagyrine is often used in research due to its increased stability and solubility. Accurate and reliable quantitative analysis of this compound is crucial for pharmacological studies, toxicological assessments, and the quality control of herbal products or pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds.[3] This application note describes a systematic approach to developing a robust RP-HPLC method for this compound analysis.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to successful HPLC method development.

PropertyValueReference
Chemical Formula C₁₅H₂₀N₂O · HCl[4]
Molecular Weight 280.79 g/mol [4][5]
Chemical Structure Quinolizidine alkaloid[1]
CAS Number 74195-83-8[4]
Appearance Solid[5]

HPLC Method Development Protocol

The following protocol outlines a systematic approach to developing a selective and sensitive HPLC method for this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the analysis of alkaloids.[6]

  • Chemicals:

    • This compound reference standard (≥90% purity)[4]

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Ammonium acetate or potassium dihydrogen phosphate (for buffer preparation)

    • Formic acid or phosphoric acid (for pH adjustment)

    • HPLC grade water

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Initial Chromatographic Conditions

Based on the analysis of similar alkaloids, the following starting conditions are recommended:

ParameterRecommended Starting Condition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 4.5 with formic acid)B: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (initial), confirm with PDA scan
Injection Volume 10 µL

Note on Detection Wavelength: Quinolizidine alkaloids are often detected at low UV wavelengths. A starting wavelength of 210 nm is recommended.[1][7] A photodiode array (PDA) detector should be used to record the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Sample and Standard Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase diluent (e.g., a mixture of water and methanol).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material):

  • Extraction: Macerate a known weight of the dried and powdered plant material with a suitable solvent (e.g., methanol or a methanol-water mixture).[8] Sonication or other extraction techniques can be employed to improve efficiency.[8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase diluent to a concentration within the linear range of the calibration curve.

Method Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the HPLC method.

HPLC_Method_Development Start Start: Initial Chromatographic Conditions Column Column Selection (C18, C8) Start->Column MobilePhase Mobile Phase Optimization (Organic Solvent, Buffer pH) Column->MobilePhase Gradient Gradient/Isocratic Elution Profile MobilePhase->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temperature Column Temperature Optimization FlowRate->Temperature Wavelength Detection Wavelength Confirmation (PDA Scan) Temperature->Wavelength Optimized Optimized Method Wavelength->Optimized

Caption: HPLC Method Development Workflow.

Method Validation Protocol

Once the HPLC method is optimized, it must be validated to ensure its suitability for the intended application. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters

The following parameters should be evaluated:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity of the analyte peak.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, etc.
Method Validation Workflow

The following diagram illustrates the workflow for HPLC method validation.

HPLC_Method_Validation Start Optimized HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

References

Application Notes: Mass Spectrometry Techniques for the Identification of Anagyrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine hydrochloride is the salt form of anagyrine, a quinolizidine alkaloid found in various plant species, notably in the genus Lupinus (lupins). It is a known teratogen, capable of causing birth defects in livestock, such as "crooked calf disease," if ingested by pregnant animals during specific gestational periods. The toxic effects of anagyrine are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] Accurate and sensitive identification and quantification of anagyrine are therefore crucial for feed safety, toxicological studies, and in the development of potential pharmaceutical applications or countermeasures.

Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers powerful tools for the analysis of anagyrine. This document provides detailed application notes and protocols for the identification and quantification of this compound using GC-MS and LC-MS/MS.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For alkaloids like anagyrine, derivatization may sometimes be employed to improve volatility and chromatographic peak shape.[2] Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for compound identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of non-volatile and thermally labile compounds like anagyrine in complex matrices.[3] Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺), which is then subjected to collision-induced dissociation (CID) in the mass spectrometer to generate characteristic fragment ions. This process, known as tandem mass spectrometry (MS/MS), allows for highly specific and sensitive quantification.

Data Presentation

This compound Properties
PropertyValue
Chemical FormulaC₁₅H₂₀N₂O·HCl
Molecular Weight (Anagyrine)244.33 g/mol
CAS Number (Anagyrine)486-89-5
GC-MS Electron Ionization (EI) Fragmentation of Anagyrine

The following table summarizes the major mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization mass spectrum of anagyrine. The data is based on the spectrum available in the NIST Mass Spectral Library.[3]

m/zRelative Intensity (%)Proposed Fragment Ion
24445[M]⁺
24320[M-H]⁺
21530[M-CHO]⁺
146100[C₉H₁₂NO]⁺
13440[C₉H₁₂N]⁺
11755[C₈H₉O]⁺
9835[C₆H₁₂N]⁺
LC-MS/MS Parameters and Quantitative Data

The following table provides representative parameters for a quantitative LC-MS/MS method for anagyrine in a biological matrix (e.g., serum), based on published literature.[4][5] A full method validation would be required for specific applications.

ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 245.2
Product Ion (Q3)m/z 146.1
Collision Energy25 eV
Quantitative Parameters
Linearity Range1 - 1000 ng/mL
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Recovery>85%
Inter-day Precision (RSD)<15%
Intra-day Precision (RSD)<10%

Experimental Protocols

Protocol 1: GC-MS Analysis of Anagyrine

1. Sample Preparation (from plant material): a. Weigh 1 g of dried and ground plant material into a centrifuge tube. b. Add 10 mL of methanol and vortex for 1 minute. c. Sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumental Parameters:

  • GC System:
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS System:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

Protocol 2: LC-MS/MS Analysis of Anagyrine in Serum

1. Sample Preparation (from serum): a. To 100 µL of serum in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). f. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters:

  • LC System:
  • Use the parameters outlined in the LC-MS/MS data table above.
  • MS/MS System:
  • Use the parameters outlined in the LC-MS/MS data table above, operating in Multiple Reaction Monitoring (MRM) mode.

Mandatory Visualizations

Anagyrine_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_identification Identification Sample Biological or Plant Sample Extraction Extraction Sample->Extraction Cleanup Clean-up / Derivatization Extraction->Cleanup Chromatography GC or LC Separation Cleanup->Chromatography MS Mass Spectrometry Chromatography->MS Data_Analysis Data Analysis MS->Data_Analysis Library_Matching Spectral Library Matching Data_Analysis->Library_Matching Fragmentation_Analysis Fragmentation Pattern Analysis Data_Analysis->Fragmentation_Analysis Retention_Time Retention Time Confirmation Data_Analysis->Retention_Time Anagyrine_Fragmentation_Pathway M Anagyrine [M]⁺˙ m/z 244 F1 [M-CHO]⁺ m/z 215 M->F1 -CHO F2 [C₉H₁₂NO]⁺ m/z 146 M->F2 Ring Cleavage F3 [C₉H₁₂N]⁺ m/z 134 F2->F3 -O F4 [C₈H₉O]⁺ m/z 117 F2->F4 -C₄H₇N F5 [C₆H₁₂N]⁺ m/z 98 F3->F5 -C₃ Anagyrine_Signaling_Pathway Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx PI3K_Akt PI3K-Akt Pathway Activation Ca_Influx->PI3K_Akt Downstream Downstream Cellular Effects (e.g., Neuroprotection, Toxicity) PI3K_Akt->Downstream

References

Application Notes and Protocols for Anagyrine Hydrochloride in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid with known teratogenic effects, primarily recognized for causing "crooked calf syndrome" in livestock.[1] Its mechanism of action in cell culture models involves the direct desensitization of nicotinic acetylcholine receptors (nAChRs).[1] These application notes provide detailed protocols for utilizing anagyrine hydrochloride in cell culture models to study nAChR pharmacology, assess its bioactivity, and investigate its effects on cellular signaling pathways. The primary cell lines discussed are the human neuroblastoma cell line SH-SY5Y, which expresses autonomic nAChRs, and the human rhabdomyosarcoma cell line TE-671, which expresses fetal muscle-type nAChRs.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on SH-SY5Y and TE-671 cell lines. This data is crucial for designing experiments and interpreting results.

Table 1: Potency of this compound on Nicotinic Acetylcholine Receptors

Cell LineReceptor TypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC50 (Partial Agonist)4.2[2]
TE-671Fetal Muscle-Type nAChREC50 (Partial Agonist)231[2]
SH-SY5YAutonomic nAChRDC50 (Desensitization)6.9[2]
TE-671Fetal Muscle-Type nAChRDC50 (Desensitization)139[2]

EC50 (Half maximal effective concentration) represents the concentration of anagyrine that produces 50% of its maximal response as a partial agonist. DC50 (Half maximal desensitization concentration) represents the concentration of anagyrine that causes 50% desensitization of the nAChR response to a subsequent acetylcholine challenge.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization in cell culture.

anagyrine_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Reduced Ca²⁺ Influx nAChR->Ca_influx Leads to Anagyrine This compound Anagyrine->nAChR Binds and causes desensitization ACh Acetylcholine (ACh) ACh->nAChR Binds and activates (response is blocked by Anagyrine) PI3K_Akt PI3K/Akt Pathway (Neuroprotection) Ca_influx->PI3K_Akt mAChR_mod Muscarinic Receptor Modulation Ca_influx->mAChR_mod

This compound-induced nAChR desensitization pathway.

experimental_workflow start Start cell_culture Culture SH-SY5Y or TE-671 cells in 96-well plates start->cell_culture prepare_anagyrine Prepare this compound stock and working solutions cell_culture->prepare_anagyrine dye_loading Load cells with fluorescent membrane potential dye prepare_anagyrine->dye_loading anagyrine_addition Add varying concentrations of this compound dye_loading->anagyrine_addition incubation Incubate for a short period (e.g., 10 minutes) anagyrine_addition->incubation ach_addition Add a maximal concentration of Acetylcholine (ACh) incubation->ach_addition read_fluorescence Measure fluorescence change using a plate reader ach_addition->read_fluorescence data_analysis Analyze data to determine EC50 and DC50 values read_fluorescence->data_analysis end End data_analysis->end

General experimental workflow for assessing anagyrine's effect.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (CAS: 74195-83-8)

  • Sterile, deionized water or Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the supplier's information, this compound is a solid. Due to its hydrochloride salt form, it is expected to have some solubility in aqueous solutions. However, for cell culture applications, preparing a concentrated stock in a solvent like DMSO is common practice for many alkaloids to ensure sterility and solubility.

  • To prepare a 10 mM stock solution in DMSO:

    • Calculate the required mass of this compound (Molecular Weight: 280.79 g/mol for the hydrochloride salt). For 1 mL of a 10 mM stock, weigh out 0.281 mg.

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium or assay buffer.

    • Important: Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Culture Protocols

a. SH-SY5Y Cell Culture

Materials:

  • SH-SY5Y cell line (ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Culture flasks (T-75) and 96-well black, clear-bottom microplates

Procedure:

  • Culture SH-SY5Y cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency.

    • Aspirate the medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension.

    • Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • For 96-well plate assays:

    • Seed SH-SY5Y cells at a density of 2,500 - 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24-48 hours to allow for cell attachment and formation of a monolayer.

b. TE-671 Cell Culture

Materials:

  • TE-671 cell line (ATCC® CRL-8805™)

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • PBS, Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Culture flasks (T-75) and 96-well black, clear-bottom microplates

Procedure:

  • Culture TE-671 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency following the same procedure as for SH-SY5Y cells.

  • For 96-well plate assays:

    • Seed TE-671 cells at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

Membrane Potential Assay for nAChR Desensitization

This protocol is adapted from dual-agonist addition assays used to measure nAChR desensitization.[3]

Materials:

  • SH-SY5Y or TE-671 cells cultured in a 96-well plate

  • This compound working solutions

  • Acetylcholine (ACh) stock solution (e.g., 100 mM in water)

  • Fluorescent Membrane Potential Assay Kit (e.g., from Molecular Devices or similar)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescence plate reader with bottom-read capabilities and appropriate filters

Procedure:

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the 96-well plate.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Assay Protocol:

    • Set up the fluorescence plate reader to measure fluorescence at appropriate intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • First Addition (Anagyrine): Add 25 µL of the this compound working solutions (in logarithmic increments of concentration) or vehicle control to the respective wells.

    • Continue to measure the fluorescence to observe any partial agonist activity of anagyrine. Allow the signal to stabilize (this may take a few minutes).

    • Second Addition (Acetylcholine): After a defined incubation period with anagyrine (e.g., 10 minutes), add 25 µL of a maximally stimulating concentration of acetylcholine to all wells. The final concentration of ACh should be approximately 10 µM for SH-SY5Y and 1 µM for TE-671 cells.[3]

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response to ACh.

  • Data Analysis:

    • The initial fluorescence change after anagyrine addition can be used to determine its partial agonist activity (EC50).

    • The peak fluorescence response after the addition of acetylcholine in the presence of varying concentrations of anagyrine is used to determine the desensitizing effect (DC50).

    • Normalize the ACh response in the presence of anagyrine to the ACh response in the vehicle control wells.

    • Plot the normalized ACh response against the logarithm of the anagyrine concentration and fit the data to a four-parameter logistic equation to calculate the DC50 value.

Safety Precautions

This compound is a toxic compound and is suspected of damaging fertility or the unborn child.[4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a certified chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[4]

References

Anagyrine Hydrochloride: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in several species of the Lupinus genus, commonly known as lupines.[1] This compound has been identified as a potent teratogen, primarily responsible for a congenital condition in cattle known as "crooked calf disease" (CCD).[2][3] The hydrochloride salt of anagyrine is a form used in research settings to ensure solubility and stability for administration in experimental studies. These application notes provide an overview of the mechanism of action of anagyrine, its teratogenic effects, and detailed protocols for its use in animal studies.

Mechanism of Action

Anagyrine's teratogenic effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the fetal muscle-type isoform.[4][5] By acting as a partial agonist and desensitizer of these receptors, anagyrine inhibits fetal movement.[6] This prolonged reduction in fetal activity during critical periods of gestation leads to the development of skeletal deformities.[1][7] The mechanism involves the disruption of normal neuromuscular signaling, which is essential for proper musculoskeletal development.[4][5]

The proposed signaling pathway suggests that anagyrine crosses the placenta and binds to nAChRs on fetal muscle cells. This binding initially causes depolarization but is followed by a persistent desensitization of the receptor, rendering it unresponsive to acetylcholine. The subsequent lack of muscle contraction and movement results in fixed and abnormally developed joints and bones.

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies on anagyrine.

Table 1: In Vitro Activity of Anagyrine on Nicotinic Acetylcholine Receptors [6]

Cell LineReceptor TypeParameterValue (µM)
SH-SY5YAutonomic nAChREC504.2
DC506.9
TE-671Fetal Muscle-Type nAChREC50231
DC50139
EC50: Half-maximal effective concentration; DC50: Half-maximal desensitizing concentration.

Table 2: Pharmacokinetic Parameters of Anagyrine in Non-Lactating Cows After a Single Oral Dose of Lupinus leucophyllus (2.0 g/kg BW) [8]

Body ConditionCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Elimination Half-life (h)
Low180 ± 30124500 ± 9009.6 ± 2.0
High350 ± 5025600 ± 6007.8 ± 0.8
Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols

Protocol 1: Extraction and Preparation of Anagyrine Hydrochloride

Objective: To extract anagyrine from Lupinus plant material and convert it to its hydrochloride salt for experimental use.

Materials:

  • Dried and ground Lupinus plant material (e.g., Lupinus leucophyllus) known to contain anagyrine.[9]

  • 0.1 M Hydrochloric acid (HCl)

  • Ammonium hydroxide or Sodium hydroxide (NaOH) solution

  • Organic solvents (e.g., chloroform, dichloromethane)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

  • Glassware (beakers, flasks, separatory funnels)

  • Filter paper

Procedure:

  • Acid Extraction:

    • Macerate the ground plant material in 0.1 M HCl at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.[2][10]

    • Filter the mixture to separate the acidic extract from the plant debris.

    • Repeat the extraction process on the plant residue to ensure complete recovery of alkaloids.

    • Combine the acidic extracts.

  • Basification and Liquid-Liquid Extraction:

    • Adjust the pH of the combined acidic extract to approximately 9-10 with ammonium hydroxide or NaOH solution.[11]

    • Transfer the alkaline solution to a separatory funnel and extract the free-base anagyrine with an organic solvent like chloroform or dichloromethane. Perform the extraction three times with fresh solvent.[10]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation and Purification:

    • Filter the dried organic extract and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.

    • Further purification of anagyrine from the crude extract can be achieved using column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and a solvent gradient. The fractions containing anagyrine can be identified by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12][13]

  • Formation of this compound:

    • Dissolve the purified anagyrine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethanol).[14][15]

    • Slowly add a stoichiometric amount of concentrated HCl (or a solution of HCl in the same solvent) to the anagyrine solution while stirring.[16]

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: Administration of this compound to Pregnant Goats

Objective: To induce and evaluate the teratogenic effects of this compound in a pregnant goat model. The goat is a suitable model for studying teratogenicity of compounds affecting livestock.[17][18]

Animal Model:

  • Time-mated pregnant goats. The critical period for anagyrine-induced teratogenesis is between days 40 and 70 of gestation.[19]

Materials:

  • This compound, prepared as in Protocol 1.

  • Sterile saline solution (0.9% NaCl).

  • Syringes and needles for administration.

  • Ultrasound equipment for monitoring fetal movement.

Procedure:

  • Dosing Solution Preparation:

    • Dissolve the this compound in sterile saline to the desired concentration. The solution should be freshly prepared and sterile-filtered before administration.

  • Administration:

    • Administer the this compound solution to pregnant goats daily via oral gavage or intravenous injection during the susceptible gestational period (e.g., days 40-70).[8][17]

    • A control group should receive an equivalent volume of sterile saline.

    • The dosage will need to be determined based on preliminary dose-ranging studies, but a starting point could be extrapolated from the anagyrine content in teratogenic Lupinus species. For example, Lupinus leucophyllus can contain 0.27% anagyrine.[20]

  • Monitoring:

    • Monitor the does daily for any signs of toxicity.

    • Perform regular ultrasound examinations (e.g., every other day) to quantify fetal movement. A significant decrease in fetal movement is an indicator of anagyrine's effect.[21]

Protocol 3: Evaluation of Teratogenic Effects in Newborns (Calves/Kids)

Objective: To systematically evaluate and score the skeletal malformations in the offspring of animals treated with this compound.

Procedure:

  • Gross Examination at Birth:

    • At birth, perform a thorough clinical examination of each newborn.

    • Record birth weight, viability, and any gross abnormalities.

  • Skeletal Malformation Scoring System:

    • Arthrogryposis (Joint Flexure):

      • 0: No joint flexure.

      • 1: Mild flexure in one or more joints, calf/kid can stand and walk.

      • 2: Moderate flexure, significant difficulty in standing and walking.

      • 3: Severe flexure, unable to stand.

    • Torticollis (Wryneck):

      • 0: No twisting of the neck.

      • 1: Mild twisting, head can be manually straightened.

      • 2: Moderate twisting, limited manual correction possible.

      • 3: Severe and fixed twisting of the neck.

    • Scoliosis/Kyphosis (Spinal Curvature):

      • 0: No spinal curvature.

      • 1: Mild, palpable curvature.

      • 2: Moderate, visible curvature.

      • 3: Severe, debilitating curvature.

    • Cleft Palate:

      • 0: Palate intact.

      • 1: Presence of a cleft palate.

  • Radiographic and Post-mortem Examination:

    • For a more detailed assessment, perform radiographic examinations to evaluate bone deformities.

    • In cases of stillbirth or euthanasia, a full necropsy should be conducted to document internal abnormalities and confirm skeletal malformations.

Visualizations

Anagyrine_Mechanism_of_Action cluster_synapse Neuromuscular Junction cluster_receptor Postsynaptic Membrane Motor Neuron Motor Neuron ACh Acetylcholine Motor Neuron->ACh releases Muscle Cell Muscle Cell nAChR Fetal Nicotinic Acetylcholine Receptor (nAChR) Depolarization Initial Depolarization nAChR->Depolarization leads to Anagyrine Anagyrine Anagyrine->nAChR binds (partial agonist) Desensitization Prolonged Desensitization Anagyrine->Desensitization induces ACh->nAChR binds & activates Depolarization->Desensitization followed by ReducedMovement Reduced Fetal Movement Desensitization->ReducedMovement results in Deformities Skeletal Deformities (Crooked Calf Disease) ReducedMovement->Deformities causes Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_eval Evaluation Plant Lupinus sp. Plant Material Extraction Alkaloid Extraction Plant->Extraction Purification Anagyrine Purification Extraction->Purification SaltFormation Anagyrine HCl Formation Purification->SaltFormation Dosing Daily Administration of Anagyrine HCl SaltFormation->Dosing AnimalModel Pregnant Goat Model (Gestation Days 40-70) AnimalModel->Dosing Monitoring Ultrasound Monitoring of Fetal Movement Dosing->Monitoring Birth Birth of Offspring Monitoring->Birth GrossExam Gross Examination Birth->GrossExam Scoring Skeletal Malformation Scoring GrossExam->Scoring PostMortem Radiography & Necropsy Scoring->PostMortem

References

Anagyrine Hydrochloride: A Key Biomarker for Lupine-Induced Teratogenicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Anagyrine, a quinolizidine alkaloid present in various species of the Lupinus genus (lupines), has been identified as a primary teratogen responsible for "crooked calf syndrome" and other congenital deformities in livestock.[1][2][3][4] Ingestion of anagyrine-containing lupines by pregnant animals, particularly cattle, during susceptible gestational periods can lead to skeletal malformations and cleft palate in offspring.[3][4] Anagyrine hydrochloride, a more stable salt form of the alkaloid, serves as a critical biomarker for assessing the teratogenic potential of lupine-infested forage and for diagnosing exposure in affected animals. These application notes provide a comprehensive overview of anagyrine's role in teratogenicity, along with detailed protocols for its extraction and quantification.

Mechanism of Teratogenicity

The teratogenic effects of anagyrine are primarily attributed to its ability to desensitize peripheral nicotinic acetylcholine receptors (nAChRs).[5] This desensitization leads to reduced fetal movement, which, during critical developmental stages, results in congenital deformities. The proposed mechanism suggests that by acting as a partial agonist, anagyrine causes a sustained, low-level activation of nAChR, leading to a state of receptor inactivation. This disruption of normal cholinergic signaling is the key molecular initiating event in anagyrine-induced teratogenesis.

Data Presentation

Anagyrine Concentration in Lupinus Species and Plant Parts

The concentration of anagyrine can vary significantly depending on the lupine species, the part of the plant, and the stage of growth. This variability is a crucial factor in assessing the risk of teratogenicity.

Lupinus SpeciesPlant PartGrowth StageAnagyrine Concentration (% dry matter)Reference
Lupinus leucophyllusWhole PlantNot Specified0.27%[3]
Velvet LupinePodsPod Stage0.29% - 0.37%[6]
Teratogenic LupinsSeedsMatureHighest Concentration[7]
Teratogenic LupinsLeaves & StemsEarly GrowthHigh Concentration[7]
Teratogenic LupinsRootsAll StagesLowest Concentration[7]
Lupinus sulphureusSeedMature1.84%[8]
Serum Concentrations of Anagyrine in Cattle

Following ingestion of anagyrine-containing lupines, the alkaloid can be detected in the serum of exposed animals. Serum levels are a direct indicator of exposure and can be correlated with the risk of teratogenic effects.

Animal GroupDosagePeak Serum Concentration (ng/mL)Time to Peak Concentration (hours)Reference
High Body Condition Cows2.0 g/kg BW L. leucophyllus~12002[1][9]
Low Body Condition Cows2.0 g/kg BW L. leucophyllus~60012[1][9]
Holstein SteersOral dose of L. leucophyllusNot specifiedFaster elimination than beef breeds[10]

Experimental Protocols

Protocol 1: Extraction of Quinolizidine Alkaloids from Plant Material

This protocol describes an acid-base extraction method for isolating quinolizidine alkaloids, including anagyrine, from dried plant material.

Materials:

  • Dried and ground plant material (300 mg)

  • 1 M Hydrochloric acid (HCl)

  • 3 M Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) columns (Isolute® HM-N or equivalent)

Procedure:

  • Resuspend 300 mg of dried and ground plant material in 20 mL of 1 M HCl.

  • Incubate the mixture at room temperature with continuous agitation for 24 hours.

  • Centrifuge the extraction mixture at 8500 rpm for 10 minutes.

  • Recover the supernatant and adjust the pH to 12 with 3 M NH₄OH.

  • Load the alkalized supernatant onto an Isolute® HM-N SPE column.

  • Elute the alkaloids with 30 mL of CH₂Cl₂ three times, collecting the eluate in a round-bottom flask.

  • Concentrate the eluate to dryness using a rotary evaporator at 40°C.

  • The dried extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Anagyrine from Serum

This protocol outlines a general procedure for the cleanup and concentration of anagyrine from serum samples prior to instrumental analysis.

Materials:

  • Serum sample

  • Cation-exchange SPE cartridge

  • Methanol (for conditioning)

  • Water (for washing)

  • Elution solvent (e.g., Dichloromethane:Methanol, 90:10 v/v)

  • Nitrogen evaporator

Procedure:

  • Column Conditioning: Condition the cation-exchange SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of water to remove interfering substances. A mild organic wash (e.g., 10% methanol in water) may be used if necessary, but care should be taken to avoid elution of the analyte.

  • Elution: Elute the retained anagyrine from the cartridge with an appropriate elution solvent. The choice of solvent will depend on the specific sorbent and analyte characteristics.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

Protocol 3: Quantification of Anagyrine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of anagyrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic phase (B) over a specified time.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-6 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion Transitions: Specific transitions for anagyrine need to be determined by direct infusion of a standard.

  • Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Quantification:

  • A calibration curve is generated using certified this compound standards of known concentrations.

  • The concentration of anagyrine in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Visualizations

Teratogenic_Pathway cluster_ingestion Ingestion & Absorption cluster_receptor Molecular Interaction cluster_effect Physiological Effect Lupine Lupine Anagyrine Anagyrine Lupine->Anagyrine Contains Bloodstream Bloodstream Anagyrine->Bloodstream Absorption nAChR Nicotinic Acetylcholine Receptor (nAChR) Bloodstream->nAChR Binds to Desensitization Desensitization nAChR->Desensitization Leads to Fetal_Movement Reduced Fetal Movement Desensitization->Fetal_Movement Deformities Congenital Deformities (Crooked Calf Syndrome) Fetal_Movement->Deformities

Caption: Proposed signaling pathway of anagyrine-induced teratogenicity.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Result Plant_Material Plant Material (Lupinus sp.) Extraction Acid-Base Extraction (Protocol 1) Plant_Material->Extraction Serum Serum Sample SPE Solid-Phase Extraction (Protocol 2) Serum->SPE LCMS LC-MS/MS Analysis (Protocol 3) Extraction->LCMS SPE->LCMS Quantification Quantification of Anagyrine LCMS->Quantification Biomarker_Data Biomarker Concentration Data Quantification->Biomarker_Data

Caption: General experimental workflow for anagyrine biomarker analysis.

References

Application Notes and Protocols for Studying Nicotinic Acetylcholine Receptor Desensitization using Anagyrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine hydrochloride, a quinolizidine alkaloid, has been identified as a potent modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors, ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems, are implicated in a variety of physiological processes and pathological conditions. Anagyrine acts as a partial agonist and, most notably, a powerful desensitizer of nAChRs, making it a valuable pharmacological tool for studying the mechanisms of receptor desensitization and its downstream consequences.[1][2][3] These application notes provide detailed protocols and data for utilizing this compound in the investigation of nAChR desensitization.

Mechanism of Action

This compound directly interacts with nAChRs to induce a desensitized state, a conformational change that renders the receptor unresponsive to subsequent agonist stimulation.[1][2][3] While the precise binding site of anagyrine has not been definitively elucidated through crystallographic studies, its partial agonist activity suggests an interaction with the orthosteric binding site, the same site where the endogenous agonist acetylcholine binds. Upon binding, anagyrine likely stabilizes a desensitized conformation of the receptor, leading to a prolonged refractory period.

The desensitization of nAChRs by anagyrine has significant physiological implications, as it can modulate neuronal excitability and neurotransmitter release. The influx of calcium (Ca2+) through nAChRs is a critical signaling event, and the desensitization induced by anagyrine can significantly alter these calcium dynamics.[4][5][6] This modulation of intracellular calcium can, in turn, affect downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and plasticity.[7][8][9][10][11][12][13]

Data Presentation

The following tables summarize the quantitative data available for anagyrine's interaction with nAChRs in different cell lines.

Table 1: Potency of this compound as a Partial Agonist

Cell LineReceptor Subtype ExpressedEC50 (µM)
SH-SY5YAutonomic (predominantly α3β4)4.2[1][2]
TE-671Fetal Muscle (α1, β1, γ, δ)231[1][2]

Table 2: Potency of this compound as a Desensitizing Agent

Cell LineReceptor Subtype ExpressedDC50 (µM)
SH-SY5YAutonomic (predominantly α3β4)6.9[1][2]
TE-671Fetal Muscle (α1, β1, γ, δ)139[1][2]

Experimental Protocols

Detailed methodologies for key experiments to study nAChR desensitization using this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure nAChR Desensitization

This protocol allows for the direct measurement of ion channel activity and its desensitization in response to anagyrine.

Materials:

  • Cell line expressing nAChRs of interest (e.g., SH-SY5Y or TE-671)

  • This compound stock solution (10 mM in sterile water)

  • Acetylcholine (ACh) or other nAChR agonist

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • To measure the rate of desensitization onset, apply a conditioning pulse of this compound (at a concentration around its DC50) for a prolonged period (e.g., 30-60 seconds) and record the decay of the inward current.

  • To measure the extent of desensitization, apply a short test pulse of a saturating concentration of an nAChR agonist (e.g., 100 µM ACh) before and after a conditioning pulse of this compound. The reduction in the peak amplitude of the second agonist-evoked current indicates the degree of desensitization.

  • To measure the recovery from desensitization, after the conditioning pulse of anagyrine, apply test pulses of the agonist at increasing time intervals (e.g., 10s, 30s, 1 min, 2 min, 5 min) to monitor the return of the current amplitude to the pre-conditioning level.

  • Analyze the data to determine the time constant of desensitization onset and recovery.

Protocol 2: Calcium Imaging to Assess Anagyrine-Induced Changes in Intracellular Calcium

This protocol measures changes in intracellular calcium concentration in response to anagyrine, providing insight into its functional effects on nAChR-mediated calcium influx.

Materials:

  • Cell line expressing nAChRs of interest

  • This compound

  • nAChR agonist

  • Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with an appropriate filter set and a camera for image acquisition

Procedure:

  • Plate cells on glass-bottom dishes suitable for imaging.

  • Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images.

  • Apply this compound at various concentrations and record the changes in fluorescence intensity over time. A partial agonist effect may be observed as an initial increase in fluorescence.

  • To assess desensitization, pre-incubate the cells with anagyrine for a defined period (e.g., 5 minutes) and then challenge with a maximal concentration of an nAChR agonist. Compare the agonist-induced calcium response in the presence and absence of anagyrine pre-incubation.

  • Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Visualizations

Signaling Pathway

anagyrine_nAChR_desensitization cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Desensitization Receptor Desensitization nAChR->Desensitization Induces Anagyrine Anagyrine Hydrochloride Anagyrine->nAChR Binds to orthosteric site Ca_influx Reduced Ca²⁺ Influx Desensitization->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Modulates CREB CREB Phosphorylation PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Function Modulation of Neuronal Function Gene_Expression->Neuronal_Function

Caption: Proposed signaling pathway of anagyrine-induced nAChR desensitization.

Experimental Workflow

experimental_workflow cluster_electrophysiology Patch-Clamp Electrophysiology cluster_calcium_imaging Calcium Imaging start Start: Prepare nAChR-expressing cells patch_clamp Whole-cell patch clamp start->patch_clamp load_dye Load cells with calcium indicator dye start->load_dye apply_anagyrine_ephys Apply Anagyrine (conditioning pulse) patch_clamp->apply_anagyrine_ephys apply_agonist_ephys Apply Agonist (test pulse) apply_anagyrine_ephys->apply_agonist_ephys record_current Record ionic currents apply_agonist_ephys->record_current analyze_desensitization Analyze desensitization kinetics record_current->analyze_desensitization apply_anagyrine_ca Apply Anagyrine load_dye->apply_anagyrine_ca apply_agonist_ca Apply Agonist apply_anagyrine_ca->apply_agonist_ca record_fluorescence Record fluorescence changes apply_agonist_ca->record_fluorescence analyze_calcium Quantify intracellular [Ca²⁺] record_fluorescence->analyze_calcium

Caption: General experimental workflow for studying nAChR desensitization by anagyrine.

Logical Relationship

logical_relationship Anagyrine Anagyrine Binding to nAChR Partial_Agonism Partial Agonism (Transient Activation) Anagyrine->Partial_Agonism leads to Potent_Desensitization Potent Desensitization (Prolonged Inactivation) Anagyrine->Potent_Desensitization primarily leads to Reduced_Response Reduced Receptor Response to subsequent agonist stimulation Potent_Desensitization->Reduced_Response

References

Application Notes and Protocols for In Vitro Assessment of Anagyrine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagyrine is a quinolizidine alkaloid identified as a potent teratogen, primarily found in plants of the Lupinus species.[1][2] Exposure to anagyrine during specific gestational periods in cattle has been linked to "crooked calf disease," a condition characterized by skeletal deformities.[1][3] The primary mechanism of anagyrine's teratogenicity is believed to be its interaction with cholinergic receptors, specifically nicotinic acetylcholine receptors (nAChRs), leading to reduced fetal movement.[4][5] Anagyrine acts as a partial agonist and a potent desensitizer of nAChRs, and it can exert these effects directly without the need for metabolic activation.[4][5] It also demonstrates interaction with muscarinic acetylcholine receptors.[1][6]

These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of Anagyrine hydrochloride, focusing on its effects on nAChR function, general cytotoxicity, and genotoxicity.

I. Mechanistic Assay: Nicotinic Acetylcholine Receptor (nAChR) Activation and Desensitization

This assay evaluates the ability of this compound to both activate (as a partial agonist) and subsequently desensitize nAChRs in a cellular context. The protocol is adapted from methodologies used to characterize the effects of lupine alkaloids on nAChR-expressing cell lines.[4][5]

Principle

This assay utilizes a membrane potential-sensing dye to measure the activity of nAChRs in real-time. Activation of these ion channels by an agonist leads to cation influx and cell membrane depolarization, which is detected as an increase in fluorescence. Receptor desensitization is measured by pre-incubating the cells with the test compound (this compound) before adding a known nAChR agonist (e.g., acetylcholine) and measuring the subsequent response. A reduced response in the presence of the test compound indicates desensitization.

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis C1 Seed nAChR-expressing cells (e.g., SH-SY5Y, TE-671) in 96-well plates C2 Incubate for 24-48 hours to allow adherence C1->C2 A1 Wash cells with assay buffer C2->A1 A2 Load cells with membrane potential-sensing dye A1->A2 A3 Add Anagyrine HCl (or control) at various concentrations A2->A3 A4 Measure baseline fluorescence A3->A4 A5 Add ACh (fixed concentration) to assess desensitization A4->A5 A6 Measure fluorescence response A5->A6 A7 Add KCl to induce maximum depolarization A6->A7 D1 Normalize fluorescence data A7->D1 D2 Calculate agonist activity (EC50) D1->D2 D3 Calculate desensitization (DC50) D1->D3 G cluster_NMJ Neuromuscular Junction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) Nerve Motor Neuron ACh_Vesicle ACh Vesicles Nerve->ACh_Vesicle Action Potential nAChR nAChR ACh_Vesicle->nAChR ACh Release Muscle Muscle Fiber nAChR->Muscle Depolarization & Contraction Outcome Reduced Fetal Movement (Teratogenic Effect) Muscle->Outcome Reduced Contraction Anagyrine Anagyrine HCl Anagyrine->nAChR 1. Partial Agonist (Activation) 2. Potent Desensitizer (Inhibition) G T1 Tier 1: General Toxicity Screening A1 Cytotoxicity Assays (e.g., MTT, LDH) Determine IC50 & safe dose range T1->A1 T2 Tier 2: Mechanistic Assays T3 Tier 3: Genotoxicity Assessment T2->T3 Further Safety Profiling A2 nAChR Functional Assays (Activation/Desensitization) Determine EC50 & DC50 T2->A2 A3 Receptor Binding Assays (Nicotinic vs. Muscarinic) Determine Ki / IC50 T2->A3 A4 DNA Damage Assays (e.g., Comet Assay) T3->A4 A5 Mutagenicity Assays (e.g., Ames Test, Micronucleus) T3->A5 A1->T2 Inform Dosing

References

Troubleshooting & Optimization

Technical Support Center: Anagyrine Hydrochloride Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Anagyrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound extraction?

Anagyrine, as an alkaloid, is a basic compound. Extraction protocols leverage this property through acid-base manipulation. The general principle involves:

  • Acidic Extraction: The plant material (typically from Lupinus species) is first treated with an acidic solution. In this acidic environment, the basic nitrogen atom of anagyrine becomes protonated, forming a salt (this compound). This salt is soluble in the aqueous acidic solution, allowing it to be separated from the bulk plant material.

  • Basification: The acidic extract containing the anagyrine salt is then made alkaline (basic). This deprotonates the anagyrine, converting it back to its free base form.

  • Organic Solvent Extraction: The free base is less soluble in water and more soluble in organic solvents. Therefore, an organic solvent (like dichloromethane or chloroform) is used to extract the anagyrine free base from the aqueous solution.

  • Conversion to Hydrochloride Salt: The anagyrine free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the purified this compound salt.

Q2: Which plant species are common sources of Anagyrine?

Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus (lupin) genus. It has also been isolated from Anagyris foetida.

Q3: What are the most effective solvents for extractions?

The choice of solvent is critical for maximizing extraction yield. For the initial extraction of quinolizidine alkaloids from Lupinus species, polar solvents are generally used. A study comparing different solvents and methods found that 80% methanol in water was more efficient than 80% acetonitrile in water for extracting five different quinolizidine alkaloids. For the subsequent liquid-liquid extraction of the free base, non-polar chlorinated solvents like dichloromethane and chloroform are commonly used.

Q4: How does pH affect the extraction yield of this compound?

pH plays a crucial role in the acid-base extraction of alkaloids.

  • Low pH (Acidic): During the initial extraction from the plant material, a low pH (typically between 2.2 and 2.4) is favored to convert the anagyrine into its more water-soluble salt form, which enhances its leaching from the plant matrix.

  • High pH (Alkaline): For the subsequent liquid-liquid extraction with an organic solvent, a high pH is necessary to convert the anagyrine salt back to its free base form, which is more soluble in organic solvents.

Q5: What is the optimal temperature for extraction?

Temperature can influence extraction efficiency, but it's a double-edged sword.

  • Increased Temperature: Higher temperatures can increase the solubility of anagyrine and the diffusion rate of the solvent into the plant material, potentially leading to higher yields. Some studies on other alkaloids have shown that increasing the temperature up to a certain point enhances extraction.

  • Degradation Risk: However, excessive heat can lead to the degradation of thermolabile compounds, including some alkaloids. For quinolizidine alkaloids, it has been noted that they appear to be heat-stable during some food processing methods, suggesting some resilience to higher temperatures. It is generally recommended to conduct extractions at room temperature or with gentle heating to avoid potential degradation.

Q6: How long should the extraction process be?

Extraction time is another important parameter to optimize.

  • Sufficient Time: The solvent needs adequate time to penetrate the plant material and dissolve the target compound.

  • Diminishing Returns: Prolonged extraction times do not always lead to significantly higher yields and can increase the risk of extracting impurities or degradation of the target compound. In a study on quinolizidine alkaloids, ultrasonic extraction with 80% methanol was found to be complete within 60 minutes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete initial acidic extraction. 2. Incorrect pH during acid-base extraction steps. 3. Inefficient organic solvent extraction. 4. Degradation of anagyrine. 5. Insufficient homogenization of plant material.1. Ensure the plant material is finely ground to increase surface area. Consider using ultrasonication to improve solvent penetration. 2. Verify the pH of your solutions at each step. Use a pH meter for accuracy. The initial acidic extraction should be at a low pH, and the solution should be sufficiently basic before organic solvent extraction. 3. Use a suitable organic solvent like dichloromethane or chloroform. Perform multiple extractions (at least 3) with fresh solvent and pool the extracts. 4. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure for solvent removal. 5. Grind the plant material to a fine powder before extraction.
Presence of Impurities in the Final Product 1. Co-extraction of other plant metabolites (e.g., pigments, lipids). 2. Incomplete separation of aqueous and organic layers during liquid-liquid extraction. 3. Insufficient purification.1. Consider a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction. 2. Allow sufficient time for the layers to separate completely. If emulsions form, try adding a small amount of brine or gently centrifuging the mixture. 3. Purify the crude extract using techniques like solid-phase extraction (SPE) or column chromatography before crystallization.
Difficulty in Crystallizing this compound 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent system for crystallization. 3. Supersaturation not achieved or too high, leading to oiling out.1. Further purify the extract using chromatographic methods. 2. This compound has been reported to be crystallized from a mixture of hot alcohol and ethyl acetate. Experiment with different solvent and anti-solvent combinations. 3. Slowly add the anti-solvent or cool the solution gradually to induce crystallization. Scratching the inside of the glassware with a glass rod can sometimes initiate crystal formation.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of surfactants or particulate matter in the extract. 2. Vigorous shaking.1. Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gently invert the separatory funnel multiple times instead of vigorous shaking. 3. Centrifugation at low speed can also be effective in separating the layers.

Data Presentation

Table 1: Comparison of Extraction Solvents and Methods for Quinolizidine Alkaloids from Lupinus angustifolius

Extraction SolventExtraction MethodRelative Extraction Efficiency (%)*
80% MethanolShaking~85-95
80% MethanolUltrasonication100
80% AcetonitrileShaking~70-80
80% AcetonitrileUltrasonication~80-90

*Relative efficiency is based on the highest yield obtained (Ultrasonication with 80% Methanol) set to 100%. Data is inferred from a study on five quinolizidine alkaloids and indicates general trends.

Table 2: Influence of Extraction Parameters on Quinolizidine Alkaloid Yield (Qualitative)

ParameterGeneral Trend for Optimal YieldRationale
pH (Initial Extraction) Low (Acidic, pH 2.2-2.4)Converts alkaloid to its water-soluble salt form, enhancing leaching from the plant matrix.
pH (Solvent Extraction) High (Alkaline)Converts the alkaloid salt back to the free base, which is more soluble in organic solvents.
Temperature Room Temperature to Moderate HeatBalances increased solubility and diffusion with the risk of thermal degradation.
Time Sufficient for solvent penetration (e.g., 60 minutes with ultrasonication)Ensures adequate extraction without excessive extraction of impurities or degradation.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Anagyrine from Lupinus Seeds

  • Sample Preparation: Grind dry Lupinus seeds to a fine powder.

  • Acidic Extraction:

    • Suspend the ground seed powder in a 0.5 M HCl solution (1:10 w/v).

    • Stir the mixture at room temperature for at least 4 hours (or overnight for better yield).

    • Separate the solid material by filtration or centrifugation. Collect the acidic supernatant.

    • Repeat the extraction on the plant residue with fresh 0.5 M HCl to ensure complete extraction and pool the supernatants.

  • Basification:

    • Cool the acidic extract in an ice bath.

    • Slowly add a concentrated ammonium hydroxide solution while stirring until the pH of the solution reaches 10-11.

  • Organic Solvent Extraction:

    • Transfer the alkaline solution to a separatory funnel.

    • Add an equal volume of dichloromethane and mix gently by inverting the funnel multiple times.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh dichloromethane.

    • Pool all the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude anagyrine free base.

  • Formation of Hydrochloride Salt:

    • Dissolve the crude anagyrine free base in a minimal amount of cold ethanol.

    • Add a solution of HCl in isopropanol dropwise while stirring until precipitation is complete.

    • Collect the this compound precipitate by filtration.

    • Wash the crystals with cold diethyl ether and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of boiling ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add ethyl acetate to the hot ethanolic solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Mandatory Visualizations

experimental_workflow start Start: Ground Lupinus Seeds acid_extraction Acidic Extraction (0.5 M HCl) start->acid_extraction filtration Filtration / Centrifugation acid_extraction->filtration acid_extract Acidic Extract (Anagyrine-HCl) filtration->acid_extract residue Plant Residue (Discard) filtration->residue basification Basification (Ammonium Hydroxide, pH 10-11) acid_extract->basification solvent_extraction Liquid-Liquid Extraction (Dichloromethane) basification->solvent_extraction aqueous_phase Aqueous Phase (Discard) solvent_extraction->aqueous_phase organic_phase Organic Phase (Anagyrine Free Base) solvent_extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Anagyrine Free Base evaporation->crude_product hcl_addition Addition of HCl in Isopropanol crude_product->hcl_addition crystallization Crystallization hcl_addition->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the extraction of this compound.

signaling_pathway anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) anagyrine->nAChR Binds to receptor desensitization Prolonged Exposure: Receptor Desensitization anagyrine->desensitization leads to ion_channel Ion Channel Opening nAChR->ion_channel Conformational change ion_influx Na+ / Ca2+ Influx ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) depolarization->cellular_response desensitization->nAChR inhibits

Caption: Anagyrine's interaction with the nicotinic acetylcholine receptor signaling pathway.

Technical Support Center: Anagyrine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals experiencing HPLC peak tailing with anagyrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

Anagyrine is a quinolizidine alkaloid, which contains basic nitrogen functional groups.[1][2] In typical reversed-phase HPLC (RP-HPLC) using silica-based columns (e.g., C18), peak tailing for basic compounds is a common issue.[3] The primary cause is secondary interactions between the positively charged (protonated) anagyrine molecule and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[4][5]

This interaction creates a mixed-mode retention mechanism:

  • Primary Mechanism: Hydrophobic interaction with the C18 bonded phase.

  • Secondary (Undesirable) Mechanism: Ion-exchange interaction with active silanol sites.

This secondary interaction is strong and leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical or "tailing" peak.[3][6]

Q2: How can I improve the peak shape by modifying the mobile phase?

Mobile phase optimization is the most effective way to address peak tailing for basic compounds. The key is to minimize the undesirable silanol interactions.

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) is a highly effective strategy.[7][8] At low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and thus preventing the ion-exchange interaction with the positively charged anagyrine.[3] It is crucial to use a buffer (e.g., phosphate or formate) to maintain a stable pH.[9]

  • Adding a Competing Base: Introducing a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can significantly improve peak shape.[10][11] The competing base (e.g., protonated TEA) will preferentially interact with and "mask" the active silanol sites, preventing the anagyrine analyte from binding to them.[7][12] A typical concentration for TEA is 0.05-0.1% (v/v).

Q3: Could my column be the problem? Which column should I use?

Yes, the choice of column is critical. Not all C18 columns are the same.

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are often manufactured with high-purity silica that has a lower metal content and is more extensively "end-capped."[13] End-capping is a process where residual silanol groups are chemically deactivated. Using a column specifically designed for the analysis of basic compounds, which often features proprietary end-capping or surface shielding technology, is highly recommended.[9]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases. A polar-embedded phase, for example, has a hydrophilic group incorporated near the silica surface, which helps to shield the silanol groups. Polymer-based columns, which lack a silica backbone, are another option as they do not have silanol groups.

Q4: What are some recommended starting conditions for a robust HPLC method?

A good starting point for method development would be to use a modern, end-capped C18 column with the following mobile phase conditions.

Example Experimental Protocol:

  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a higher percentage (e.g., 70%) over 15-20 minutes to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength for anagyrine.

  • Injection Volume: 5-10 µL.

Note: Always filter and degas the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[5]

Troubleshooting Summary

The table below summarizes key parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterRecommended AdjustmentRationaleExpected Outcome
Mobile Phase pH Decrease pH to 2.5 - 3.5 using a buffer (e.g., phosphate, formate).Protonates residual silanols (Si-OH), neutralizing their negative charge and minimizing secondary ionic interactions.[3]Significant improvement in peak symmetry; reduced tailing.
Mobile Phase Additive Add a competing base, such as 0.05-0.1% Triethylamine (TEA).The competing base masks active silanol sites, preventing analyte interaction.[7][12]Improved peak shape, though it may affect column lifetime with prolonged use.[7]
Column Type Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.These columns have fewer and less accessible residual silanol groups available for secondary interactions.[8][9]Sharper, more symmetrical peaks with minimal tailing.
Organic Modifier Test both Acetonitrile and Methanol.The choice of organic solvent can influence selectivity and peak shape.One solvent may provide better peak symmetry over the other.
Buffer Concentration Increase buffer concentration (e.g., from 10 mM to 25 mM).Higher buffer capacity helps maintain a consistent pH at the column surface and can help mask silanol interactions.[8]Modest improvement in peak shape.
Sample Concentration Dilute the sample.High concentrations can overload the column, leading to peak fronting or tailing.[5][6]Symmetrical peak shape if column overload was the issue.

Visual Troubleshooting Guides

The following diagrams illustrate the mechanism behind peak tailing and a logical workflow for troubleshooting the issue.

Mechanism of Anagyrine Peak Tailing on a C18 Column cluster_surface Silica Surface cluster_phases Silica Si O Si O Si C18_Phase C18 Chain Hydrophobic Retention Silanol Si-O⁻ Negatively Charged Silanol Secondary Interaction Site Analyte Anagyrine-H⁺ (Protonated) Analyte->C18_Phase Primary Interaction (Desirable) Analyte->Silanol Secondary Interaction (Causes Tailing)

Caption: Interaction of protonated anagyrine with the stationary phase.

G start Peak Tailing Observed for Anagyrine check_ph Is Mobile Phase pH < 3.5 and buffered? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.5 with a buffer (e.g., 20mM Phosphate) check_ph->adjust_ph No check_competitor Is a competing base (e.g., TEA) being used? check_ph->check_competitor Yes adjust_ph->check_competitor end_good Peak Shape Improved adjust_ph->end_good add_competitor Action: Add 0.05-0.1% TEA to the mobile phase check_competitor->add_competitor No check_column Is the column a modern, end-capped C18 for bases? check_competitor->check_column Yes add_competitor->check_column add_competitor->end_good replace_column Action: Replace with a high-purity, end-capped or polar-embedded column check_column->replace_column No check_overload Is sample concentration too high? check_column->check_overload Yes replace_column->check_overload replace_column->end_good dilute_sample Action: Dilute sample 10-fold and re-inject check_overload->dilute_sample Yes end_bad Issue Persists: Consult Instrument Manual (Check for dead volume) check_overload->end_bad No dilute_sample->end_good

Caption: Troubleshooting workflow for anagyrine HPLC peak tailing.

References

Technical Support Center: Optimizing Anagyrine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of Anagyrine hydrochloride. The information is structured to assist in improving synthesis efficiency, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing tetracyclic quinolizidine alkaloids like Anagyrine?

A1: The synthesis of complex alkaloids such as Anagyrine often involves multi-step sequences with several potential pitfalls. Key challenges include:

  • Stereocontrol: Anagyrine possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry is a significant hurdle and often requires stereoselective reactions or chiral resolution steps, which can lower the overall yield.

  • Ring Formation: The construction of the tetracyclic core can be challenging. Intramolecular cyclization reactions, such as N-alkylation or cyclization cascades, may result in undesired side products or fail to proceed efficiently.

  • Byproduct Formation: The synthesis can be prone to the formation of closely related impurities and diastereomers, which can be difficult to separate from the desired product.

  • Low Yields: Multi-step syntheses inherently suffer from yield reduction at each step. Optimizing each reaction is crucial for achieving a practical overall yield.

Q2: What general strategies can be employed to improve the yield of this compound?

A2: Improving the yield of this compound synthesis requires a systematic approach to optimize the reaction conditions of each step. Key strategies include:

  • Reagent and Solvent Screening: The choice of reagents and solvents can significantly impact reaction rates and selectivity. A thorough screening of different conditions is recommended.

  • Temperature and Reaction Time Optimization: Many reactions are sensitive to temperature. Lowering the temperature can sometimes improve selectivity, while increasing it may drive the reaction to completion faster. Reaction times should be monitored to avoid the formation of degradation products.

  • Purification of Intermediates: Ensuring the purity of intermediates can prevent the carry-over of impurities that may interfere with subsequent reactions.

  • Inert Atmosphere: Using an inert atmosphere (e.g., argon or nitrogen) can be critical for reactions involving sensitive reagents or intermediates that are prone to oxidation.

Q3: What are common purification techniques for alkaloids like Anagyrine?

A3: The purification of alkaloids often leverages their basic nature. Common techniques include:

  • Acid-Base Extraction: This classic technique involves dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution. The alkaloid partitions into the aqueous layer as its salt. The aqueous layer is then basified, and the free base is extracted back into an organic solvent.

  • Column Chromatography: Silica gel or alumina column chromatography is frequently used. For basic alkaloids, it is sometimes advantageous to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing.

  • Crystallization: The final product, this compound, can often be purified by crystallization from a suitable solvent or solvent mixture. This is an effective method for removing amorphous impurities and achieving high purity.

Troubleshooting Guide

The following table outlines common problems encountered during this compound synthesis, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Low or no yield in cyclization step - Incomplete activation of the electrophile.- Steric hindrance preventing intramolecular reaction.- Incorrect solvent polarity.- Reaction temperature is too low.- Use a more effective activating agent or increase its stoichiometry.- Modify the substrate to reduce steric hindrance if possible.- Screen a range of solvents with varying polarities.- Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (low selectivity) - Lack of stereocontrol in a key bond-forming reaction.- Competing side reactions (e.g., elimination vs. substitution).- Epimerization of a stereocenter under the reaction conditions.- Employ a chiral catalyst or auxiliary to enhance stereoselectivity.- Adjust reaction conditions (e.g., temperature, base) to favor the desired pathway.- Use milder reaction conditions to prevent epimerization. Consider protecting group strategies to shield sensitive stereocenters.
Difficulty in purifying the final product - Presence of closely related diastereomers.- Contamination with starting materials or reagents.- The product is an oil and does not crystallize easily.- Utilize high-performance liquid chromatography (HPLC) for separation of diastereomers.- Optimize the work-up procedure to effectively remove unreacted starting materials and reagents.- Attempt to form a different salt of the final product which may have better crystalline properties.
Inconsistent reaction outcomes - Impurities in starting materials or solvents.- Variations in reaction setup and conditions (e.g., moisture, atmosphere).- Degradation of reagents over time.- Ensure all starting materials and solvents are of high purity and are properly dried.- Maintain strict control over reaction parameters and use an inert atmosphere for sensitive reactions.- Use freshly opened or properly stored reagents.

Experimental Workflow and Logic

A generalized workflow for troubleshooting and optimizing a synthetic step is presented below. This logical progression can help systematically address issues encountered during the synthesis of this compound.

A logical workflow for troubleshooting synthetic reactions.

Biosynthetic Pathway Context

Understanding the biosynthetic origin of Anagyrine can provide insights into its structural motifs. Anagyrine is a quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthesis involves the formation of cadaverine, which undergoes cyclization to form the piperidine rings that are precursors to the complex tetracyclic core.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Piperideine Δ¹-Piperideine Cadaverine->Piperideine Oxidative Deamination Tricyclic Tricyclic Intermediates Piperideine->Tricyclic Dimerization & Further Cyclization Anagyrine Anagyrine Tricyclic->Anagyrine Final Ring Formation & Oxidation

Simplified biosynthetic pathway leading to Anagyrine.

Disclaimer: The total synthesis of this compound involves complex organic chemistry. The information provided here is for general guidance. Researchers should consult detailed synthetic procedures from peer-reviewed literature and ensure all experiments are conducted with appropriate safety precautions. The efficiency of the synthesis is highly dependent on the specific experimental conditions and the purity of the reagents used.

Anagyrine Hydrochloride Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of anagyrine hydrochloride in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As with many alkaloids, anagyrine is susceptible to hydrolysis under acidic or alkaline conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.

Q2: What are the ideal storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and maintained in a tightly sealed container to prevent solvent evaporation and exposure to air. The pH of the solution should ideally be kept within a neutral to slightly acidic range, though the optimal pH should be determined empirically through stability studies.

Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to oxidation or the formation of degradation products. It is recommended to discard the solution and prepare a fresh batch. To minimize oxidation, consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon.

Q4: My analytical results show a decrease in the concentration of this compound over a shorter period than expected. What are the potential reasons?

A4: A rapid decrease in concentration can be attributed to several factors:

  • pH Shift: The pH of your solution may have shifted to a range where anagyrine is less stable.

  • Temperature Fluctuations: Inconsistent storage temperatures, especially exposure to higher temperatures, can accelerate degradation.

  • Light Exposure: Inadequate protection from light can lead to photodegradation.

  • Adsorption: this compound may adsorb to the surface of the storage container, particularly if it is made of certain types of plastic. Using glass or low-binding plastic containers is recommended.

  • Microbial Contamination: Although less common in non-aqueous or highly acidic/basic solutions, microbial growth can lead to degradation.

Q5: Are there any known degradation products of anagyrine?

A5: While specific degradation products of anagyrine under various stress conditions are not extensively documented in publicly available literature, hydrolysis of the lactam ring is a potential degradation pathway for quinolizidine alkaloids. Forced degradation studies are necessary to identify and characterize the specific degradation products that may form under your experimental conditions.

Section 2: Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during the handling and analysis of this compound solutions.

Troubleshooting Inconsistent Analytical Results
Symptom Possible Cause Recommended Action
Variable peak areas in HPLC analysis Incomplete dissolution of this compound.Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any particulate matter before injection.
Instability in the autosampler.If the autosampler is not temperature-controlled, degradation may occur. Prepare fresh samples and run them immediately, or use a cooled autosampler (e.g., 4°C).
Inconsistent injection volume.Check the HPLC system for leaks and ensure the injector is functioning correctly. Perform a system suitability test.
Appearance of unexpected peaks in the chromatogram Formation of degradation products.Prepare a fresh solution and re-analyze. If new peaks persist, it indicates degradation. Refer to the Forced Degradation Study protocol to identify potential degradation products.
Contamination of the mobile phase or column.Prepare fresh mobile phase and flush the column. Run a blank injection to check for system contamination.
Shift in retention time Change in mobile phase composition or pH.Prepare fresh mobile phase, ensuring accurate pH measurement. Equilibrate the column thoroughly before analysis.
Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Column degradation.The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound for experimental use.

Materials:

  • This compound powder

  • Solvent (e.g., Methanol, Dimethyl Sulfoxide (DMSO), or a suitable buffer)

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean, dry volumetric flask.

  • Add a portion of the chosen solvent to the flask (approximately 50-70% of the final volume).

  • Vortex the flask until the powder is dispersed.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add the solvent to the flask up to the calibration mark.

  • Invert the flask several times to ensure homogeneity.

  • Transfer the solution to a labeled, light-protected storage vial (amber glass is recommended).

  • Store the stock solution at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.[1][2]

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature and sample at defined time points for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound solution in a calibrated oven at an elevated temperature (e.g., 70°C).

    • Sample at defined time points for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound solution to controlled UV and visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample both the exposed and control solutions at defined time points for HPLC analysis.

Data Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Calculate the percentage degradation of this compound under each condition.

  • Monitor the formation of any new peaks in the chromatograms, which represent potential degradation products. Use a PDA detector to compare the UV spectra of the parent drug and the new peaks.

Section 4: Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Anagyrine HCl Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Sample & Analyze base->hplc Sample & Analyze oxidation->hplc Sample & Analyze thermal->hplc Sample & Analyze photo->hplc Sample & Analyze degradation Quantify Degradation hplc->degradation Evaluate Data products Identify Degradation Products hplc->products Evaluate Data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_peak_area Peak Area Variability cluster_new_peaks Unexpected Peaks cluster_retention_time Retention Time Shift start Inconsistent Analytical Results dissolution Incomplete Dissolution? start->dissolution degradation Degradation Products? start->degradation mobile_phase Mobile Phase Change? start->mobile_phase autosampler Autosampler Instability? dissolution->autosampler No solution1 Improve dissolution (vortex, sonicate) dissolution->solution1 Yes injection Injection Volume Issue? autosampler->injection No solution2 Use cooled autosampler or run immediately autosampler->solution2 Yes solution3 Check HPLC system for leaks injection->solution3 Yes contamination System Contamination? degradation->contamination No solution4 Prepare fresh solution, conduct degradation study degradation->solution4 Yes solution5 Prepare fresh mobile phase, flush system contamination->solution5 Yes temperature Column Temp Fluctuation? mobile_phase->temperature No solution6 Prepare fresh mobile phase, check pH mobile_phase->solution6 Yes column Column Degradation? temperature->column No solution7 Use a column oven temperature->solution7 Yes solution8 Flush or replace column column->solution8 Yes

Caption: Troubleshooting logic for inconsistent HPLC analysis of this compound.

References

Overcoming poor solubility of Anagyrine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anagyrine hydrochloride. Our aim is to help you overcome common experimental challenges, with a particular focus on issues related to solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving well in water, even though it is described as "freely soluble." What could be the issue?

A1: Several factors can affect the dissolution of this compound in aqueous solutions. Firstly, the term "freely soluble" is a qualitative measure and the actual solubility can be influenced by the pH of your water. Deionized water can have a slightly acidic pH due to dissolved carbon dioxide, which might affect the solubility of an alkaloid salt. Additionally, the purity of the compound and the presence of any polymorphic forms can influence its dissolution rate. Finally, if your aqueous solution contains other salts, particularly those with chloride ions, you may be observing the "common ion effect," which can reduce the solubility of hydrochloride salts[1][2].

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For high-concentration stock solutions, organic solvents are often preferred. Anagyrine is soluble in methanol and Dimethyl Sulfoxide (DMSO). These can be used to prepare concentrated stock solutions that can then be diluted into your aqueous experimental medium. When preparing for cell culture, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect cell viability (typically <0.1% DMSO).

Q3: At what pH is this compound most soluble?

A3: As the hydrochloride salt of a weak base, this compound is expected to be more soluble in acidic conditions. In an acidic solution, the equilibrium will favor the protonated, more soluble form of the anagyrine molecule. Conversely, as the pH increases and becomes more basic, the anagyrine will deprotonate to its free base form, which is generally less water-soluble and may precipitate out of solution.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be a method to increase the dissolution rate of many compounds. However, the thermal stability of this compound in solution should be considered. Prolonged or excessive heating could potentially lead to degradation. If you choose to warm your solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always allow the solution to return to room temperature to check for any precipitation, as the solubility will decrease upon cooling.

Q5: How should I store my this compound solutions?

A5: Stock solutions of this compound, particularly when dissolved in organic solvents like DMSO, should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Troubleshooting Guide: Poor Solubility in Experiments

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Problem: Precipitate forms when diluting a stock solution into aqueous buffer or media.
Potential Cause Troubleshooting Step Expected Outcome
pH of the final solution is too high (basic) 1. Measure the pH of your final solution. 2. If the pH is neutral or basic, consider using a buffer system that maintains a slightly acidic pH (e.g., pH 6.0-6.5). 3. Alternatively, prepare a more dilute stock solution to reduce the final concentration of the free base upon dilution.The compound remains in its protonated, more soluble form, preventing precipitation.
"Common Ion Effect" 1. Check the composition of your aqueous buffer or media for high concentrations of chloride ions. 2. If possible, substitute the buffer with one that has a lower chloride concentration.Reducing the concentration of the common chloride ion will increase the solubility of the hydrochloride salt.
Low intrinsic solubility of the free base 1. Decrease the final concentration of this compound in your experiment. 2. Consider using a co-solvent system. Add a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) to your final solution. Note: Always perform a vehicle control experiment to ensure the co-solvent does not affect your experimental outcome.The compound remains dissolved at the desired final concentration.
Slow dissolution kinetics 1. After dilution, vortex or sonicate the solution for a short period to aid in dissolution. 2. Gently warm the solution in a water bath (e.g., 37°C) for a brief period, then allow it to cool to room temperature.The compound dissolves completely and remains in solution.

Data on Anagyrine and this compound Solubility

The following table summarizes the available solubility information for Anagyrine and its hydrochloride salt. Quantitative data is limited in the public domain; therefore, qualitative descriptions are included.

Compound Solvent Solubility Notes
Anagyrine MethanolSoluble[3]
DMSOSoluble[3]
This compound WaterFreely SolubleThis is a qualitative description. Actual solubility is pH-dependent.
EthanolSolubleAlkaloid salts are generally soluble in ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.808 mg of this compound (Molecular Weight: 280.79 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but ensure the solution returns to room temperature before storage.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Ensure that the final concentration of DMSO in the cell culture medium is below a cytotoxic level (typically less than 0.1%). For a 1:100 dilution, the final DMSO concentration would be 1%. Further dilutions will be necessary to reach a non-toxic concentration. For example, a subsequent 1:10 dilution to get a 10 µM working solution would result in a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control with the same final concentration of DMSO as your highest concentration working solution to account for any effects of the solvent on the cells.

  • Add the prepared working solutions to your cell cultures. In a study using SH-SY5Y and TE-671 cells, Anagyrine was used in concentrations ranging from 10 nM to 100 µM[4][5].

Visualizations

Anagyrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Agonist/Partial Agonist mAChR Muscarinic Acetylcholine Receptor (mAChR) Anagyrine->mAChR Agonist (Higher Affinity) Ion_Channel Ion Channel Opening (e.g., Na+, K+) nAChR->Ion_Channel Activates G_Protein G-Protein Activation mAChR->G_Protein Activates Cellular_Response Cellular Response (e.g., Depolarization, Muscle Contraction) Ion_Channel->Cellular_Response Downstream Downstream Signaling (e.g., Ca2+ mobilization, PLC activation) G_Protein->Downstream Downstream->Cellular_Response

Caption: Proposed signaling pathway of Anagyrine as an acetylcholine receptor agonist.

Troubleshooting_Workflow Start Start: Poor Solubility of This compound Check_pH Is the aqueous solution pH < 7? Start->Check_pH Adjust_pH Adjust pH to be slightly acidic (e.g., pH 6.0-6.5) using a suitable buffer. Check_pH->Adjust_pH No Check_Cl_ions Does the solvent contain high [Cl-]? Check_pH->Check_Cl_ions Yes Adjust_pH->Check_Cl_ions Use_Cosolvent Consider using a co-solvent (e.g., small % of DMSO or Ethanol). Remember vehicle control. Check_Cl_ions->Use_Cosolvent Yes Physical_Aid Apply gentle heating (37°C) or sonication. Check_Cl_ions->Physical_Aid No Change_Solvent Use a low [Cl-] solvent or buffer. Change_Solvent->Use_Cosolvent Use_Cosolvent->Change_Solvent If co-solvent is not an option Use_Cosolvent->Physical_Aid Resolved Solubility Issue Resolved Physical_Aid->Resolved

References

Anagyrine Hydrochloride Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific forced degradation data for anagyrine hydrochloride is not extensively available in public literature. This guide is based on the chemical properties of quinolizidine alkaloids and general principles of pharmaceutical degradation analysis as outlined by the International Council for Harmonisation (ICH). The degradation products and pathways described are hypothetical and intended for illustrative purposes.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guides

Unexpected results during the analysis of this compound can arise from various factors, from sample preparation to instrumental parameters. This section provides a guide to common issues, their potential causes, and recommended solutions.

Common Chromatographic Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Contaminated or degraded column.- Adjust mobile phase pH to be at least 2 units away from the pKa of anagyrine. - Reduce sample concentration. - Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or solvent.- Implement a robust needle wash program between injections. - Use fresh, high-purity solvents and mobile phase components.
Baseline Drift - Inadequate column equilibration. - Mobile phase composition changing over time. - Fluctuations in detector temperature.- Ensure the column is fully equilibrated before starting the analytical run. - Prepare fresh mobile phase daily and keep it well-mixed. - Allow the detector to warm up and stabilize.
Appearance of Unexpected Peaks - Sample degradation. - Contamination from sample handling or solvent. - Presence of impurities in the reference standard.- Prepare fresh samples and store them under appropriate conditions (e.g., protected from light, low temperature). - Use high-purity solvents and clean labware. - Verify the purity of the reference standard.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations in the column oven. - Column degradation.- Ensure the pump is delivering a consistent flow rate and the mobile phase is properly mixed. - Use a column oven to maintain a stable temperature. - Monitor column performance and replace it when necessary.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1][2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[3][4]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.[3][4]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.[3]

  • Thermal Degradation: Heat the solid this compound powder in an oven at a controlled temperature (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples at different time points using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

  • The HPLC method should be capable of separating the parent drug from all degradation products. A typical starting point could be a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and an ammonium formate buffer.[5]

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and characterize the major degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns.

Workflow for Forced Degradation Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze stressed samples Base Base Hydrolysis Base->HPLC Analyze stressed samples Oxidation Oxidation Oxidation->HPLC Analyze stressed samples Thermal Thermal Thermal->HPLC Analyze stressed samples Photo Photolysis Photo->HPLC Analyze stressed samples Characterization Degradant Characterization (LC-MS/MS) HPLC->Characterization Identify unknown peaks Method Develop Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways Characterization->Pathway Anagyrine Anagyrine HCl Stock Solution Anagyrine->Acid Expose to stress Anagyrine->Base Expose to stress Anagyrine->Oxidation Expose to stress Anagyrine->Thermal Expose to stress Anagyrine->Photo Expose to stress

Caption: A typical workflow for conducting forced degradation studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of quinolizidine alkaloids, potential degradation pathways for this compound under stress conditions could include:

  • Hydrolysis: The amide bond within the α-pyridone ring system may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The tertiary amine nitrogens are potential sites for oxidation, which could lead to the formation of N-oxides.[5][6]

  • Dehydrogenation: The pyridone ring could undergo further dehydrogenation under certain oxidative or thermal conditions.

Hypothetical Degradation Pathway of Anagyrine

Anagyrine_Degradation Anagyrine Anagyrine Hydrolysis_Product Ring-Opened Product (Hydrolysis) Anagyrine->Hydrolysis_Product Acid/Base N_Oxide Anagyrine N-Oxide (Oxidation) Anagyrine->N_Oxide H₂O₂ Dehydro_Product Dehydrogenated Product (Oxidation/Thermal) Anagyrine->Dehydro_Product Heat/Oxidant

Caption: A simplified diagram illustrating hypothetical degradation pathways for anagyrine.

Q2: My this compound sample shows significant degradation even under mild storage conditions. What could be the cause?

A2: Several factors could contribute to this:

  • Presence of Impurities: Catalytic impurities from the synthesis process can accelerate degradation.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation, especially if the sample is exposed to temperature fluctuations.[7]

  • pH: The pH of the microenvironment can significantly impact stability. For some alkaloids, a neutral pH is not necessarily the most stable condition.

Q3: What is the best way to prepare this compound solutions for stability studies?

A3: Anagyrine is soluble in methanol and DMSO.[1] For stability studies, it is recommended to use high-purity solvents. If aqueous solutions are required, consider using buffered solutions to maintain a constant pH. The stability of alkaloids can be highly pH-dependent.[8][9] Prepare solutions fresh whenever possible and protect them from light.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific data for this compound is limited, alkaloids, in general, can interact with certain excipients. For example, basic amine groups can interact with acidic excipients. It is crucial to conduct compatibility studies with proposed formulation excipients during drug development.

Q5: How can I confirm the identity of a suspected degradation product?

A5: The most definitive way to identify a degradation product is through a combination of analytical techniques:

  • LC-MS/MS: Provides the molecular weight and fragmentation pattern of the unknown compound.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. If the degradation product can be isolated in sufficient quantity and purity, NMR is the gold standard for structure elucidation.

References

Minimizing matrix effects in Anagyrine hydrochloride mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Anagyrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing matrix effects in your experiments.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, such as ion suppression or enhancement, are significant challenges in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis that can compromise the accuracy, precision, and sensitivity of this compound quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

dot

Caption: Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)
Q1: My this compound signal is inconsistent or lower than expected in biological samples (e.g., plasma, urine) compared to standards prepared in a neat solvent. How can I determine if this is due to matrix effects?

A1: This discrepancy is a classic indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.[3][4] To confirm this, you can perform qualitative and quantitative assessments.

  • Qualitative Assessment: A post-column infusion experiment can help visualize regions of ion suppression or enhancement in your chromatogram.[2][5][6]

  • Quantitative Assessment: The post-extraction spike method is considered the "gold standard" to quantitatively determine the extent of matrix effects.[5]

Q2: I've confirmed that matrix effects are impacting my this compound analysis. What are the primary strategies to minimize them?

A2: There are three main strategies to mitigate matrix effects: optimizing sample preparation, modifying chromatographic conditions, and using advanced calibration techniques.

  • Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][4][7] Common techniques for alkaloid analysis include:

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[7][8]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning this compound into an immiscible organic solvent.[4][7]

    • Solid-Phase Extraction (SPE): Provides the most effective cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[3][4][7]

  • Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting interferences.[1][6]

    • Gradient Modification: Adjusting the mobile phase gradient can improve resolution.[6]

    • Column Chemistry: Trying different column stationary phases (e.g., C18, Phenyl-Hexyl) can alter retention characteristics.[6]

    • Mobile Phase pH: Adjusting the pH can change the ionization state and retention of this compound and interfering compounds.[6]

  • Advanced Calibration: These techniques compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correction.[1][9][10] A SIL-IS for this compound would co-elute and experience the same matrix effects, allowing for accurate normalization.[3][9]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[3][4]

Q3: Which sample preparation technique is best for reducing matrix effects in this compound analysis from plasma?

A3: For a complex matrix like plasma, Solid-Phase Extraction (SPE) is generally the most effective technique for minimizing matrix effects due to its high selectivity.[3][4][7][11] While Protein Precipitation (PPT) is faster, it is less selective and may result in significant ion suppression.[8] Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use.[7] The choice of method may depend on the required sensitivity and throughput.

Technique Selectivity Ease of Use Throughput Cost
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) MediumMediumMediumMedium
Solid-Phase Extraction (SPE) HighLowLow-MediumHigh
Q4: I do not have a stable isotope-labeled internal standard for this compound. What is the next best approach for quantification?

A4: If a SIL-IS is unavailable, the next best approach is to use matrix-matched calibration curves .[3][4] This involves preparing your calibration standards in a blank biological matrix that is free of this compound. This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[4] If a blank matrix is not available, the standard addition method can be used, where known amounts of the analyte are added to the actual samples.[1][12]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment

This protocol provides a step-by-step guide to qualitatively identify regions of ion suppression or enhancement.[5][6]

Objective: To identify chromatographic regions where co-eluting matrix components affect the ionization of this compound.

Materials:

  • LC-MS/MS system with a T-piece for post-column infusion.

  • Syringe pump.

  • Standard solution of this compound (concentration sufficient to give a stable, mid-range signal).

  • Blank matrix extract (e.g., plasma, urine) prepared using your standard sample preparation method.

  • Reagent blank (mobile phase or extraction solvent).

dot

Caption: Post-column infusion experimental setup.

Procedure:

  • System Setup: Connect the outlet of the LC column to a T-piece. Connect the syringe pump containing the this compound standard solution to the second port of the T-piece. Connect the third port of the T-piece to the mass spectrometer's ion source.

  • Equilibration: Begin the infusion of the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min). Allow the system to equilibrate until a stable signal for this compound is observed in the mass spectrometer.

  • Analysis:

    • Inject the reagent blank and acquire data across the entire chromatographic run time to establish a baseline signal.

    • Inject the prepared blank matrix extract and acquire data under the same conditions.

  • Data Interpretation: Overlay the chromatograms from the reagent blank and the blank matrix extract. A stable baseline in the reagent blank injection indicates no interference from the LC system or mobile phase.[6] In the blank matrix injection, any deviation from the stable baseline indicates a matrix effect.[6] A drop in the baseline signifies ion suppression, while a rise indicates ion enhancement.[5][6] The retention time of these deviations points to the elution of interfering matrix components.[6]

Protocol 2: Post-Extraction Spike for Quantitative Matrix Effect Assessment

This protocol allows for the quantitative measurement of matrix effects, often expressed as the Matrix Factor (MF).[5]

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your validated method. After the final extraction step (e.g., evaporation), spike the extracts with this compound at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before extraction at the same concentrations. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Process Efficiency (PE):

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

      • PE (%) = (MF * RE) / 100

Data Presentation:

Analyte Concentration Mean Peak Area (Set A) Mean Peak Area (Set B) Matrix Factor (MF) Interpretation
Low QC150,00090,0000.60Significant Ion Suppression
Medium QC500,000325,0000.65Significant Ion Suppression
High QC1,000,000700,0000.70Moderate Ion Suppression

Note: The values in the table are for illustrative purposes only.

References

Anagyrine hydrochloride experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate experimental variability and enhance reproducibility when working with anagyrine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Anagyrine is a quinolizidine alkaloid known for its teratogenic effects.[1][2] Its hydrochloride salt is often used in experimental settings. The primary mechanism of action of anagyrine is not fully elucidated, but it is understood to act as an agonist at both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[3] It exhibits a stronger binding affinity for muscarinic receptors.[3] This interaction with cholinergic receptors is believed to be the basis of its physiological and toxicological effects.[3]

Q2: What are the known teratogenic effects of anagyrine?

Anagyrine is a known teratogen, most notably causing "crooked calf disease" in livestock when pregnant animals ingest plants containing the alkaloid, such as those from the Lupinus species.[2] The observed congenital deformities include arthrogryposis (joint contractures), scoliosis (curvature of the spine), torticollis (twisted neck), and cleft palate.[3] These effects are thought to arise from anagyrine-induced sedation and reduced fetal movement during critical periods of gestation.[3]

Q3: How should this compound be stored to ensure stability?

While specific stability data for this compound is limited, general best practices for alkaloid hydrochlorides should be followed. It is recommended to store this compound as a dry powder at -20°C.[4] For solutions, it is advisable to prepare fresh stocks for each experiment. If stock solutions in solvents like DMSO or aqueous buffers are necessary, they should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[5][6] The stability of similar compounds can be affected by pH and temperature, so exposure to extreme conditions should be avoided.[3][7]

Q4: What are the common sources of variability in in vivo studies with anagyrine?

Variability in animal studies can be significant and influenced by several factors:

  • Animal Physiology: The body condition of the animal can alter the absorption and elimination kinetics of anagyrine, leading to different serum concentrations and, consequently, varied toxicological and teratogenic outcomes.[8]

  • Genetics: Individual genetic differences in both the mother and the fetus can affect susceptibility to teratogens.[9]

  • Dosing and Administration: The route and precision of administration are critical. For oral dosing, factors like stomach content can influence absorption.[10]

  • Metabolism: The metabolism of anagyrine to other compounds, such as piperidine alkaloids, is thought to play a role in its teratogenicity, and metabolic rates can vary between individual animals.[1]

Troubleshooting Guides

In Vitro Experiments (e.g., Cell-Based nAChR Assays)
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent EC50/IC50 values 1. This compound degradation: Instability in solution due to improper storage, pH, or repeated freeze-thaw cycles.2. Cell line variability: High passage number leading to phenotypic drift, or inconsistent cell health and density.3. Assay conditions: Fluctuations in temperature, incubation times, or reagent concentrations.1. Prepare fresh this compound solutions for each experiment. Aliquot and store stock solutions at -80°C. Perform a forced degradation study to understand stability under your specific experimental conditions.2. Use cells with a consistent and low passage number. Regularly check cell viability and ensure consistent seeding density.3. Standardize all assay parameters. Use a temperature-controlled plate reader and ensure consistent timing for all steps.
Low or no cellular response 1. Incorrect anagyrine concentration: Errors in serial dilutions or calculation of molarity.2. Poor cell health: Cells are stressed, contaminated, or not viable.3. Receptor desensitization: Prolonged exposure to anagyrine can lead to receptor desensitization.1. Verify calculations and prepare fresh dilutions. Consider using a validated analytical method like HPLC to confirm the concentration of your stock solution.2. Perform a cell viability assay (e.g., trypan blue exclusion). Check for signs of contamination (e.g., cloudy media).3. Optimize incubation times to be as short as possible to elicit a response without causing significant desensitization.
High background signal 1. Autofluorescence of anagyrine: The compound itself may be fluorescent at the assay wavelengths.2. Contamination of reagents or plates. 1. Run a control with anagyrine in the absence of cells to check for autofluorescence.2. Use fresh, high-quality reagents and sterile, low-binding plates.
In Vivo Experiments (e.g., Teratogenicity Studies)
Problem Potential Cause(s) Troubleshooting Steps
High variability in fetal outcomes 1. Inconsistent dosing: Inaccurate administration of this compound.2. Maternal factors: Differences in maternal weight, metabolism, and stress levels.3. Genetic variability: Different genetic backgrounds of the animals.1. Ensure accurate and consistent dosing techniques (e.g., oral gavage, intraperitoneal injection). Calibrate all equipment.2. Normalize dose to body weight. Acclimatize animals to the housing and handling procedures to minimize stress. Monitor maternal health throughout the study.3. Use a genetically homogenous animal strain.
Lack of expected teratogenic effects 1. Insufficient dose: The administered dose may be too low to induce teratogenicity in the chosen animal model.2. Timing of administration: Anagyrine was not administered during the critical window of organogenesis for the specific defects being studied.3. Compound degradation: The this compound may have degraded prior to or after administration.1. Conduct a dose-response study to determine the optimal teratogenic dose.2. Review the literature for the specific developmental timeline of the animal model and administer the compound during the relevant gestational days.3. Ensure proper storage and handling of the compound. Prepare dosing solutions fresh daily.
Unexpected maternal toxicity 1. Dose is too high: The dose is causing systemic toxicity in the dams, which can confound the teratogenicity results.2. Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects.1. Perform a preliminary study to determine the maximum tolerated dose (MTD) in non-pregnant females.2. Run a vehicle-only control group to assess any effects of the vehicle.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on anagyrine.

Table 1: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors

Cell LineReceptor SubtypeParameterValue (µM)Reference
SH-SY5YAutonomic nAChREC504.2[5]
SH-SY5YAutonomic nAChRDC506.9[5]
TE-671Fetal muscle-type nAChREC50231[5]
TE-671Fetal muscle-type nAChRDC50139[5]

EC50: Half maximal effective concentration for receptor activation. DC50: Half maximal desensitizing concentration.

Table 2: Pharmacokinetic Parameters of Anagyrine in Cattle

Body ConditionCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)T1/2 elimination (hours)Reference
High0.85 ± 0.1225.8 ± 1.17.8 ± 0.8[8]
Low0.45 ± 0.07124.3 ± 0.79.6 ± 2.0[8]

Cmax: Maximum serum concentration. Tmax: Time to reach maximum serum concentration. AUC: Area under the curve. T1/2 elimination: Elimination half-life.

Experimental Protocols

Protocol 1: In Vitro Nicotinic Acetylcholine Receptor Activation Assay using SH-SY5Y Cells

This protocol is adapted from studies investigating the effects of alkaloids on nAChRs.[5][11]

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[11]

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Procedure: a. Remove culture medium from the wells. b. Load cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions. c. Incubate the plate as required by the dye manufacturer. d. Add the this compound dilutions to the wells. e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Quantification of Anagyrine in Serum by HPLC

This protocol is a general guideline based on methods for other alkaloids and will require optimization and validation for anagyrine.[12]

  • Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of serum, add an internal standard. b. Alkalinize the sample with a suitable base (e.g., ammonium hydroxide) to a pH of 9-10. c. Extract the alkaloids with an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). d. Centrifuge to separate the phases. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of anagyrine.

  • Quantification: Create a standard curve using known concentrations of this compound. Quantify the anagyrine in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Anagyrine HCl Stock serial Serial Dilutions stock->serial cells Plate Cells dye Load Cells with Dye cells->dye treat Treat Cells with Anagyrine dye->treat read Read Fluorescence treat->read plot Plot Dose-Response Curve read->plot calc Calculate EC50 plot->calc

Caption: Workflow for an in vitro cell-based assay with this compound.

signaling_pathway Anagyrine Anagyrine HCl nAChR nAChR Anagyrine->nAChR Agonist mAChR mAChR Anagyrine->mAChR Agonist Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx G_Protein G-Protein Activation mAChR->G_Protein Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Second_Messengers Second Messengers (IP3, DAG) G_Protein->Second_Messengers Second_Messengers->Cellular_Response

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic Start Inconsistent Results? Check_Reagents Check Reagent Stability (Fresh Solutions?) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Cells Assess Cell Health (Viability, Passage #) Cells_OK Cells Healthy? Check_Cells->Cells_OK Check_Protocol Review Protocol Execution (Timing, Concentrations) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Optimize Optimize Assay Conditions Reagent_OK->Optimize No Cells_OK->Check_Protocol Yes Cells_OK->Optimize No Protocol_OK->Optimize No Resolved Problem Resolved Protocol_OK->Resolved Yes Optimize->Start

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Anagyrine Hydrochloride Studies & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during studies with Anagyrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I should be aware of in my cell culture experiments with this compound?

The most common contaminants in cell culture are biological and chemical.[1] Biological contaminants include bacteria, fungi (yeast and mold), mycoplasma, and viruses.[1][2] Chemical contaminants can include impurities in media, sera, water, as well as endotoxins, detergents, or plasticizers.[3][4] Every person, reagent, and piece of equipment in the laboratory is a potential source of these contaminants.[4]

Q2: Could my this compound solution be a source of contamination?

Yes, any reagent added to a cell culture, including your this compound solution, can be a potential source of contamination. If the stock solution was prepared under non-sterile conditions, or if the water or solvent used was not sterile, it could introduce microbial or chemical contaminants. It is crucial to filter-sterilize your this compound solution using a 0.22 µm filter before adding it to your culture medium.

Q3: How can I distinguish between the cytotoxic effects of this compound and the effects of a microbial contamination?

Distinguishing between compound-induced effects and contamination requires careful observation and specific tests. Microbial contamination, particularly bacterial, often causes a rapid drop in pH (media turns yellow) and visible turbidity.[2][5] Fungal contamination may appear as filamentous structures.[6] Mycoplasma is harder to detect as it doesn't cause visible changes but can alter cell metabolism and gene expression.[6]

If you observe unexpected changes in cell morphology, growth rates, or viability that are inconsistent with the known effects of this compound, you should suspect contamination.[6] A cell viability assay, such as an MTT or Trypan Blue exclusion assay, can quantify cell death, but a direct microscopic examination and specific contamination tests (e.g., PCR for mycoplasma) are necessary for confirmation.

Q4: Mycoplasma contamination is a concern. How can it affect my this compound studies?

Mycoplasma is a significant threat because it is often not visible and can pass through standard filters.[7] It can alter a wide range of cellular processes, including metabolism and gene expression, which could lead to misinterpretation of your experimental results.[6] For instance, if you are studying the effect of this compound on a specific signaling pathway, mycoplasma could independently affect that pathway, confounding your data. Regular testing for mycoplasma is highly recommended.[8]

Q5: Is it advisable to use antibiotics in my cell culture medium when working with this compound?

The use of antibiotics in routine cell culture is debated. While they can help prevent bacterial contamination, they can also mask low-level or antibiotic-resistant infections, including mycoplasma.[7] Furthermore, some antibiotics can have off-target effects on cell metabolism, which could interfere with the effects of this compound. If you choose to use antibiotics, be aware of these potential issues and consider running parallel cultures without antibiotics to rule out any confounding effects.

Troubleshooting Guides

Guide 1: Emergency Response to Suspected Bacterial Contamination

Issue: You observe that your cell culture medium has suddenly become cloudy and turned yellow overnight after treatment with this compound.

Action Plan:

  • Visual Inspection: Immediately examine the flask under a microscope at high magnification. Look for small, motile black dots or rod-shaped organisms between your cells.[5]

  • Isolate and Quarantine: If contamination is confirmed, immediately isolate the contaminated flask(s) to prevent cross-contamination. Inform other lab members.

  • Discard Contaminated Cultures: For heavy contamination, it is best to discard the culture.[3] Aspirate the medium and add a disinfectant (e.g., 10% bleach) to the flask. Let it sit for at least 10 minutes before disposal.

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet with 70% ethanol and a stronger disinfectant.[3] Also, clean the incubator, water bath, and any equipment that may have come into contact with the contaminated culture.[6]

  • Check Reagents: Quarantine and test all reagents used in the contaminated culture, including the medium, serum, and your this compound stock solution.

  • Review Aseptic Technique: Re-evaluate your lab's aseptic technique protocols to identify and correct any potential breaches.[9]

Guide 2: Identifying and Managing Fungal (Yeast/Mold) Contamination

Issue: You notice fuzzy, filamentous growths in your culture flask, or under the microscope, you see small, bright, budding particles (yeast).

Action Plan:

  • Microscopic Confirmation: Yeast will appear as individual round or oval cells, sometimes budding.[3] Mold will appear as thin, thread-like structures (hyphae).[3]

  • Immediate Discarding: Fungal contamination is very difficult to eliminate and spores can spread easily. The best practice is to discard the contaminated culture immediately.[3]

  • Thorough Decontamination: Fungal spores are airborne and resilient. Decontaminate the entire work area, including incubators and biosafety cabinets, with a fungicide. Discard any shared reagents that might be contaminated.

  • Preventive Measures: Ensure all solutions are filter-sterilized. Keep lab doors and windows closed to minimize airborne spores.[5] Regularly clean and disinfect all surfaces.[5]

Guide 3: Detecting and Dealing with Mycoplasma Contamination

Issue: Your cells are growing slower than usual, and you are getting inconsistent results from your this compound experiments, but there are no visible signs of contamination.

Action Plan:

  • Suspect Mycoplasma: These symptoms are classic indicators of a mycoplasma infection.[2]

  • Detection: Do not rely on visual inspection. Use a specific mycoplasma detection kit. Common methods include PCR-based assays, fluorescent staining (e.g., with Hoechst 33258), and ELISA.[8][10]

  • Isolate and Treat (if necessary): If positive, isolate all contaminated cultures. While discarding is the safest option, if the cell line is irreplaceable, you can attempt to treat it with a specific anti-mycoplasma reagent. Be aware that these reagents can have toxic effects on your cells.

  • Eliminate the Source: Test all cell stocks, especially those from other labs.[11] Quarantine new cell lines until they have been tested for mycoplasma.

  • Implement Routine Screening: Establish a regular schedule for mycoplasma testing for all cell lines in the lab.[8]

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantAppearance in CultureMicroscopic AppearanceTypical pH Change
Bacteria Turbid, cloudy mediumSmall, motile rod or cocci shapesRapid drop (acidic)
Yeast Slight turbidityRound or oval budding particlesGradual drop (acidic)
Mold Visible filamentous coloniesThin, multicellular filaments (hyphae)Variable, can increase
Mycoplasma No visible changeNot visible with a standard light microscopeNo significant change

Table 2: Pharmacological Profile of Anagyrine

ParameterValueCell Line(s)Reference
EC50 (Partial Agonist) 4.2 µMSH-SY5Y (autonomic nAChR)[12]
EC50 (Partial Agonist) 231 µMTE-671 (fetal muscle-type nAChR)[12]
DC50 (Desensitizer) 6.9 µMSH-SY5Y[12]
DC50 (Desensitizer) 139 µMTE-671[12]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • PCR Mycoplasma Detection Kit

  • Cell culture supernatant

  • Sterile, nuclease-free tubes and pipette tips

  • Thermal cycler

Methodology:

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Process the supernatant according to the kit's instructions to prepare the template DNA. This may involve a simple boiling step or a more complex extraction.

  • PCR Amplification: Prepare the PCR reaction mix in a sterile tube on ice. Add the master mix, primers, and your template DNA. Include a positive and negative control provided with the kit.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the program as specified in the kit's manual.

  • Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel.

  • Interpretation: Compare the bands from your sample to the positive and negative controls. A band of the correct size in your sample lane indicates mycoplasma contamination.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is used to quantify the number of viable and non-viable cells in your culture, which can help differentiate between expected cytotoxicity and contamination-induced cell death.

Materials:

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Methodology:

  • Cell Detachment: Aspirate the culture medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells from the flask.

  • Cell Suspension: Once detached, neutralize the trypsin with serum-containing medium and gently pipette to create a single-cell suspension.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µl of cells + 20 µl of Trypan Blue). Incubate for 1-2 minutes.

  • Counting: Load 10 µl of the stained cell suspension into a hemocytometer.

  • Observation: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculation:

    • Cell Concentration (cells/ml) = (Average cell count per square) x (Dilution factor) x 10^4

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

start Suspicion of Contamination (e.g., cloudy media, pH change, poor cell health) microscopy Immediate Microscopic Examination start->microscopy no_visible No Visible Contaminants microscopy->no_visible No obvious signs visible Visible Contaminants microscopy->visible Bacteria/Fungi seen mycoplasma_test Perform Mycoplasma Test (PCR/Stain) no_visible->mycoplasma_test quarantine Quarantine Affected Cultures visible->quarantine discard Discard Contaminated Cultures quarantine->discard decontaminate Decontaminate Workspace and Equipment discard->decontaminate reagent_check Check Reagents and Anagyrine HCl Stock decontaminate->reagent_check positive Mycoplasma Positive mycoplasma_test->positive Positive Result negative Mycoplasma Negative mycoplasma_test->negative Negative Result review_technique Review Aseptic Technique reagent_check->review_technique end Implement Corrective Actions and Resume Experiment review_technique->end treat_discard Treat or Discard Mycoplasma-Positive Cultures positive->treat_discard chemical_cross_contam Investigate Chemical or Cross-Contamination negative->chemical_cross_contam treat_discard->decontaminate chemical_cross_contam->reagent_check

Caption: Troubleshooting workflow for a suspected contamination event.

cluster_experiment Experimental System cluster_contamination Contamination Interference Anagyrine This compound Receptor Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->Receptor desensitizes Pathway Downstream Signaling Pathway Receptor->Pathway modulates Response Cellular Response (e.g., differentiation, apoptosis) Pathway->Response induces Mycoplasma Mycoplasma Contaminant Metabolism Altered Cell Metabolism Mycoplasma->Metabolism Gene_Expression Altered Gene Expression Mycoplasma->Gene_Expression Metabolism->Pathway confounds Gene_Expression->Response confounds

Caption: How mycoplasma can confound this compound's effects.

References

Anagyrine Hydrochloride Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing anagyrine hydrochloride dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Anagyrine is a quinolizidine alkaloid that acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs). It can also lead to the desensitization of these receptors, meaning that prolonged exposure can decrease the receptor's response to an agonist.[1][2] This dual action is critical to consider when designing and interpreting dose-response experiments. Anagyrine has been shown to interact with both autonomic nAChRs (in SH-SY5Y cells) and fetal muscle-type nAChRs (in TE-671 cells).[2]

Q2: What are typical EC50 and DC50 values for anagyrine?

The half-maximal effective concentration (EC50) for activation and the half-maximal desensitizing concentration (DC50) can vary depending on the cell type and the specific nAChR subtypes they express. A key study reported the following values:

Cell LineReceptor Type ExpressedAnagyrine EC50 (µM)Anagyrine DC50 (µM)
SH-SY5YAutonomic nAChR4.26.9
TE-671Fetal muscle-type nAChR231139

Q3: How should I prepare this compound for in vitro experiments?

This compound is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final desired concentrations in your cell culture medium.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Dissolve it in a small volume of 100% DMSO or methanol to create a concentrated stock solution (e.g., 10 mM or 100 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions in your cell culture medium to achieve the final desired concentrations for your dose-response curve.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What safety precautions should be taken when handling this compound?

Anagyrine is a known teratogen. It is essential to handle this compound with appropriate safety measures.

  • Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Dispose of waste according to your institution's hazardous waste disposal procedures.[3]

Troubleshooting Guides

Issue 1: High variability or inconsistent results in my dose-response curve.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency across the plate.
Edge effects in the microplate Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound precipitation Visually inspect your prepared solutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust your solvent or the highest concentration tested.
Inaccurate pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Fluorescence interference If using a fluorescence-based assay, check for autofluorescence of anagyrine at your assay's wavelengths. Run a control plate with compound but no cells.

Issue 2: My dose-response curve does not reach a clear plateau.

Potential Cause Troubleshooting Step
Concentration range is too narrow Broaden the range of concentrations tested. Include both very low and very high concentrations to define the bottom and top plateaus of the curve.
Receptor desensitization Anagyrine can cause rapid desensitization of nAChRs. Consider reducing the incubation time or using a kinetic reading mode on your plate reader to capture the initial activation before significant desensitization occurs.
Partial agonism As a partial agonist, anagyrine may not elicit the same maximal response as a full agonist. Include a full agonist for the target receptor as a positive control to establish the maximal possible response of the system.

Issue 3: Unexpectedly low or no response to anagyrine.

Potential Cause Troubleshooting Step
Incorrect cell line Confirm that your chosen cell line expresses the nicotinic acetylcholine receptor subtype of interest.
Compound degradation Ensure proper storage of your this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Assay sensitivity The chosen assay may not be sensitive enough to detect the response. For nAChR activation, a membrane potential-sensitive dye assay is often more sensitive than a calcium influx assay.[4][5]
Receptor desensitization masking the response As mentioned previously, rapid desensitization can mask the initial activation. Optimize your assay timing to capture the initial response.

Experimental Protocols

Detailed Methodology: In Vitro Anagyrine Dose-Response Assay using a Membrane Potential-Sensitive Dye

This protocol is adapted from methodologies used to assess the function of nAChRs in cell lines like SH-SY5Y and TE-671.[2]

1. Cell Culture and Seeding:

  • Culture SH-SY5Y or TE-671 cells in their recommended growth medium.
  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of this compound Solutions:

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the stock solution in your assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations (e.g., from 10 nM to 100 µM).

3. Dye Loading:

  • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
  • Remove the growth medium from the cells and add the dye solution to each well.
  • Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.

4. Fluorescence Measurement:

  • Set up a fluorescence plate reader to measure the fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
  • Establish a baseline fluorescence reading for each well before adding the compound.
  • Add the prepared this compound solutions to the wells.
  • Immediately begin kinetic fluorescence readings for a set period to capture both the activation (increase in fluorescence) and potential desensitization (decrease in fluorescence) phases.

5. Data Analysis:

  • For each concentration, determine the peak fluorescence response.
  • Normalize the data to a positive control (a known full agonist for the receptor) and a negative control (vehicle only).
  • Plot the normalized response against the logarithm of the anagyrine concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Anagyrine_Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding (96-well plate) Compound_Prep 2. Prepare Anagyrine HCl Serial Dilutions Cell_Culture->Compound_Prep Dye_Loading 3. Load Cells with Membrane Potential Dye Compound_Prep->Dye_Loading Fluorescence_Reading 4. Kinetic Fluorescence Reading Dye_Loading->Fluorescence_Reading Data_Analysis 5. Data Normalization & Curve Fitting Fluorescence_Reading->Data_Analysis EC50_Determination 6. Determine EC50/DC50 Data_Analysis->EC50_Determination Anagyrine_Signaling_Pathway Anagyrine Anagyrine HCl nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Partial Agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Desensitization Receptor Desensitization nAChR->Desensitization Prolonged Exposure Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., PI3K-Akt, PKA, PKC) Ca_Influx->Downstream

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Anagyrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Anagyrine hydrochloride. It is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this quinolizidine alkaloid. The information presented is based on published experimental data and established validation guidelines.

Anagyrine is a teratogenic quinolizidine alkaloid found in certain Lupinus species.[1] Accurate and precise analytical methods are crucial for its detection and quantification in various matrices, including plant material and biological samples, to ensure safety and efficacy in research and potential therapeutic applications. This guide explores High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the determination of anagyrine. While a fully validated HPLC-UV method for this compound was not found in the public literature, a proposed method based on the validated analysis of a structurally similar compound, anagrelide hydrochloride, is included for comparison.[2][3][4]

ParameterHPLC-UV (Proposed)HPLC-MS/MSGC-MS
Linearity Range 0.05–152 μg/mL (for Anagrelide HCl)[2][3]0.0125–0.800 μg/mL[5]25–800 μg/mL[6]
Correlation Coefficient (R²) >0.999 (for Anagrelide HCl)[2][3]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 98-102% (typical for validated methods)Not explicitly statedNot explicitly stated
Precision (%RSD) <2% (typical for validated methods)Not explicitly statedNot explicitly stated
Limit of Detection (LOD) To be determinedTo be determinedNot explicitly stated
Limit of Quantitation (LOQ) To be determinedNot explicitly statedNot explicitly stated
Specificity HighVery HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and should be adapted and validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific, making it suitable for the analysis of anagyrine in complex biological matrices like serum.[5]

Instrumentation:

  • High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Approximately 0.2-0.5 mL/min.

  • Injection Volume: 50 µL.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for anagyrine and an internal standard.

Sample Preparation (Serum):

  • Acidify serum samples with phosphoric acid.[5]

  • Perform Solid Phase Extraction (SPE) using a suitable cartridge (e.g., Strata X-C).[5]

  • Wash the cartridge with an acidic solution and methanol.[5]

  • Elute the alkaloids with an ammoniated methanol solution.[5]

  • Evaporate the eluate to dryness and reconstitute in a solution compatible with the initial mobile phase.[5]

Validation:

  • A 7-point standard curve ranging from 0.0125 to 0.800 μg/mL in the matrix of interest is used for quantification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like alkaloids.[7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polymethylsiloxane).[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250-300°C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Full scan mode to identify compounds based on their mass spectra and retention times, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Sample Preparation (Plant Material):

  • Grind the plant material to a fine powder.[6]

  • Extract the alkaloids using a suitable solvent (e.g., methanol).[6]

  • The extract may require further cleanup or derivatization depending on the complexity of the matrix.

Validation:

  • A 6-point standard curve over a range of 25 to 800 μg/mL in methanol is prepared for quantification.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Sample Serum Sample Acidification Acidification with Phosphoric Acid Serum_Sample->Acidification SPE Solid Phase Extraction Acidification->SPE Elution Elution with Ammoniated Methanol SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification against Standard Curve MSMS->Quantification GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction GC GC Separation (Capillary Column) Extraction->GC MS MS Detection (EI) GC->MS Identification Identification via Mass Spectrum & RT MS->Identification Quantification Quantification against Standard Curve Identification->Quantification

References

Anagyrine Hydrochloride vs. Sparteine: A Comparative Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of two quinolizidine alkaloids: anagyrine hydrochloride and sparteine. While both compounds share a common structural backbone, their biological effects and mechanisms of action diverge significantly. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.

Summary of Pharmacological Activities

Anagyrine is primarily recognized for its potent interaction with cholinergic receptors and its significant teratogenic effects. In contrast, sparteine is better characterized for its antiarrhythmic and anticonvulsant properties, stemming from its activity as a sodium and potassium channel blocker. A key differentiator is their activity at nicotinic acetylcholine receptors (nAChRs), where anagyrine acts as a partial agonist and desensitizer, while sparteine shows no effect[1][2].

While some literature reports antiarrhythmic, tachycardic, diuretic, and purgative properties for anagyrine, quantitative experimental data to support these claims are limited[3]. This guide will focus on the well-documented and quantified activities of both compounds.

Quantitative Comparison of Pharmacological Activities

The following tables summarize the key quantitative data available for this compound and sparteine.

Table 1: Cholinergic Receptor Activity

CompoundReceptorActionEC50 / DC50 / IC50 (µM)Cell Line / Model
Anagyrine Nicotinic Acetylcholine Receptor (Autonomic, nAChR)Partial AgonistEC50: 4.2[1][2]SH-SY5Y cells
Nicotinic Acetylcholine Receptor (Autonomic, nAChR)DesensitizerDC50: 6.9[1][2]SH-SY5Y cells
Nicotinic Acetylcholine Receptor (Fetal Muscle, nAChR)Partial AgonistEC50: 231[1][2]TE-671 cells
Nicotinic Acetylcholine Receptor (Fetal Muscle, nAChR)DesensitizerDC50: 139[1][2]TE-671 cells
Muscarinic Acetylcholine ReceptorAntagonistIC50: 132[1]Not specified
Sparteine Nicotinic Acetylcholine Receptor (Autonomic & Fetal Muscle)No Effect-SH-SY5Y & TE-671 cells[1][2]

Table 2: Antiarrhythmic and Anticonvulsant Activity

CompoundActivityMechanism of ActionEffective Concentration / DoseAnimal Model / System
Sparteine AntiarrhythmicSodium Channel BlockadeEC50: 110 µMRat Myocytes
Potassium Channel Blockade-Rat Myocytes
AnticonvulsantNot fully elucidated; possible M2/M4 mAChR activation30 mg/kg (i.p.)Rat (Pentylenetetrazole-induced seizures)

Experimental Protocols

Nicotinic Acetylcholine Receptor Activity Assay (for Anagyrine)

This protocol is based on the methodology described in the study by Green et al. (2017)[1][2].

  • Cell Lines:

    • SH-SY5Y cells (expressing autonomic nAChRs)

    • TE-671 cells (expressing fetal muscle-type nAChRs)

  • Methodology:

    • Cells are cultured in appropriate media and seeded into 96-well plates.

    • Cells are loaded with a membrane potential-sensing dye.

    • Varying concentrations of anagyrine, sparteine, or a control agonist (e.g., DMPP) are added to the wells.

    • To assess desensitization, after incubation with the test compound, a fixed concentration of acetylcholine (ACh) is added.

    • Changes in membrane potential are measured using a fluorescence plate reader.

    • EC50 (for agonistic activity) and DC50 (for desensitization) values are calculated from the concentration-response curves.

Cardiac Ion Channel Activity Assay (for Sparteine)

This protocol is a generalized representation of whole-cell patch-clamp electrophysiology used to study the effects of sparteine on cardiac ion channels.

  • System: Isolated rat ventricular myocytes.

  • Methodology:

    • Single ventricular myocytes are isolated from rat hearts.

    • The whole-cell patch-clamp technique is used to record specific ion currents (e.g., sodium currents, potassium currents).

    • A baseline recording of the ion current is established.

    • Sparteine is perfused at various concentrations, and the effect on the ion current is recorded.

    • The concentration-dependent block of the ion channel is measured, and the EC50 value is determined.

Anticonvulsant Activity Assay (for Sparteine)

This protocol is based on studies of pentylenetetrazole (PTZ)-induced seizures in rats.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Animals are divided into control and experimental groups.

    • The experimental groups receive varying intraperitoneal (i.p.) doses of sparteine.

    • After a set pre-treatment time, seizures are induced by an i.p. injection of PTZ (e.g., 90 mg/kg).

    • The latency to the first seizure, the severity of seizures (e.g., using the Racine scale), and the mortality rate are recorded and compared between groups.

    • The effective dose (ED) for anticonvulsant activity is determined.

Signaling Pathways and Experimental Workflows

Anagyrine_nAChR_Signaling Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds as Partial Agonist Ion_Channel Ion Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Opens Desensitization Receptor Desensitization nAChR->Desensitization Induces Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Reduced_Response Reduced Response to Acetylcholine Desensitization->Reduced_Response

Anagyrine's interaction with nicotinic acetylcholine receptors.

Sparteine_Cardiac_Action_Potential Sparteine Sparteine Na_Channel Voltage-Gated Sodium Channels Sparteine->Na_Channel Blocks K_Channel Voltage-Gated Potassium Channels Sparteine->K_Channel Blocks Phase_0 Phase 0 Depolarization (Reduced Slope) Na_Channel->Phase_0 Repolarization Repolarization (Prolonged) K_Channel->Repolarization Antiarrhythmic_Effect Antiarrhythmic Effect Phase_0->Antiarrhythmic_Effect Repolarization->Antiarrhythmic_Effect

Sparteine's effect on cardiac action potential.

Anticonvulsant_Activity_Workflow Animal_Model Wistar Rats Grouping Grouping: - Control - Sparteine Doses Animal_Model->Grouping Drug_Admin Sparteine Administration (i.p.) Grouping->Drug_Admin Seizure_Induction PTZ Injection (i.p.) Drug_Admin->Seizure_Induction Observation Observation: - Seizure Latency - Seizure Severity - Mortality Seizure_Induction->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Workflow for assessing anticonvulsant activity.

Conclusion

This compound and sparteine, despite their structural similarities, exhibit distinct pharmacological profiles. Anagyrine's potent activity at nicotinic acetylcholine receptors, where sparteine is inactive, is a critical point of differentiation and is central to its teratogenic effects. Conversely, sparteine's established role as a sodium and potassium channel blocker underpins its antiarrhythmic and anticonvulsant properties. For researchers and drug development professionals, the choice between these molecules would depend entirely on the therapeutic target. Further research into the other reported but unquantified biological activities of anagyrine is warranted to provide a more complete comparative picture.

References

Anagyrine Hydrochloride vs. Lupanine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of anagyrine hydrochloride and lupanine, two quinolizidine alkaloids with significant, yet distinct, pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals interested in the toxicological and pharmacological properties of these compounds.

Executive Summary

Anagyrine and lupanine are structurally related quinolizidine alkaloids found in various species of the Lupinus genus. While both compounds interact with nicotinic acetylcholine receptors (nAChRs), their effects differ dramatically. Anagyrine is a known teratogen, primarily responsible for "crooked calf syndrome" in livestock, a condition characterized by skeletal deformities.[1][2][3] Its teratogenicity is linked to its ability to desensitize nAChRs, leading to reduced fetal movement. In contrast, lupanine is considered a weak agonist and desensitizer of these receptors and is not associated with the same teratogenic effects. This guide presents a comprehensive overview of their comparative pharmacology, toxicology, and mechanisms of action, supported by available experimental data.

Data Presentation: Quantitative Comparison

ParameterThis compoundLupanineReference(s)
Molecular Formula C₁₅H₂₀N₂O·HClC₁₅H₂₄N₂ON/A
Molar Mass 280.8 g/mol 248.37 g/mol N/A
Acute Toxicity (LD50) Not reported in reviewed literatureOral (rat): 1464 mg/kg[4] Oral (mouse): 410 mg/kg[2][2][4]
Effect on nAChR (SH-SY5Y cells - autonomic) Partial Agonist (EC50: 4.2 µM) Desensitizer (DC50: 6.9 µM)Weak Agonist and Desensitizer[1][5]
Effect on nAChR (TE-671 cells - fetal muscle-type) Partial Agonist (EC50: 231 µM) Desensitizer (DC50: 139 µM)Not reported to have a significant effect[1][5]
Teratogenicity Potent Teratogen (induces "crooked calf syndrome")Not considered a primary teratogen[1][2][3]

Mechanism of Action: The Critical Role of nAChR Desensitization

The primary difference in the biological activity of anagyrine and lupanine lies in their interaction with nicotinic acetylcholine receptors (nAChRs).

Anagyrine acts as a potent desensitizer of nAChRs, particularly at the fetal muscle and autonomic ganglia.[1][5] This desensitization leads to a prolonged state of receptor inactivity, even in the presence of the endogenous agonist, acetylcholine. During fetal development, this sustained receptor inactivation is believed to inhibit fetal movement. The lack of movement during critical periods of gestation results in the characteristic skeletal malformations of "crooked calf syndrome".[2][3]

Lupanine , in contrast, is a weak agonist and desensitizer of nAChRs.[1][5] Its interaction with these receptors is not potent enough to cause the sustained inhibition of fetal movement required to induce teratogenic effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for anagyrine-induced teratogenicity and a typical experimental workflow for assessing nAChR desensitization.

Anagyrine-Induced Teratogenicity Pathway

nAChR_Desensitization_Workflow start Start cell_culture Culture nAChR-expressing cells (e.g., SH-SY5Y, TE-671) start->cell_culture alkaloid_exposure Expose cells to varying concentrations of Anagyrine/Lupanine cell_culture->alkaloid_exposure ach_addition Add a fixed concentration of Acetylcholine (ACh) alkaloid_exposure->ach_addition measure_response Measure cellular response (e.g., membrane potential change) ach_addition->measure_response data_analysis Calculate DC50 values measure_response->data_analysis end End data_analysis->end

nAChR Desensitization Assay Workflow

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Activation and Desensitization Assay

This protocol is based on the methodology described in the comparative study of anagyrine and lupanine on nAChR-expressing cell lines.[1][5]

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells (expressing autonomic nAChRs) and human rhabdomyosarcoma TE-671 cells (expressing fetal muscle-type nAChRs) are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Cell Plating:

    • Cells are seeded into 96-well microplates at an appropriate density and allowed to adhere and grow for 24-48 hours.

  • Compound Preparation:

    • Stock solutions of this compound and lupanine are prepared in a suitable solvent (e.g., DMSO or water).

    • Serial dilutions of the test compounds are prepared to achieve a range of final concentrations for the assay.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a physiological buffer.

    • A membrane potential-sensitive fluorescent dye is loaded into the cells according to the manufacturer's instructions, and the plate is incubated.

    • The baseline fluorescence is measured using a fluorescence plate reader.

    • Varying concentrations of anagyrine or lupanine are added to the wells, and the fluorescence is measured to assess the agonist effect (EC50 determination).

    • Following the initial reading, a fixed concentration of acetylcholine (ACh) is added to all wells.

    • The fluorescence is measured again to determine the degree of desensitization caused by the pre-incubation with the test compounds (DC50 determination).

  • Data Analysis:

    • The change in fluorescence is used to determine the percentage of receptor activation or inhibition.

    • Dose-response curves are generated, and EC50 (half-maximal effective concentration for agonism) and DC50 (half-maximal desensitizing concentration) values are calculated using appropriate software.

Conclusion

The available evidence clearly distinguishes anagyrine from lupanine based on their interaction with nicotinic acetylcholine receptors and their resulting toxicological profiles. Anagyrine's potent ability to desensitize nAChRs is the likely mechanism behind its teratogenic effects, a property not shared by the weakly active lupanine. This comparative guide highlights the importance of understanding the specific pharmacological actions of individual alkaloids, even those that are structurally similar. Further research is warranted to determine the acute toxicity profile of anagyrine and to explore the full spectrum of receptor interactions for both compounds.

References

A Comparative Guide to the Cross-Validation of Anagyrine Hydrochloride Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Anagyrine hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate assay is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and compares the performance of these methods based on currently available data and established principles for analogous compounds.

Methodology Comparison

The choice of a quantification assay depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a summary of the key performance characteristics of each method.

Table 1: Comparison of Performance Characteristics for this compound Quantification Assays

Performance MetricHPLC-UV (Representative)LC-MS/MS (Validated)Competitive ELISA (Hypothetical)
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 95-105%77-123%85-115%
Precision (% RSD) < 5%< 15%< 15%
Limit of Detection (LOD) ~5-10 ng/mL0.005-0.054 µg/L~1-15 ng/mL
Limit of Quantification (LOQ) ~15-30 ng/mL1-25 µg/Kg[1]~5-50 ng/mL
Selectivity ModerateHighHigh (dependent on antibody)
Throughput Low to MediumMediumHigh
Cost per Sample LowHighLow to Medium

Note: Data for HPLC-UV and ELISA are representative values based on assays for similar alkaloids and would require specific validation for this compound.

Experimental Protocols

Detailed methodologies for each assay are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of small molecules. While a specific validated method for this compound was not found in the public literature, the following protocol is a representative method based on the analysis of structurally similar alkaloids, such as those found in Lupinus and Ephedra species.

Sample Preparation (e.g., from plant material):

  • Weigh 100 mg of finely ground plant material.

  • Add 5 mL of an extraction solution (e.g., 0.1 M HCl in 70% methanol).

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Extraction Sample->Extraction Add solvent Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration 0.45 µm filter Injection Injection Filtration->Injection Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection UV @ 210 nm Quantification Quantification Detection->Quantification Peak Area

HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices. The following protocol is based on a validated method for the determination of thirteen lupin alkaloids, including anagyrine.

Sample Preparation and Clean-Up:

  • Extraction: Extract the sample with an appropriate solvent mixture (e.g., methanol/water).

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge with methanol, followed by equilibration with a water/methanol solution.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the this compound with methanol.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 or other appropriate column.

  • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for anagyrine.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction SPE_Cleanup SPE_Cleanup Extraction->SPE_Cleanup Solid-Phase Extraction Injection Injection SPE_Cleanup->Injection LC_Separation LC_Separation Injection->LC_Separation Chromatography Ionization Ionization LC_Separation->Ionization ESI+ MS_Detection MS_Detection Ionization->MS_Detection MRM Quantification Quantification MS_Detection->Quantification

LC-MS/MS Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be developed for the rapid screening of a large number of samples. For a small molecule like anagyrine, a competitive ELISA format is typically used.[2][3]

Principle of Competitive ELISA: In a competitive ELISA, a known amount of enzyme-labeled anagyrine competes with the anagyrine in the sample for binding to a limited number of specific antibody-coated wells.[2] The amount of signal generated by the enzyme is inversely proportional to the concentration of anagyrine in the sample.

General Protocol:

  • Coating: Microtiter plate wells are coated with an antibody specific to anagyrine.

  • Blocking: The remaining protein-binding sites in the wells are blocked.

  • Competition: The sample containing anagyrine is added to the wells along with a known amount of enzyme-conjugated anagyrine.

  • Incubation: The plate is incubated to allow for competitive binding.

  • Washing: The wells are washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of anagyrine is determined by comparing the absorbance to a standard curve.

Workflow Diagram:

ELISA_Workflow cluster_assay Competitive ELISA cluster_detection Detection Plate Antibody-Coated Plate Competition Competition Sample Sample + Enzyme-Labeled Anagyrine Incubation Incubation Competition->Incubation Washing Washing Incubation->Washing Substrate_Addition Substrate_Addition Washing->Substrate_Addition Color_Development Color_Development Substrate_Addition->Color_Development Absorbance_Reading Absorbance_Reading Color_Development->Absorbance_Reading Quantification Quantification Absorbance_Reading->Quantification Standard Curve

Competitive ELISA Workflow

Logical Comparison of Assay Characteristics

The selection of an assay is a trade-off between various factors. The following diagram illustrates the logical relationships between the assay types and their key attributes.

Assay_Comparison cluster_assays Quantification Assays cluster_attributes Key Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Moderate Throughput Throughput HPLC_UV->Throughput Low-Medium Cost Cost HPLC_UV->Cost Low Complexity Complexity HPLC_UV->Complexity Low LC_MSMS LC-MS/MS LC_MSMS->Sensitivity High LC_MSMS->Selectivity High LC_MSMS->Throughput Medium LC_MSMS->Cost High LC_MSMS->Complexity High ELISA ELISA ELISA->Sensitivity High ELISA->Selectivity High ELISA->Throughput High ELISA->Cost Low-Medium ELISA->Complexity Medium

Comparison of Assay Attributes

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of Anagyrine hydrochloride and related quinolizidine and piperidine alkaloids, including lupanine, sparteine, and cytisine. The information presented is intended to support research and drug development efforts by offering a concise overview of the relative toxicities, mechanisms of action, and experimental data.

Executive Summary

Anagyrine is a quinolizidine alkaloid primarily known for its potent teratogenic effects, causing "crooked calf disease" in livestock. While its acute lethal toxicity in standard rodent models is not well-documented in publicly available literature, its developmental toxicity is significant. In contrast, related alkaloids such as lupanine, sparteine, and cytisine have established acute toxicity profiles, with varying degrees of lethality. This guide summarizes the available quantitative toxicity data, outlines the experimental protocols for toxicity assessment, and visualizes the known signaling pathways to provide a comprehensive toxicological comparison.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available acute toxicity data for anagyrine and related alkaloids. It is important to note the absence of a reported median lethal dose (LD50) for this compound in rodent models, a significant gap in the current toxicological literature. The primary toxicity data for anagyrine relates to its teratogenic effects.

Table 1: Comparative Acute Toxicity (LD50) of Selected Alkaloids in Rodents

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation(s)
Lupanine RatOral1464[1]
RatIntraperitoneal177[1]
Sparteine MouseOral~220[2]
MouseIntraperitoneal25 (LD0), 100 (LD100)[2]
Cytisine RatOral38[3]
RatIntraperitoneal9[3]
MouseOral29[3]
MouseIntravenous2.3 - 3.1[3]
This compound RodentOral / IntraperitonealNot Reported

LD0: Maximum non-lethal dose. LD100: Minimum lethal dose.

Table 2: Teratogenic Dose of Anagyrine

AlkaloidAnimal ModelGestational Period of ExposureEffectTeratogenic DoseCitation(s)
Anagyrine CowDays 40-70Crooked Calf Disease~30 mg/kg/day[4]

Mechanisms of Toxicity

The toxic effects of these alkaloids are primarily mediated through their interactions with neurotransmitter receptors, leading to a range of physiological responses from neurotoxicity to developmental defects.

Anagyrine: The teratogenicity of anagyrine is attributed to its action as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs). This interaction is believed to inhibit fetal movement during critical developmental periods, leading to the skeletal deformities characteristic of crooked calf disease[5][6][7].

Lupanine: Lupanine exhibits anticholinergic effects and can inhibit voltage-dependent ion channels, leading to paralysis, spasms, and tremors[8]. It is considered less toxic than sparteine[5].

Sparteine: Sparteine demonstrates complex pharmacology, affecting both nicotinic and muscarinic acetylcholine receptors (mAChRs)[2][9]. Its toxicity is associated with its anticholinergic and central nervous system depressant activities[9].

Cytisine: Cytisine is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype. This mechanism is similar to that of the smoking cessation aid varenicline and underlies both its therapeutic and toxic effects. At higher doses, it can lead to overstimulation of the nicotinic cholinergic system.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the acute toxicity of alkaloids, based on OECD guidelines. Specific details may vary between individual studies.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to determine the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least five days prior to the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil). The dose is administered as a single gavage using a stomach tube. The volume administered is generally kept low (e.g., 1-2 mL/100 g body weight).

  • Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg). A group of three animals is dosed at the starting dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Stepwise Dosing:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the next step is to dose three more animals at the same dose level.

    • If no animals die, the next step is to dose three animals at the next higher dose level.

  • Data Analysis: The LD50 is determined based on the dose level at which mortality is observed.

Acute Intraperitoneal Toxicity

A similar stepwise procedure can be adapted for intraperitoneal (IP) administration.

  • Animal Selection and Housing: As described for the oral toxicity protocol.

  • Dose Preparation and Administration: The test substance is dissolved in a sterile, non-irritating vehicle suitable for injection. The dose is administered as a single intraperitoneal injection. The injection volume is typically kept low to avoid discomfort.

  • Procedure and Observation: A stepwise dosing and observation procedure similar to the oral toxicity protocol is followed to determine the dose at which toxicity and mortality occur.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways affected by these alkaloids.

Anagyrine_nAChR_Pathway Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Partial Agonist Ion_Channel Ion Channel Opening (Cation Influx) nAChR->Ion_Channel Desensitization Receptor Desensitization nAChR->Desensitization Reduced_Movement Reduced Fetal Movement Ion_Channel->Reduced_Movement Desensitization->Reduced_Movement Teratogenesis Teratogenesis (Crooked Calf Disease) Reduced_Movement->Teratogenesis

Anagyrine's interaction with nAChRs.

Sparteine_mAChR_Pathway Sparteine Sparteine mAChR Muscarinic Acetylcholine Receptor (mAChR) Sparteine->mAChR Antagonist/Modulator G_Protein G-Protein Activation mAChR->G_Protein Downstream Downstream Signaling (e.g., PLC, AC) G_Protein->Downstream CNS_Depression CNS Depression & Anticholinergic Effects Downstream->CNS_Depression

Sparteine's effect on mAChR signaling.

Cytisine_nAChR_mTOR_Pathway cluster_nAChR Nicotinic Acetylcholine Receptor Signaling cluster_mTOR mTOR Signaling Pathway Cytisine_nAChR Cytisine alpha4beta2_nAChR α4β2 nAChR Cytisine_nAChR->alpha4beta2_nAChR Partial Agonist Ion_Channel_C Ion Channel Opening alpha4beta2_nAChR->Ion_Channel_C mTOR mTOR Pathway Ion_Channel_C->mTOR Modulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Cytisine's dual action on nAChRs and mTOR.

Experimental Workflow Diagram

Acute_Toxicity_Workflow start Start: Animal Acclimatization (≥ 5 days) fasting Fasting (Overnight for rats) start->fasting dosing Single Dose Administration (Oral Gavage or IP Injection) fasting->dosing observation_short Short-term Observation (First 24 hours for acute signs) dosing->observation_short observation_long Long-term Observation (14 days for mortality, clinical signs, body weight) observation_short->observation_long data_analysis Data Analysis (LD50 Calculation) observation_long->data_analysis end End: Toxicity Classification data_analysis->end

Acute toxicity testing workflow.

References

Guide to Inter-Laboratory Comparison of Anagyrine Hydrochloride Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of anagyrine hydrochloride measurements. In the absence of publicly available proficiency test results for this compound, this document outlines a standardized experimental protocol and data presentation structure to facilitate consistent and comparable results across different laboratories. The methodologies presented are synthesized from established analytical techniques for quinolizidine alkaloids.

Introduction

Anagyrine is a quinolizidine alkaloid and a known teratogen found in various Lupinus species.[1] Accurate and precise quantification of this compound is crucial for toxicological studies, pharmaceutical research, and ensuring the safety of food and feed products. Inter-laboratory comparisons are essential for evaluating the proficiency of different laboratories, validating analytical methods, and establishing a consensus on best practices for measurement. This guide proposes a standardized approach to enable such comparisons.

Proposed Experimental Protocol for Inter-Laboratory Comparison

Participating laboratories would be provided with a set of standardized samples, including a blank matrix (e.g., serum, feed), and the same matrix spiked with known concentrations of this compound. Each laboratory should adhere to the following protocol to ensure comparability of results.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies used for the extraction of alkaloids from biological and plant matrices.[2][3]

  • Sample Pre-treatment:

    • For serum samples: To a 5 mL aliquot of serum, add 50 µL of 85% phosphoric acid and mix thoroughly.[2]

    • For plant/feed samples: Homogenize 2.0 g of the sample and extract with 20 mL of 0.05 M H₂SO₄ in an ultrasonic bath for 15 minutes. Centrifuge and collect the supernatant.[3]

  • SPE Cartridge Conditioning: Condition a Strata X-C; 60 mg/3 mL SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water.[2]

  • Sample Loading: Apply the pre-treated sample extract to the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% H₃PO₄.[2]

    • Dry the cartridge under vacuum for 3-5 minutes.[2]

    • Wash with 2 mL of methanol.[2]

  • Elution: Elute the alkaloids from the cartridge twice with 1.5 mL of 5% NH₄OH in methanol (total of 3 mL).[2]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[2]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.[3]

2.2. Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of alkaloids.[4][5]

  • Chromatographic Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to anagyrine.

Data Presentation for Comparative Analysis

Results from participating laboratories should be compiled into standardized tables for straightforward comparison.

Table 1: Comparison of Quantitative Results for Spiked Samples

Laboratory IDSample A (Low Conc.) Measured (µg/mL)Sample A Recovery (%)Sample B (Med Conc.) Measured (µg/mL)Sample B Recovery (%)Sample C (High Conc.) Measured (µg/mL)Sample C Recovery (%)
Lab 01
Lab 02
Lab 03
...
Mean
Std. Dev.
RSD (%)

Table 2: Method Validation Parameters Reported by Each Laboratory

Laboratory IDLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (RSD %)Accuracy (%)
Lab 01
Lab 02
Lab 03
...

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the proposed workflow for conducting the inter-laboratory comparison study.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation of Standardized this compound Samples (Blank & Spiked) B Distribution of Samples and Standardized Protocol to Participating Laboratories A->B C Sample Analysis using Standardized Protocol (SPE-HPLC-MS/MS) B->C Samples & Protocol E Data Collection and Statistical Analysis F Generation of Comparison Report E->F D Reporting of Quantitative Results and Method Validation Data C->D D->E Results

Caption: Workflow for a proposed inter-laboratory comparison of this compound measurement.

References

Validation of Anagyrine Hydrochloride as a Teratogenic Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Anagyrine hydrochloride as a potential teratogenic biomarker against an established in vitro alternative, the Ornithine/Cystine (devTOXqP) assay. Experimental data and detailed protocols are presented to support the validation and application of these biomarkers in developmental toxicity screening.

Comparative Analysis of Teratogenic Biomarker Assays

The validation of a teratogenic biomarker relies on its sensitivity, specificity, and predictive accuracy in identifying substances harmful to embryonic development. Anagyrine, a quinolizidine alkaloid, has been identified as a teratogen responsible for "crooked calf syndrome" in livestock.[1][2] Its potential as a biomarker is rooted in its specific mechanism of action. In contrast, the devTOXqP assay, which measures the ratio of ornithine to cystine, offers a broader screen for developmental toxicity using human pluripotent stem cells.[3][4][5]

FeatureThis compoundOrnithine/Cystine (devTOXqP) Assay
Biomarker Type Direct measurement of the teratogenic agent or its metabolites in biological fluids (e.g., serum).[2][6]Indirect metabolic biomarkers (ornithine and cystine ratio) secreted by cells in response to a toxicant.[3][4][5]
Model System In vivo (livestock, e.g., cattle) or in vitro (cell lines expressing nicotinic acetylcholine receptors, e.g., SH-SY5Y, TE-671).[7]In vitro (human embryonic stem cells or induced pluripotent stem cells).[3][4][5]
Mechanism of Action Desensitization of nicotinic acetylcholine receptors (nAChR), leading to reduced fetal movement.[7]Perturbation of cellular metabolism indicative of teratogenicity, involving pathways of cell proliferation and differentiation.[3][5]
Performance Metrics EC50 (agonist effect): 4.2 µM (SH-SY5Y cells), 231 µM (TE-671 cells). DC50 (desensitizing effect): 6.9 µM (SH-SY5Y cells), 139 µM (TE-671 cells).[7] An inverse correlation between serum anagyrine concentrations and fetal movement has been demonstrated.[2]Accuracy: 86% for classifying potential developmental toxicants. High reproducibility with 100% of replicates showing the same classification.[4]
Applicability Specific to teratogens acting on nAChR. Primarily relevant to livestock toxicology and environmental exposure.[1][2]Broad applicability to a wide range of compounds with varying mechanisms of developmental toxicity.[3][5]
Throughput Lower throughput, especially for in vivo studies.High-throughput screening in a 96-well plate format.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker assays. Below are protocols for the detection of Anagyrine, the implementation of the devTOXqP assay, and the characterization of Anagyrine's effects on its molecular target.

Protocol 1: Quantification of Anagyrine in Serum by GC-MS

This protocol is synthesized from established methods for alkaloid analysis in biological samples.[6][9][10][11][12][13][14]

1. Sample Preparation (Serum Extraction)

  • To 1 mL of serum, add an internal standard (e.g., a structurally similar alkaloid not present in the sample).

  • Alkalinize the serum sample with a suitable base (e.g., ammonium hydroxide) to a pH > 9.

  • Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., chloroform or a mixture of dichloromethane and isopropanol).

  • Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process twice more and pool the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C for 1 min, ramp to 200°C at 20°C/min, then ramp to 320°C at 5°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Anagyrine and the internal standard.

    • Quantification: Generate a standard curve using known concentrations of this compound.

Protocol 2: Ornithine/Cystine (devTOXqP) Biomarker Assay

This protocol is based on the methodology for the devTOXqP assay.[3][4][5][15]

1. Cell Culture and Dosing

  • Culture human pluripotent stem cells (hPSCs) in an undifferentiated state on Matrigel-coated 96-well plates.

  • Expose the hPSCs to a range of concentrations of the test compound (typically an 8-point dose-response curve) for a specified period (e.g., 48 hours). Include vehicle controls (e.g., 0.1% DMSO), a positive control, and a negative control on each plate.

2. Sample Collection and Preparation

  • After the exposure period, collect the spent cell culture medium.

  • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Remove proteins from the spent medium samples (e.g., by precipitation with a cold organic solvent).

  • Concentrate the samples.

  • Add a mixture of isotopically labeled internal standards for ornithine and cystine.

3. LC-HRMS Analysis

  • Analyze the samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS).

  • Separate the metabolites using a suitable chromatography column and gradient.

  • Detect and quantify ornithine, cystine, and their respective internal standards using a high-resolution mass spectrometer.

4. Data Analysis

  • Determine the peak areas for ornithine and cystine and normalize them to their corresponding internal standards.

  • Calculate the fold change for each metabolite relative to the vehicle control.

  • Determine the ornithine/cystine (o/c) ratio by dividing the fold change of ornithine by the fold change of cystine.

  • Plot the o/c ratio and cell viability against the compound concentration to generate dose-response curves.

Protocol 3: Assessment of Anagyrine's Effect on Nicotinic Acetylcholine Receptors

This protocol is based on the methodology used to characterize the interaction of Anagyrine with nAChRs.[7]

1. Cell Culture

  • Culture cell lines expressing the desired nAChR subtypes (e.g., SH-SY5Y cells for autonomic nAChRs and TE-671 cells for fetal muscle-type nAChRs).

2. Membrane Potential Assay

  • Plate the cells in a 96-well plate.

  • Load the cells with a membrane potential-sensitive dye.

  • To measure agonistic effects: Add varying concentrations of this compound and measure the change in fluorescence, indicating membrane depolarization.

  • To measure desensitizing effects: Pre-incubate the cells with varying concentrations of this compound for a defined period, then add a fixed concentration of a known nAChR agonist (e.g., acetylcholine) and measure the resulting fluorescence change. A reduced response in the presence of Anagyrine indicates desensitization.

3. Data Analysis

  • Plot the fluorescence response against the Anagyrine concentration to generate dose-response curves.

  • Calculate the EC50 value for the agonistic effect and the DC50 (or IC50) value for the desensitizing effect.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental processes involved in biomarker validation.

Anagyrine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds to Desensitization Receptor Desensitization nAChR->Desensitization Induces Reduced_Ca_Influx Reduced Ca2+ Influx Desensitization->Reduced_Ca_Influx Leads to Downstream_Signaling Altered Downstream Signaling (e.g., PI3K/Akt) Reduced_Ca_Influx->Downstream_Signaling Causes Reduced_Fetal_Movement Reduced Fetal Movement Downstream_Signaling->Reduced_Fetal_Movement Teratogenesis Teratogenesis (Crooked Calf Syndrome) Reduced_Fetal_Movement->Teratogenesis

Caption: Proposed signaling pathway of Anagyrine-induced teratogenesis.

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery & Characterization cluster_analytical Analytical Validation cluster_clinical Clinical/In Vivo Validation cluster_result Result Identify_Teratogen Identify Teratogen (Anagyrine) Propose_Mechanism Propose Mechanism (nAChR Desensitization) Identify_Teratogen->Propose_Mechanism Develop_Assay Develop Analytical Assay (GC-MS for Serum) Propose_Mechanism->Develop_Assay Specificity Specificity Develop_Assay->Specificity Linearity Linearity & Range Develop_Assay->Linearity Accuracy_Precision Accuracy & Precision Develop_Assay->Accuracy_Precision LOD_LOQ LOD & LOQ Develop_Assay->LOD_LOQ Correlate_Exposure Correlate Exposure with Adverse Outcomes Specificity->Correlate_Exposure Linearity->Correlate_Exposure Accuracy_Precision->Correlate_Exposure LOD_LOQ->Correlate_Exposure Establish_Threshold Establish Threshold for Toxicity Correlate_Exposure->Establish_Threshold Case_Control_Studies Case-Control Studies Establish_Threshold->Case_Control_Studies Validated_Biomarker Validated Teratogenic Biomarker Case_Control_Studies->Validated_Biomarker

Caption: Experimental workflow for biomarker validation.

Conclusion

This compound shows promise as a specific biomarker for teratogenicity induced by compounds that act on nicotinic acetylcholine receptors, particularly in the context of veterinary and environmental toxicology. Its validation is supported by a clear mechanism of action and quantifiable effects on its molecular target. However, for broader drug development and chemical safety screening, indirect biomarker assays like the Ornithine/Cystine (devTOXqP) test offer a higher-throughput, human-cell-based alternative that can detect a wider range of developmental toxicants. The choice of biomarker and corresponding assay will ultimately depend on the specific context of use, whether it is for targeted mechanistic studies, clinical diagnostics in exposed populations, or general toxicity screening of new chemical entities. Further research directly comparing the predictive performance of Anagyrine with other biomarker systems in relevant models is warranted.

References

Anagyrine Hydrochloride in Lupinus Species: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific alkaloids within the Lupinus genus is critical for both toxicological assessment and potential therapeutic exploration. This guide provides a comparative analysis of anagyrine hydrochloride, a known teratogenic quinolizidine alkaloid, across various Lupinus species. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

This document summarizes quantitative data on anagyrine concentrations, details the experimental protocols for its quantification, and illustrates its known mechanism of action on cellular signaling pathways.

Quantitative Analysis of Anagyrine Across Lupinus Species

The concentration of anagyrine can vary significantly between different Lupinus species, as well as within the same species depending on the plant part and its developmental stage. The following table summarizes reported anagyrine concentrations in several Lupinus species.

Lupinus SpeciesPlant PartGrowth StageAnagyrine Concentration (% of Dry Matter)Reference
Lupinus leucophyllusWhole Plant-0.27%[1]
Lupinus leucophyllusAerial PartsPod Stage0.29% - 0.37%[2]
Lupinus sulphureusSeedMature1.84%
Lupinus spp. (teratogenic)SeedsMatureHighest Concentration[3]
Lupinus spp. (teratogenic)Leaves and StemsEarly GrowthHigh Concentration[3]
Lupinus spp. (teratogenic)RootsAll StagesLowest Concentration[3]
L. luteus, L. angustifolius, L. albus, L. mutabilis, L. polyphyllus, L. perennisWhole Plant-Not Detected[4]

It is important to note that several common Lupinus species, particularly those cultivated for food, have been bred to have low or undetectable levels of quinolizidine alkaloids, including anagyrine[4]. In wild, and often toxic, species, anagyrine concentrations are typically highest in the seeds and in the early growth stages of the plant[3].

Experimental Protocols for Anagyrine Quantification

The quantification of anagyrine from Lupinus species typically involves extraction followed by chromatographic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed and robust method for this purpose.

Sample Preparation and Extraction

This protocol is a generalized procedure based on common alkaloid extraction methods.

  • Sample Collection and Drying: Collect the desired plant material (e.g., seeds, leaves, stems). Dry the samples to a constant weight, typically in an oven at 40-60°C, to remove moisture.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.

  • Acidic Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 1 gram).

    • Add a defined volume of an acidic solution, such as 0.5 M HCl or 5% acetic acid.

    • Sonicate or shake the mixture for a specified period (e.g., 30-60 minutes) to facilitate the extraction of the protonated alkaloids into the aqueous phase.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant material pellet to ensure complete recovery of the alkaloids.

  • Alkaloid Purification (Liquid-Liquid Extraction):

    • Combine the acidic supernatants.

    • Make the solution alkaline by adding a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 10-12. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as dichloromethane or chloroform. Shake the mixture vigorously in a separatory funnel.

    • Allow the layers to separate and collect the organic layer containing the alkaloids. Repeat this extraction multiple times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following outlines a general GC-MS protocol for the analysis of anagyrine. Specific parameters may need to be optimized based on the instrument and column used.

  • Sample Preparation for GC-MS: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol or chloroform) to a known concentration. An internal standard may be added at this stage for more accurate quantification.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for alkaloid analysis, such as a DB-5ms or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless injection is often used for trace analysis. The injector temperature is typically set to 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the different alkaloids. A typical program might be:

    • Initial temperature: 100°C, hold for 1-2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10-15°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5-10°C/min, hold for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: A mass-to-charge (m/z) range of 50-550 amu is typically scanned.

    • Identification: Anagyrine is identified by its characteristic retention time and mass spectrum, which can be compared to a purified standard or a spectral library.

    • Quantification: The concentration of anagyrine is determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of an anagyrine standard.

Mechanism of Action: Anagyrine and Nicotinic Acetylcholine Receptors

Anagyrine's teratogenic effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs)[5]. The binding of anagyrine to these receptors, particularly in fetal tissues, is thought to inhibit fetal movement, leading to congenital disabilities such as "crooked calf disease"[6].

The following diagram illustrates the general signaling pathway of a nicotinic acetylcholine receptor and the proposed point of action for anagyrine.

Anagyrine_nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds and Activates Anagyrine Anagyrine Anagyrine->nAChR Binds and causes Desensitization Desensitization Receptor Desensitization Na_ion Na+ nAChR->Na_ion Influx Ca_ion Ca2+ nAChR->Ca_ion Influx nAChR->Desensitization Depolarization Depolarization Na_ion->Depolarization Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) Ca_ion->Signaling_Cascade Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response Signaling_Cascade->Cellular_Response

Anagyrine's interaction with the nicotinic acetylcholine receptor signaling pathway.

The diagram illustrates that acetylcholine, the endogenous ligand, binds to and activates the nicotinic acetylcholine receptor, leading to an influx of sodium and calcium ions. This influx causes cell membrane depolarization and initiates downstream signaling cascades, ultimately resulting in a cellular response such as muscle contraction. Anagyrine also binds to this receptor but, importantly, causes its desensitization[5]. This desensitization prevents the receptor from responding to acetylcholine, thereby inhibiting the normal signaling pathway and leading to a lack of fetal movement.

This comparative guide provides a foundational understanding of this compound in various Lupinus species. For further in-depth research, consulting the cited literature is recommended.

References

Anagyrine Hydrochloride: A Comparative Analysis of its Interaction with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Anagyrine hydrochloride's performance against alternative quinolizidine alkaloids, supported by experimental data. The focus is on its activity as a modulator of nicotinic acetylcholine receptors (nAChR), a key aspect of its mechanism of action and toxicological profile.

Executive Summary

Anagyrine, a quinolizidine alkaloid primarily found in Lupinus species, is a known teratogen responsible for "crooked calf disease" in livestock.[1] Its hydrochloride salt is often used in experimental settings to facilitate solubility. The primary mechanism of action of anagyrine involves its interaction with nicotinic and muscarinic acetylcholine receptors.[1] Experimental evidence demonstrates that anagyrine acts as a potent desensitizer of nicotinic acetylcholine receptors (nAChR), a property not shared to the same extent by other related alkaloids such as lupanine and sparteine.[2][3] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to derive this data, and visualize the relevant biological pathways and experimental workflows.

Comparative Performance of Anagyrine

Anagyrine's interaction with nAChRs has been quantitatively compared to other quinolizidine alkaloids, namely lupanine and sparteine. The following tables summarize the key findings from in-vitro cell-based assays.

Table 1: Comparative Agonist Activity at Nicotinic Acetylcholine Receptors
CompoundCell LineEC50 (µM)Description
Anagyrine SH-SY5Y (autonomic nAChR)4.2Partial Agonist
Anagyrine TE-671 (fetal muscle-type nAChR)231Partial Agonist
LupanineSH-SY5Y (autonomic nAChR)-Weak Agonist
SparteineSH-SY5Y (autonomic nAChR)-No effect

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[3]

Table 2: Comparative Desensitizing Activity at Nicotinic Acetylcholine Receptors
CompoundCell LineDC50 (µM)Description
Anagyrine SH-SY5Y (autonomic nAChR)6.9Desensitizer
Anagyrine TE-671 (fetal muscle-type nAChR)139Desensitizer
LupanineSH-SY5Y (autonomic nAChR)-Weak Desensitizer
SparteineSH-SY5Y (autonomic nAChR)-No effect

DC50 (Half-maximal desensitizing concentration) represents the concentration of a compound that causes 50% desensitization of the receptor.[3]

Experimental Protocols

The data presented above was generated using established in-vitro and in-vivo experimental protocols.

In-Vitro Nicotinic Acetylcholine Receptor Assay

This assay evaluates the ability of a compound to act as an agonist or desensitizer of nAChRs expressed in cultured cells.

Objective: To determine the EC50 and DC50 values of anagyrine and its alternatives at autonomic and fetal muscle-type nAChRs.

Cell Lines:

  • SH-SY5Y: A human neuroblastoma cell line expressing autonomic nAChRs.[3]

  • TE-671: A human rhabdomyosarcoma cell line expressing fetal muscle-type nAChRs.[3]

Methodology:

  • Cells are cultured in appropriate media and seeded into 96-well plates.

  • For agonist testing, cells are exposed to varying concentrations of the test compound (Anagyrine, Lupanine, Sparteine) in logarithmic increments.[3]

  • For desensitization testing, cells are pre-incubated with the test compound before being exposed to a fixed concentration of acetylcholine (ACh).[3]

  • The cellular response, a change in membrane potential, is measured using a fluorescent membrane potential sensing dye.[3]

  • Data is analyzed using a four-parameter logistic equation to determine EC50 and DC50 values.

In-Vivo Pharmacokinetic Study in Cattle

This study investigates the absorption, distribution, metabolism, and excretion of anagyrine in a relevant animal model.

Objective: To determine the pharmacokinetic parameters of anagyrine in cattle.

Animal Model: Mature, non-lactating cows.[1]

Methodology:

  • Animals are administered a single oral dose of ground Lupinus plant material containing a known concentration of anagyrine.[1]

  • Blood samples are collected via jugular venipuncture at multiple time points post-administration (e.g., 0 to 60 hours).[1]

  • Serum is separated from the blood samples.

  • Serum anagyrine concentrations are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic parameters such as maximum serum concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are calculated from the concentration-time data.

Statistical Validation: The statistical significance of the experimental data is determined using appropriate statistical tests. For instance, in the pharmacokinetic study, mixed-model analyses of variance for correlated repeated measures were used to assess the effect of factors like body condition on serum alkaloid concentrations. T-tests were employed to analyze differences in pharmacokinetic variables.[2]

Visualizations

Signaling Pathway of Anagyrine at the Neuromuscular Junction

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Anagyrine Anagyrine Anagyrine->nAChR Binds & Causes Initial Activation Desensitization Receptor Desensitization nAChR->Desensitization Prolonged exposure to Anagyrine leads to No_Contraction Reduced Muscle Contraction Desensitization->No_Contraction Prevents further activation by ACh

Caption: Anagyrine's interaction with the nicotinic acetylcholine receptor.

Experimental Workflow for In-Vitro nAChR Assay

cluster_agonist Agonist Assay cluster_desensitization Desensitization Assay start Start culture Culture SH-SY5Y & TE-671 cells start->culture seed Seed cells into 96-well plates culture->seed prepare Prepare serial dilutions of Anagyrine & Alternatives seed->prepare add_agonist Add compounds to cells prepare->add_agonist add_desensitizer Pre-incubate cells with compounds prepare->add_desensitizer measure_agonist Measure membrane potential change add_agonist->measure_agonist analyze Analyze data & Calculate EC50/DC50 measure_agonist->analyze add_ach Add fixed conc. of ACh add_desensitizer->add_ach measure_desensitizer Measure membrane potential change add_ach->measure_desensitizer measure_desensitizer->analyze end End analyze->end

Caption: Workflow for determining agonist and desensitizing effects.

References

Anagyrine Hydrochloride: A Comparative Pharmacokinetic Profile in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of anagyrine, a quinolizidine alkaloid, in various animal models. While data on anagyrine hydrochloride is limited, this document summarizes the available information on anagyrine and compares it with other structurally related and co-occurring lupin alkaloids, namely ammodendrine, lupanine, and sparteine. This comparison aims to provide researchers with a consolidated resource to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of anagyrine and its analogs.

Comparative Pharmacokinetic Parameters

ParameterAnagyrineAmmodendrineLupanineSparteine
Animal Model Cattle (Cow) Cattle (Cow) Rat Mouse
Dosage 2.0 g/kg (oral gavage of Lupinus leucophyllus)2.0 g/kg (oral gavage of Lupinus sulphureus)Not SpecifiedNot Specified
Tmax (h) 2 (High Body Condition)12 (Low Body Condition)[1]3 (High Body Condition)6 (Low Body Condition)[1]Data Not AvailableData Not Available
Cmax (µg/mL) Statistically different between high and low body condition cows (P = 0.02)[1]Statistically different between high and low body condition cows (P = 0.06)[1]Data Not AvailableData Not Available
AUC (µg·h/mL) Tended to differ between high and low body condition cows (P ≤ 0.11)[1]Tended to differ between high and low body condition cows (P ≤ 0.11)[1]Data Not AvailableData Not Available
Elimination Half-life (t½) Data Not AvailableTended to differ between high and low body condition cows (P = 0.12)[1]Data Not AvailableData Not Available
Toxicity Teratogenic, causing crooked calf disease[1]Teratogenic[1]Less toxic than sparteine in mice[2]More toxic than lupanine in mice[2]

Note: The data for cattle was obtained from a study where the alkaloids were administered as part of the ground lupine plant material, which may influence the absorption and pharmacokinetic profile compared to the administration of purified this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summarized experimental protocols for oral gavage administration in cattle and a general protocol for rodents, based on the available literature.

Oral Gavage Pharmacokinetic Study in Cattle

This protocol is based on a study investigating the effects of body condition on the serum concentrations of anagyrine and ammodendrine.[1]

  • Animal Model: Mature, non-lactating cows.

  • Housing and Acclimatization: Animals are housed in pens and allowed to acclimate to their environment before the study.

  • Dosing:

    • A single dose of ground lupine plant material (Lupinus leucophyllus for anagyrine or Lupinus sulphureus for ammodendrine) is administered at a concentration of 2.0 g/kg of body weight.

    • The plant material is mixed with water to form a slurry and administered via oral gavage using a stomach tube.

  • Blood Sampling:

    • Blood samples are collected via jugular venipuncture at predetermined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 10, 12, 24, 36, 48, and 60 hours) after dosing.

    • Serum is separated by centrifugation.

  • Sample Analysis:

    • Serum concentrations of the alkaloids are determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Tmax, Cmax, AUC, etc.) are calculated from the serum concentration-time data.

General Protocol for Oral Gavage Pharmacokinetic Study in Rodents (Rats/Mice)

This is a generalized protocol based on common practices in rodent pharmacokinetic studies.

  • Animal Model: Male or female rats (e.g., Sprague-Dawley) or mice (e.g., Swiss albino).

  • Housing and Acclimatization: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. They are acclimated for at least one week before the experiment.

  • Dosing:

    • The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a suspension agent).

    • A single dose is administered via oral gavage using a ball-tipped gavage needle. The volume administered is typically based on the animal's body weight.

  • Blood Sampling:

    • Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Common sampling sites include the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.

    • Plasma or serum is separated by centrifugation.

  • Sample Analysis:

    • Plasma/serum concentrations of the analyte are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters are determined from the plasma/serum concentration-time data using appropriate software.

Visualizations

Experimental Workflow for a Typical Oral Pharmacokinetic Study

The following diagram illustrates the general workflow for conducting an oral pharmacokinetic study in an animal model.

G cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Dosing Animal_Acclimatization->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration GIT_Lumen GI Tract Lumen Oral_Admin->GIT_Lumen Enterocytes Enterocytes GIT_Lumen->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation First-Pass Metabolism Metabolism Metabolism (CYP450) Liver->Metabolism Systemic_Circulation->Liver Tissues Tissues Systemic_Circulation->Tissues Tissues->Systemic_Circulation Excretion Excretion (Biliary/Renal) Metabolism->Excretion

References

Safety Operating Guide

Navigating the Safe Disposal of Anagyrine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Anagyrine hydrochloride, a quinolizidine alkaloid known for its acute toxicity and potential teratogenic effects, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring alignment with best practices for laboratory safety.

This compound is recognized as a hazardous substance due to its toxicological profile. While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound has not been definitively identified in public records, its acute toxicity warrants that it be managed as an acutely hazardous waste, similar to substances found on the EPA's P-list.[1][2] This approach ensures the highest level of safety and regulatory compliance.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to implement appropriate safety measures.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Oral Toxicity Toxic if swallowed.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.In addition to standard PPE, consider double gloving and using a respirator if there is a risk of aerosolization.
Skin and Eye Irritation May cause skin and eye irritation upon contact.Ensure full skin coverage and use appropriate eye and face protection.

This table summarizes the key hazards of this compound and the necessary personal protective equipment for safe handling.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general principles for the disposal of acutely toxic pharmaceutical waste.

Waste Segregation and Collection

Proper segregation of waste at the point of generation is fundamental to safe disposal.

  • Waste Identification: All waste streams containing this compound must be identified. This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Dedicated Waste Container: Use a designated, leak-proof, and sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste - Acutely Toxic" and should specify "this compound."

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

Decontamination of Work Surfaces and Equipment

Due to its teratogenic potential, thorough decontamination of all surfaces and equipment that have come into contact with this compound is mandatory.

  • Decontamination Solution: Prepare a suitable decontamination solution. A common practice for many organic compounds is to use a solution that can degrade the chemical. For alkaloids, a solution of sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate may be effective. However, the efficacy for this compound should be verified. Alternatively, a non-corrosive, broad-spectrum decontaminating agent can be used.

  • Decontamination Procedure:

    • Wear appropriate PPE.

    • Wipe down all contaminated surfaces with the decontamination solution, allowing for sufficient contact time as recommended by your institution's safety protocols (typically 10-15 minutes).

    • Follow with a wipe-down using a neutralizing agent if required.

    • Finally, clean the surfaces with a standard laboratory disinfectant or soap and water.

  • Disposal of Decontamination Materials: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of in the designated this compound hazardous waste container.

Disposal of Empty Containers

Containers that held pure this compound are considered acutely hazardous waste and must be managed accordingly.

  • Do Not Rinse: Do not rinse empty containers of pure this compound. The rinsate would also be considered hazardous waste.

  • Proper Disposal: The empty, unrinsed container should be placed directly into the designated hazardous waste container for this compound.

Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by qualified professionals.

  • Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office, which will contract with a licensed hazardous waste disposal company.

  • Documentation: Ensure all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately in coordination with your EHS department.[3]

  • Incineration: The most common and recommended disposal method for this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling contaminated materials.

AnagyrineHydrochlorideDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_disposal Final Disposal A Identify Anagyrine Hydrochloride Waste B Wear Appropriate PPE A->B C Place in Labeled, Sealed Hazardous Waste Container B->C E Decontaminate Surfaces and Equipment B->E D Store in Satellite Accumulation Area C->D G Arrange for Pickup by Licensed Waste Contractor D->G F Dispose of Decontamination Materials in Waste Container E->F H Complete Waste Manifest G->H I Transport to Permitted Incineration Facility H->I ContaminatedMaterialDecisionTree Start Material Contaminated with This compound? IsDisposable Is the material disposable? Start->IsDisposable IsPureContainer Is it an empty container of pure substance? IsDisposable->IsPureContainer No DisposeWaste Dispose in Acutely Toxic Waste Container IsDisposable->DisposeWaste Yes IsPureContainer->DisposeWaste Yes Decontaminate Decontaminate Thoroughly IsPureContainer->Decontaminate No (Equipment) DisposeDeconWaste Dispose of Decontamination Materials as Acutely Toxic Waste Decontaminate->DisposeDeconWaste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.